3-Cyano-4-methylphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-cyano-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFJLRZTXUFIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681872 | |
| Record name | (3-Cyano-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911210-49-6 | |
| Record name | (3-Cyano-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-4-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Cyano-4-methylphenylboronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-Cyano-4-methylphenylboronic Acid
Strategic Importance and Applications
This compound is a highly valuable bifunctional reagent in modern organic synthesis. Its structure, incorporating a boronic acid moiety and a cyano-functionalized aromatic ring, makes it a prime building block for complex molecular architectures. Primarily, it serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[2][3] The cyano and methyl groups on the phenyl ring provide specific electronic and steric properties, and the cyano group itself offers a handle for further chemical transformations. This versatility has led to its use in the development of novel therapeutics, including kinase inhibitors, anti-cancer agents, and ligands for various biological receptors.[4][5][6]
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound hinges on the formation of a carbon-boron bond on the aromatic ring. Two principal and robust strategies dominate this field:
-
Palladium-Catalyzed Miyaura Borylation: This is a transition-metal-catalyzed cross-coupling reaction between an aryl halide (in this case, 5-bromo-2-methylbenzonitrile) and a diboron reagent.[7][8] It is renowned for its exceptional functional group tolerance, mild reaction conditions, and high yields, making it a preferred method in many industrial and academic settings.[9][10]
-
Lithiation-Borylation via Halogen-Metal Exchange: This classic organometallic approach involves the reaction of an aryl halide with an organolithium reagent (typically n-butyllithium) at low temperatures to form an aryllithium intermediate.[11] This highly nucleophilic species is then "trapped" with an electrophilic boron source, such as a trialkyl borate.[12] While powerful, this method requires strict anhydrous conditions and the careful handling of pyrophoric reagents.[13][14]
This guide provides detailed protocols for both methods, allowing researchers to select the most appropriate route based on available equipment, scale, and safety considerations.
Protocol I: Palladium-Catalyzed Miyaura Borylation
This method is often the first choice due to its operational simplicity and compatibility with the cyano functional group. The reaction couples 5-bromo-2-methylbenzonitrile with bis(pinacolato)diboron (B₂pin₂) to form the corresponding boronate ester, which is subsequently hydrolyzed to the desired boronic acid.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[12] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: A boronate species, activated by a base (e.g., potassium acetate), transfers the boryl group to the palladium center, displacing the halide. The base is crucial for facilitating this step.[8][15]
-
Reductive Elimination: The desired aryl boronate ester is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[12]
Caption: Catalytic cycle for the Miyaura Borylation reaction.
Experimental Workflow
Caption: General workflow for Miyaura Borylation synthesis.
Detailed Synthesis Protocol
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Moles (mmol) | Amount | Role |
| 5-Bromo-2-methylbenzonitrile | C₈H₆BrN | 196.04 | 10.0 | 1.96 g | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 12.0 | 3.05 g | Boron Source |
| PdCl₂(dppf)-CH₂Cl₂ adduct | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | 0.3 (3 mol%) | 245 mg | Catalyst Precursor |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 30.0 | 2.94 g | Base |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | 50 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylbenzonitrile (1.96 g), bis(pinacolato)diboron (3.05 g), potassium acetate (2.94 g), and the PdCl₂(dppf)-CH₂Cl₂ adduct (245 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots. The reaction is typically complete within 8-16 hours.
-
Cooling and Filtration: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2x 20 mL).
-
Workup: Combine the organic filtrates and wash with water (2x 50 mL) and then with brine (1x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude pinacol boronate ester.
-
Hydrolysis: Dissolve the crude ester in a 10:1 mixture of acetone and water (55 mL). Add ammonium chloride (2.14 g, 40 mmol) and stir vigorously at room temperature for 12-24 hours.
-
Isolation: Remove the acetone under reduced pressure. The aqueous slurry will contain the precipitated boronic acid. Extract the product with ethyl acetate (3x 50 mL).
-
Final Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound. Further purification can be achieved as described in Section 5.0.
Protocol II: Lithiation-Borylation via Halogen-Metal Exchange
This protocol is a powerful alternative, particularly when palladium catalysts are to be avoided. It relies on the generation of a highly reactive aryllithium species, which necessitates stringent safety protocols and reaction conditions.
Mechanistic Rationale
The reaction is a two-step process:
-
Halogen-Metal Exchange: At cryogenic temperatures (-78 °C), n-butyllithium (n-BuLi) rapidly exchanges with the bromine atom of 5-bromo-2-methylbenzonitrile. This forms the desired 3-cyano-4-methylphenyllithium and n-butyl bromide as a byproduct. The low temperature is critical to prevent side reactions, such as the attack of the organolithium on the cyano group.
-
Borylation (Electrophilic Quench): The aryllithium intermediate is a potent nucleophile that attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a tetracoordinate boronate complex.[12] Subsequent acidic workup hydrolyzes the borate ester to afford the final boronic acid.[16][17]
Caption: Reaction pathway for Lithiation-Borylation synthesis.
Safety Imperatives for Organolithium Reagents
Working with n-butyllithium requires specialized training and precautions. It is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture.[13]
-
Work Environment: All operations must be conducted in a certified fume hood, free of clutter.[18]
-
Inert Atmosphere: The entire apparatus must be rigorously dried and maintained under a positive pressure of an inert gas (Argon is preferred).
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves are acceptable for short contact, but neoprene or Viton are recommended) are mandatory.[14][19]
-
Syringe/Cannula Techniques: Use well-dried syringes or a double-tipped needle (cannula) for all transfers. Never draw air into a syringe containing n-BuLi.
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher should be immediately accessible. NEVER use a water or CO₂ extinguisher on an organolithium fire.[13][20]
Detailed Synthesis Protocol
Table 2: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Moles (mmol) | Amount | Role |
| 5-Bromo-2-methylbenzonitrile | C₈H₆BrN | 196.04 | 10.0 | 1.96 g | Starting Material |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 11.0 (1.1 eq) | 4.4 mL (2.5 M in hexanes) | Lithiating Agent |
| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 12.0 (1.2 eq) | 2.26 g (2.76 mL) | Boron Source |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | - | 50 mL | Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | - | ~20 mL | Quench/Acidification |
Step-by-Step Procedure:
-
Reaction Setup: Assemble a three-neck round-bottom flask, oven-dried and cooled under a stream of Argon. Equip it with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an Argon inlet.
-
Initial Cooling: Add 5-bromo-2-methylbenzonitrile (1.96 g) and anhydrous THF (50 mL) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: After 1 hour, add triisopropyl borate (2.76 mL) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, stir the reaction at -78 °C for another hour, then remove the cooling bath and allow the mixture to warm slowly to room temperature overnight.
-
Quenching and Acidification: Cool the flask in an ice bath and slowly quench the reaction by adding 1 M HCl (20 mL). Stir vigorously for 30 minutes. Check the pH of the aqueous layer to ensure it is acidic (pH ~2-3).
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x 50 mL). Combine the organic layers, wash with brine (1x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Characterization
Crude arylboronic acids often contain impurities like the corresponding boroxine (a cyclic trimer anhydride) or unreacted starting materials.[21]
Purification Strategies
-
Acid-Base Extraction: This is a highly effective method for purifying boronic acids.[22] Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Extract with a mild aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt, leaving non-acidic organic impurities behind. The aqueous layer is then re-acidified with HCl, causing the pure boronic acid to precipitate or allowing it to be re-extracted into an organic solvent.[22]
-
Recrystallization: this compound can often be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent like ethanol or acetone.[23][24]
-
Chromatography: Column chromatography on silica gel can be challenging for boronic acids due to their polarity and propensity to streak or decompose on the acidic silica surface.[25] If chromatography is necessary, using silica gel that has been pre-treated with boric acid or employing neutral alumina can sometimes yield better results.[23][26]
Analytical Validation
-
NMR Spectroscopy:
-
¹H NMR: Will show characteristic aromatic proton signals, a singlet for the methyl group (~2.4-2.6 ppm), and a broad singlet for the B(OH)₂ protons which may be exchangeable with D₂O.
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the methyl carbon, and the cyano carbon (~118-120 ppm). The carbon attached to the boron atom will appear at a characteristic downfield shift.
-
¹¹B NMR: A powerful tool for confirming the presence of the boronic acid, typically showing a broad signal around 28-30 ppm relative to BF₃·OEt₂.[27]
-
-
Mass Spectrometry (MS): ESI-MS (in negative mode) should show the [M-H]⁻ ion, confirming the molecular weight of the product.
Conclusion
The synthesis of this compound can be reliably achieved through either palladium-catalyzed Miyaura borylation or a classic lithiation-borylation protocol. The Miyaura borylation offers superior functional group tolerance and operational safety, making it ideal for general laboratory and scale-up applications. The lithiation route, while requiring more stringent safety measures and specialized equipment, provides a valuable metal-free alternative. Proper purification and rigorous analytical characterization are essential to ensure the high quality required for subsequent applications in drug discovery and materials science, where this compound continues to be an indispensable synthetic tool.
References
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. jk-sci.com [jk-sci.com]
- 14. ehs.ucr.edu [ehs.ucr.edu]
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- 20. ehs.uci.edu [ehs.uci.edu]
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- 22. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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physicochemical properties of 3-Cyano-4-methylphenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties and Applications of 3-Cyano-4-methylphenylboronic Acid
Abstract
This compound (CAS No. 911210-49-6) is a highly functionalized aromatic boronic acid that has emerged as a strategic building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid for cross-coupling, a cyano group as a versatile synthetic handle and polar moiety, and a methyl group for steric and electronic modulation, makes it an invaluable tool for researchers. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, and stability profile from the perspective of a Senior Application Scientist. We will delve into validated experimental protocols for its characterization and explore its primary application in Suzuki-Miyaura cross-coupling reactions, with a focus on its role in the development of novel therapeutics, including protein degraders.
Introduction: The Strategic Value of Bifunctional Boronic Acids
In the landscape of drug discovery and materials science, boronic acids are foundational pillars of molecular construction. Their stability, ease of handling, and exceptional utility in palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic frameworks.[1][2] Among these, substituted phenylboronic acids are particularly prized, as the substituents on the aromatic ring serve two primary functions: they modulate the electronic properties and reactivity of the boronic acid, and they provide crucial points for molecular recognition or further chemical elaboration.
This compound is a quintessential example of such a strategic building block. The electron-withdrawing nature of the cyano group and the electron-donating character of the methyl group create a unique electronic environment that influences its reactivity. This compound is not merely an inert scaffold; it is an active participant in directing synthetic outcomes and is increasingly utilized in the synthesis of complex, biologically active molecules.[3][4] This guide aims to provide drug development professionals and research scientists with the in-depth technical knowledge required to effectively utilize this versatile reagent.
Core Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is critical for its effective application in synthesis and formulation. The key physicochemical data for this compound are summarized below.
Identification and Structural Attributes
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 911210-49-6 | [4] |
| Molecular Formula | C₈H₈BNO₂ | [4][5] |
| Molecular Weight | 160.97 g/mol | [6] |
| Appearance | White to off-white solid/powder | General observation for arylboronic acids |
| Purity | Typically ≥96-97% | [4][5][6] |
Physical and Chemical Characteristics
| Property | Value/Description | Rationale/Comparative Data |
| Melting Point | Data not available. Expected to be high (>250 °C), likely with decomposition. | Related compounds like 4-methylphenylboronic acid (256-263 °C)[7] and 3-cyanophenylboronic acid (298 °C, dec.) exhibit high melting points. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol, THF) and sparingly soluble in water and non-polar solvents. | 4-methylphenylboronic acid is noted as soluble in most organic solvents but not water.[8] The polar cyano group may slightly increase aqueous solubility compared to its non-cyanated analog. |
| pKa | Data not available. Predicted to be in the range of 7-9. | The pKa of a related isomer, (4-Cyano-2-methylphenyl)boronic acid, is predicted to be 7.46.[9] The boronic acid moiety acts as a Lewis acid, and its acidity is influenced by the electronic effects of the ring substituents. |
| Stability | Stable under recommended storage conditions. Prone to dehydration to form the corresponding boroxine anhydride, especially upon heating or prolonged exposure to non-anhydrous conditions. | This is a characteristic feature of many boronic acids.[8] |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C in a dry, tightly sealed container. | [8][9] |
Spectroscopic and Analytical Profile
Structural verification is paramount for ensuring the fidelity of synthetic outcomes. The following spectroscopic techniques are essential for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic region will display a complex multiplet pattern for the three protons on the phenyl ring. A sharp singlet corresponding to the three protons of the methyl group (-CH₃) would likely appear around 2.4 ppm, by analogy to 4-methylphenylboronic acid.[10] A broad, exchangeable singlet for the two hydroxyl protons of the boronic acid group (-B(OH)₂) is also expected, though its chemical shift can vary significantly depending on the solvent and concentration.
-
¹³C NMR : The spectrum would confirm the presence of eight distinct carbon atoms, including the characteristic signal for the nitrile carbon (-C≡N) typically found around 118-120 ppm and the carbon attached to the boron atom.
-
-
Infrared (IR) Spectroscopy : This technique is invaluable for identifying key functional groups. The IR spectrum should exhibit the following characteristic absorption bands:
-
A strong, sharp peak around 2230 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.
-
A broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the boronic acid hydroxyl groups.
-
Strong C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹).
-
A strong band around 1330-1380 cm⁻¹ is characteristic of the B-O stretching vibration.[11]
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₈H₈BNO₂), the monoisotopic mass is approximately 161.06 Da.[12] High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.
Recommended Experimental Protocols
To ensure reproducibility and accuracy in research, standardized protocols for property determination are essential.
Protocol for pKa Determination via Potentiometric Titration
The Lewis acidity (pKa) of the boronic acid is a critical parameter influencing its reactivity. This protocol provides a reliable method for its determination.
Caption: Workflow for pKa determination by potentiometric titration.
Causality: The use of a co-solvent like DMSO is often necessary due to the limited aqueous solubility of many arylboronic acids. Potentiometric titration is a direct and robust method for measuring the acid dissociation constant, providing a more reliable value than theoretical predictions.
Reactivity Profile and Key Synthetic Applications
The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbon atoms.[1] The boronic acid serves as the organoboron component, which couples with an organohalide in the presence of a palladium catalyst and a base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the context of this compound, the electronic nature of the ring influences the transmetalation step. The electron-withdrawing cyano group can enhance the rate of this step, often leading to efficient coupling reactions under mild conditions.
Applications in Drug Discovery
The true value of this reagent is realized in its application as a versatile building block for synthesizing high-value compounds.
-
Pharmaceutical Intermediates : It serves as a key intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics where a substituted biaryl core is required.[3][13]
-
Protein Degrader Building Blocks : The compound is explicitly categorized as a building block for protein degraders.[4][5] In technologies like PROTACs (Proteolysis Targeting Chimeras), this molecule can serve as part of the linker or as a component of the warhead that binds to the target protein, with the cyano group offering a key interaction point or a site for further chemical modification.
-
Structure-Activity Relationship (SAR) Studies : The ability to readily introduce the 3-cyano-4-methylphenyl moiety allows medicinal chemists to rapidly generate libraries of analogs to probe the SAR of a lead compound.[1]
Safety and Handling
As with all laboratory chemicals, proper handling is essential. Based on data for structurally similar compounds, this compound should be handled with care.
-
Hazard Classification : Likely classified as a skin, eye, and respiratory tract irritant (GHS07).[7][14]
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask or work in a fume hood is recommended to avoid inhalation.[14]
-
Handling : Avoid dust formation. Ensure adequate ventilation.
Conclusion
This compound is more than a simple reagent; it is a sophisticated chemical tool that empowers researchers to construct complex molecular architectures with precision. Its well-defined physicochemical properties, combined with its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, make it an indispensable asset. For scientists and professionals in drug development, particularly those working on targeted therapies and protein degraders, a deep understanding of this building block's characteristics is fundamental to accelerating the discovery of next-generation medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Cyano-3-methylphenylboronic acid | CymitQuimica [cymitquimica.com]
- 7. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]
- 8. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]
- 9. (4-Cyano-2-methylphenyl)boronic acid|lookchem [lookchem.com]
- 10. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - 4-cyano-3-methylphenylboronic acid (C8H8BNO2) [pubchemlite.lcsb.uni.lu]
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- 14. fishersci.com [fishersci.com]
A Technical Guide to 3-Cyano-4-methylphenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
3-Cyano-4-methylphenylboronic acid, identified by its CAS number 911210-49-6, is a highly functionalized arylboronic acid that has emerged as a valuable reagent in organic synthesis.[1][2][3][4][5] Its unique substitution pattern, featuring both a nitrile and a methyl group on the phenyl ring, offers chemists a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[6] The strategic placement of the electron-withdrawing cyano group and the electron-donating methyl group influences the electronic properties of the molecule, making it a particularly interesting coupling partner in the synthesis of pharmaceuticals and advanced materials.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 911210-49-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈BNO₂ | [1] |
| Molecular Weight | 160.97 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Purity | ≥97% | [5] |
| Storage | Room temperature, under inert atmosphere | [5] |
Note: Experimental data such as melting point and solubility for this specific compound are not widely reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of arylboronic acids often involves the conversion of an aryl halide to an organometallic intermediate, followed by quenching with a borate ester and subsequent hydrolysis. A common and effective method for the synthesis of boronic esters, which are stable precursors to boronic acids, is the Miyaura borylation reaction.[7][8] This palladium-catalyzed process utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to install a boronate ester group onto an aryl halide.[7][8]
Below is a representative, field-proven protocol for the synthesis of this compound, starting from the corresponding aryl bromide.
Reaction Scheme:
A representative reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylbenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous dioxane as the solvent. Subsequently, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Isolation of the Boronic Ester: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester. Purification can be achieved by column chromatography on silica gel.
-
Hydrolysis to the Boronic Acid: Dissolve the purified pinacol ester in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 2 M HCl). Stir the mixture at room temperature for 2-4 hours.
-
Final Product Isolation: After hydrolysis is complete, extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.
-
Anhydrous Solvent: While the subsequent hydrolysis step uses water, the initial borylation reaction is best performed under anhydrous conditions to prevent premature hydrolysis of the diboron reagent and potential side reactions.
-
Potassium Acetate as Base: A mild base like potassium acetate is crucial for the transmetalation step in the Miyaura borylation catalytic cycle. It is strong enough to facilitate the reaction without causing unwanted side reactions with the nitrile functionality.
-
PdCl₂(dppf) as Catalyst: The dppf ligand provides a stable and efficient catalytic system for the cross-coupling of aryl bromides. Its steric and electronic properties promote the desired oxidative addition and reductive elimination steps.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The true utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of biaryls and other conjugated systems.[6]
General Workflow for a Suzuki-Miyaura Coupling Reaction:
A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a Representative Suzuki-Miyaura Coupling:
-
Reaction Setup: In a suitable reaction vessel, combine this compound (1.2 eq), the desired aryl halide (e.g., an aryl bromide, 1.0 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Inert Atmosphere: De-gas the mixture by evacuating and backfilling with an inert gas several times.
-
Solvent and Catalyst Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a pre-catalyst system like Palladium(II) acetate with a suitable phosphine ligand.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring and Workup: Monitor the reaction's progress. Once complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain the desired biaryl compound.
Trustworthiness through Self-Validation:
The success of a Suzuki-Miyaura coupling is readily validated through standard analytical techniques. The disappearance of starting materials and the appearance of a new product spot on a TLC plate provide a quick qualitative assessment. For a more rigorous confirmation, LC-MS can be used to identify the mass of the desired product. Finally, ¹H and ¹³C NMR spectroscopy will confirm the structure of the final product, with characteristic shifts indicating the formation of the new C-C bond and the presence of the substituent groups from both coupling partners. For example, in the ¹H NMR of the product, one would expect to see signals corresponding to the aromatic protons of both starting materials, often with coupling patterns indicative of their new connectivity.
Conclusion
This compound is a valuable and versatile building block for synthetic chemists. Its straightforward synthesis via Miyaura borylation and its reliable performance in Suzuki-Miyaura cross-coupling reactions make it an attractive choice for the construction of complex organic molecules. The presence of the cyano and methyl groups provides handles for further functionalization and influences the electronic properties of the resulting products, making it a key intermediate in the development of novel pharmaceuticals and materials. As with any chemical reagent, a thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for its successful application in the laboratory.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. This compound, CAS No. 911210-49-6 - iChemical [ichemical.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
Spectroscopic Characterization of 3-Cyano-4-methylphenylboronic Acid: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the expected spectral characteristics of 3-Cyano-4-methylphenylboronic acid (CAS 856255-58-8), a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a robust predictive model of its spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound for reaction monitoring, quality control, and structural verification.
Disclaimer: The spectral data presented in this guide are predictive and have been derived from the analysis of structurally related compounds and established spectroscopic principles. While every effort has been made to ensure the accuracy of these predictions, they should be used as a reference and confirmed with experimental data when available.
Introduction to this compound
This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a nitrile group. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its derivatives are of significant interest in the development of novel pharmaceuticals and functional materials.
Accurate structural characterization is paramount for ensuring the purity and identity of such critical building blocks. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this characterization. This guide provides a detailed predictive analysis of the expected spectral data for this compound to aid researchers in its identification and use.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like the B(OH)₂ group.
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the methyl and aromatic protons. The boronic acid protons often appear as a broad singlet and may exchange with residual water in the solvent.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.5 | Broad Singlet | 2H | B(OH)₂ | The acidic protons of the boronic acid are typically deshielded and appear as a broad signal due to chemical exchange. |
| ~7.8-8.0 | Singlet | 1H | Ar-H | This proton is ortho to the electron-withdrawing cyano group and meta to the boronic acid group, leading to a downfield shift. |
| ~7.7-7.9 | Doublet | 1H | Ar-H | This proton is ortho to the boronic acid group and meta to the cyano group. |
| ~7.4-7.6 | Doublet | 1H | Ar-H | This proton is ortho to the methyl group and meta to the boronic acid. |
| ~2.5 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet in the typical alkyl region. |
Rationale based on data from 4-methylphenylboronic acid and 3-cyanophenylboronic acid.
Caption: Predicted ¹H NMR Assignments for this compound
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all unique carbon environments in the molecule. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~140-145 | Ar-C | Quaternary carbon attached to the methyl group. |
| ~135-140 | Ar-C | Aromatic CH ortho to the boronic acid. |
| ~130-135 | Ar-C | Aromatic CH ortho to the cyano group. |
| ~128-132 | Ar-C | Aromatic CH ortho to the methyl group. |
| ~118-122 | C≡N | The nitrile carbon is typically found in this region. |
| ~110-115 | Ar-C | Quaternary carbon attached to the cyano group. |
| Not observed or very broad | Ar-C-B | The carbon directly bonded to boron is often difficult to observe. |
| ~20-25 | -CH₃ | The methyl carbon signal is expected in the aliphatic region. |
Rationale based on known substituent effects and data from analogous phenylboronic acids.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3600-3200 | O-H stretch | B(OH)₂ | Broad, Strong |
| ~3100-3000 | C-H stretch | Aromatic | Medium |
| ~2230-2210 | C≡N stretch | Nitrile | Strong, Sharp |
| ~1600-1450 | C=C stretch | Aromatic Ring | Medium-Strong |
| ~1380-1320 | B-O stretch | Boronic Acid | Strong |
| ~850-750 | C-H bend | Aromatic (out-of-plane) | Strong |
These predictions are based on characteristic group frequencies and spectra of similar aromatic compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol for Mass Spectrometry
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids. Electron Ionization (EI) can also be used but may lead to more extensive fragmentation.
-
Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap for high-resolution mass spectrometry, or a quadrupole for nominal mass).
-
Analysis Mode: Both positive and negative ion modes can be informative.
Predicted Mass Spectrum
-
Molecular Formula: C₈H₈BNO₂
-
Molecular Weight: 161.0 g/mol
-
Predicted m/z Values:
| Predicted m/z | Ion | Rationale |
| 162.0721 | [M+H]⁺ | Protonated molecular ion (positive ion mode). |
| 184.0540 | [M+Na]⁺ | Sodium adduct of the molecular ion (positive ion mode). |
| 160.0575 | [M-H]⁻ | Deprotonated molecular ion (negative ion mode). |
| 144.0620 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated molecular ion. |
High-resolution mass spectrometry would be able to confirm the elemental composition of these ions.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and analysis of structurally related compounds, offer a valuable resource for researchers working with this compound. While this guide serves as a robust starting point for spectral interpretation, it is essential to confirm these predictions with experimental data as it becomes available to ensure the highest level of scientific rigor.
solubility of 3-Cyano-4-methylphenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-Cyano-4-methylphenylboronic Acid in Organic Solvents
Foreword: Navigating the Data Gap in Arylboronic Acid Solubility
For researchers, synthetic chemists, and drug development professionals, understanding the solubility of reagents is a cornerstone of process optimization, from reaction setup to purification and formulation. This compound, a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, is no exception. However, a significant challenge persists: the public domain lacks specific, quantitative solubility data for this compound across a range of common organic solvents.
This guide directly addresses this data gap. Instead of presenting non-existent values, we will equip you, the practicing scientist, with the foundational knowledge and robust experimental frameworks required to determine solubility independently. We will delve into the physicochemical principles governing the solubility of arylboronic acids, leverage data from analogous structures to build predictive insights, and provide detailed, field-tested protocols for accurate solubility measurement. This document is designed not as a static data sheet, but as a dynamic tool for the laboratory.
The Physicochemical Landscape of Arylboronic Acids
The solubility of an arylboronic acid is not as straightforward as that of a simple hydrocarbon. It is governed by a complex interplay of intermolecular forces and a unique chemical equilibrium.
The Role of the Boronic Acid Moiety
The -B(OH)₂ functional group is the primary driver of solubility behavior. Its two hydroxyl groups can act as both hydrogen bond donors and acceptors.[1] This dual nature facilitates dissolution in solvents capable of hydrogen bonding, including polar protic solvents (like alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (like acetone or THF).
The Boroxine Equilibrium: A Critical Consideration
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric boroxine is highly dependent on the solvent and temperature.
-
In Solution: The presence of water or protic solvents generally favors the monomeric boronic acid form. In anhydrous, non-polar solvents, the equilibrium can shift towards the less polar, often less soluble, boroxine.
-
Impact on Measurement: This equilibrium is a critical reason why simple solubility determination can be challenging. The measured solubility is that of a system in equilibrium, not of a single, static species.[2] This makes correlation with common thermodynamic models like NRTL or Wilson difficult; polynomial-based correlations often yield better results for the parent phenylboronic acid.[3][4]
Influence of Ring Substituents
The cyano (-CN) and methyl (-CH₃) groups on the phenyl ring of the target compound significantly modulate its solubility profile compared to unsubstituted phenylboronic acid.
-
3-Cyano Group: The nitrile functionality is strongly electron-withdrawing and polar. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, potentially increasing solubility in polar solvents.
-
4-Methyl Group: The methyl group is electron-donating and increases the molecule's lipophilicity (hydrophobicity). This effect may slightly enhance solubility in less polar organic solvents and decrease it in highly polar, aqueous environments.
The interplay of these substituents suggests that this compound will exhibit a nuanced solubility profile, favoring polar aprotic solvents where both the boronic acid moiety and the cyano group can be effectively solvated.
Predictive Solubility Analysis Based on Analogous Compounds
While specific data for this compound is scarce, extensive studies on phenylboronic acid and its derivatives provide a strong predictive foundation.[2][3][5] The general trends observed for these analogues can guide solvent selection for experimental determination.
| Solvent Class | Solvent Example | Observed Solubility of Phenylboronic Acid | Anticipated Influence on this compound |
| Ketones | Acetone | High[3][5][6] | High Solubility Expected: Acetone's polarity and hydrogen bond accepting ability should effectively solvate both the boronic acid and cyano groups. |
| Ethers | Dipropyl Ether, THF | High[3][6] | High to Moderate Solubility Expected: Ethers are good solvents for boronic acids. THF is likely to be a better solvent than less polar ethers. |
| Halogenated | Chloroform | Moderate[3][5][6] | Moderate Solubility Expected: Chloroform's ability to act as a weak hydrogen bond donor may aid in solvating the cyano group. |
| Alcohols | Methanol | Soluble[6] | High Solubility Expected: Methanol can engage in extensive hydrogen bonding. However, the risk of esterification to form boronic esters exists, especially with heating. |
| Hydrocarbons | Methylcyclohexane, Hexane | Very Low[3][5][6] | Very Low Solubility Expected: The polar nature of the target compound makes it incompatible with non-polar alkanes. This property is useful for purification, as hydrocarbons can be used to wash away non-polar impurities.[5][6] |
Experimental Protocol for Solubility Determination
Accurate solubility determination requires a robust and reproducible methodology. The dynamic (or synthetic) method is a widely accepted and reliable technique for generating temperature-dependent solubility data for boronic acids.[1][2][6]
The Dynamic Method: A Step-by-Step Protocol
This method involves preparing a mixture of known composition and heating it slowly until complete dissolution is observed (the "clear point"). This temperature corresponds to the saturation temperature for that specific concentration.
Instrumentation:
-
Jacketed glass vessel with a magnetic stirrer.
-
Circulating thermostat/cryostat for precise temperature control.
-
Calibrated temperature probe (e.g., Pt100).
-
Luminance probe or laser-based turbidity sensor for automated detection (or visual observation).
-
Analytical balance (±0.1 mg).
Procedure:
-
Sample Preparation: Accurately weigh a specific mass of this compound and the chosen organic solvent into the jacketed glass vessel. The composition is known precisely.
-
Initial Equilibration: Set the circulator to a temperature where the solid is clearly insoluble, and begin vigorous stirring to ensure a uniform suspension.
-
Controlled Heating: Program the thermostat to heat the sample at a slow, constant rate (e.g., 0.1–0.2 K/min).[1] A slow rate is critical to maintain thermodynamic equilibrium.
-
Clear Point Detection: Continuously monitor the turbidity of the solution. The temperature at which the last solid particle dissolves and the solution becomes perfectly clear is the equilibrium saturation temperature for that mole fraction.
-
Data Collection: Record the temperature and the corresponding composition (mole fraction).
-
Repeatability: Repeat the process by adding a known amount of either solute or solvent to generate the next data point on the solubility curve. Constructing a full curve requires measurements across a range of compositions.
Workflow for Dynamic Solubility Determination
References
Stability and Storage of 3-Cyano-4-methylphenylboronic Acid: A Technical Guide
Introduction
3-Cyano-4-methylphenylboronic acid is a vital reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The integrity of this reagent is paramount for the success of these sensitive transformations. This technical guide provides an in-depth analysis of the stability of this compound, detailing its primary degradation pathways and offering field-proven protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block.
The Chemical Nature and Inherent Instabilities of Arylboronic Acids
Arylboronic acids, including this compound, are generally stable, crystalline solids that are convenient to handle.[1] However, their utility is intrinsically linked to the reactivity of the carbon-boron bond, which also predisposes them to several degradation pathways. Understanding these mechanisms is critical for preserving the reagent's purity and reactivity.
Protodeboronation: The Primary Degradation Pathway
Protodeboronation is the most common degradation pathway for arylboronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond.[2] This process converts the desired boronic acid into an inactive and often difficult-to-remove byproduct, 2-methylbenzonitrile in this case. The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the electronic properties of the aryl substituent.[2]
Mechanistically, protodeboronation can proceed through several pathways:
-
Acid-Catalyzed Protodeboronation: In the presence of strong acids, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[3]
-
Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate anion form ([ArB(OH)3]⁻).[4] This species is more susceptible to reaction with a proton source, such as water, leading to protodeboronation.[2][4] The reaction rate often increases significantly at high pH.[5][6]
-
Metal-Catalyzed Protodeboronation: Trace transition metal impurities can catalyze the protodeboronation process, a factor to consider in reaction setups.[6]
For this compound, the presence of an electron-withdrawing nitrile group can influence its susceptibility to protodeboronation.
Boroxine Formation: The Reversible Dehydration
Arylboronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][7] This process involves the condensation of three boronic acid molecules with the elimination of three water molecules.[8] While often considered an impurity, boroxine formation is a reversible equilibrium.[7] The presence of water will hydrolyze the boroxine back to the monomeric boronic acid.[7][8]
The equilibrium between the boronic acid and its corresponding boroxine is influenced by:
-
Water Content: In a dry environment, the equilibrium favors the formation of the boroxine.[7]
-
Temperature: Heating can drive the dehydration to form the boroxine.[9]
-
Substituent Effects: Electron-donating groups on the phenyl ring tend to favor boroxine formation.[8]
While boroxines can be competent reagents in some cross-coupling reactions, their formation can lead to inconsistencies in stoichiometry and reaction kinetics. Therefore, for reproducible results, it is preferable to store and use the boronic acid in its monomeric form.
Recommended Storage and Handling Conditions
Based on the inherent instability pathways, the following conditions are recommended for the storage and handling of this compound to ensure its long-term stability and purity.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8 °C)[10] | Low temperatures slow down the rates of both protodeboronation and boroxine formation. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which can facilitate protodeboronation and boroxine hydrolysis. |
| Light | Store in the dark[11] | Protects from potential photolytic degradation pathways. |
| Container | Tightly sealed, opaque container[10] | Prevents moisture ingress and light exposure. |
| Handling | Handle quickly in a dry environment (e.g., glovebox or under a stream of inert gas) | Minimizes exposure to atmospheric moisture and oxygen. |
Table 1: Optimal Storage Conditions for this compound
Assessing the Stability of this compound: Experimental Protocols
Regular assessment of the purity of this compound is crucial, especially for long-term storage or when used in sensitive applications. The following are detailed protocols for evaluating the stability of this reagent.
Visual Inspection
A simple yet effective initial assessment is a visual inspection of the material. Pure this compound should be a white to off-white crystalline solid. Any significant change in color or texture, such as clumping or discoloration, may indicate degradation or moisture absorption.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust analytical technique for quantifying the purity of this compound and detecting its primary degradation product, 2-methylbenzonitrile.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) and bring it to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and 2-methylbenzonitrile by comparing their retention times with those of authentic standards.
-
Calculate the purity of the boronic acid by determining the area percentage of its peak relative to the total area of all peaks.
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for the structural confirmation of this compound and the detection of impurities.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Data Analysis:
-
Analyze the spectrum for the characteristic peaks of this compound.
-
Look for the appearance of new signals that could correspond to the protodeboronation product (2-methylbenzonitrile) or the boroxine. The boroxine will have a more complex aromatic region compared to the monomer.
-
Visualization of Degradation Pathways and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key degradation pathways and the analytical workflow for stability assessment.
Figure 1: Primary degradation pathways of this compound.
Figure 2: Experimental workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is a critical factor for achieving reliable and reproducible results in synthetic applications. The primary degradation pathways, protodeboronation and boroxine formation, can be effectively mitigated by adhering to strict storage and handling protocols. By implementing the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture, the shelf-life of this valuable reagent can be significantly extended. Regular analytical assessment using techniques such as HPLC and NMR spectroscopy is essential to ensure the purity and integrity of the material before its use in critical synthetic steps. This comprehensive approach to stability management will ultimately contribute to the success of research and development endeavors in the pharmaceutical and chemical industries.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. combi-blocks.com [combi-blocks.com]
- 11. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Commercial Availability and Application of 3-Cyano-4-methylphenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of 3-Cyano-4-methylphenylboronic acid (CAS No. 911210-49-6), a key building block for researchers, medicinal chemists, and drug development professionals. The document details its commercial availability, quality specifications, and critical applications, particularly in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this guide offers practical insights into supplier selection, quality control, safe handling, and a field-proven experimental protocol for its use in Suzuki-Miyaura coupling. The objective is to equip scientists with the necessary technical knowledge to effectively source and utilize this versatile reagent in their research and development endeavors.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity. Their utility in forming carbon-carbon and carbon-heteroatom bonds via the Nobel Prize-winning Suzuki-Miyaura coupling reaction is unparalleled.[1] The strategic placement of functional groups on the phenyl ring allows for the precise construction of complex molecular architectures, a critical requirement in the synthesis of active pharmaceutical ingredients (APIs).
This compound is a bifunctional reagent of particular interest. The cyano group serves as a versatile synthetic handle, capable of being transformed into amines, amides, or carboxylic acids, while also acting as a key pharmacophore in many bioactive molecules. The methyl group provides steric and electronic influence, allowing for fine-tuning of a molecule's properties. A patent application highlights its use as a reactant in the synthesis of compounds targeting inflammatory diseases, underscoring its relevance in medicinal chemistry.[2] This guide serves to bridge the gap between procurement and application, providing a comprehensive overview for its effective integration into drug discovery workflows.
Commercial Availability and Supplier Landscape
This compound is readily available from a range of specialty chemical suppliers catering to the research and pharmaceutical industries. Procurement is typically on a research scale (grams), with capabilities for bulk and custom synthesis upon request. When selecting a supplier, researchers should prioritize transparency in quality control, availability of documentation (Certificate of Analysis, SDS), and purity specifications.
Below is a comparative table of representative commercial suppliers.
| Supplier | CAS Number | Typical Purity | Product Code (Example) | Notes |
| BoronPharm | 911210-49-6 | ≥ 98% | BP20823 | Specializes in boronic acids and esters for pharmaceutical research. |
| Energy Chemical | 911210-49-6 | ≥ 97% | N/A | A broad-range chemical supplier with various purity grades.[3] |
| Apollo Scientific | 911210-49-6 | N/A | OR360296 | UK-based supplier of aromatic and heterocyclic compounds.[4] |
| CRO SPLENDID LAB | 911210-49-6 | N/A | CSL-13908 | India-based CRO specializing in custom synthesis and impurities.[5] |
| Key Organics Ltd. | 911210-49-6 | ≥ 97% | N/A | Provides screening compounds and building blocks for drug discovery.[6] |
| iChemical | 911210-49-6 | N/A | N/A | Online marketplace for requesting quotes and custom packages.[4] |
Note: This list is not exhaustive. Researchers should conduct their own due diligence based on project requirements and geographical location.
The logical workflow for procuring and qualifying this reagent is outlined in the diagram below.
Caption: Workflow for sourcing and qualifying this compound.
Quality Control and Analytical Specifications
Ensuring the purity and identity of this compound is paramount for the success and reproducibility of synthetic reactions. Boronic acids are susceptible to dehydration, forming boroxine anhydrides, and can undergo protodeboronation under certain conditions. Therefore, a robust analytical quality control (QC) process is essential.
Typical Specifications
Based on supplier data, the following specifications are typical for commercial-grade material:
| Parameter | Specification | Method |
| Appearance | White to off-white solid/powder | Visual Inspection |
| Purity (Assay) | ≥ 97.0% (often ≥ 98%) | HPLC or ¹H NMR |
| Identity | Conforms to structure | ¹H NMR, LC-MS |
| Molecular Formula | C₈H₈BNO₂ | - |
| Molecular Weight | 160.97 g/mol | - |
Recommended QC Protocol
Upon receipt of the material, and before its use in a critical synthesis, we recommend the following in-house QC verification protocol:
-
¹H NMR Spectroscopy:
-
Objective: Confirm identity and assess purity.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Expected Signals: Look for characteristic aromatic proton signals, a singlet for the methyl group, and a broad singlet for the B(OH)₂ protons. The integration of aromatic vs. methyl protons should be consistent with the structure. Impurities, including residual solvents or boroxine, may be visible.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: Confirm molecular weight and assess purity profile.
-
Method: A reverse-phase C18 column with a water/acetonitrile gradient is typically effective.
-
Expected Result: A major peak corresponding to the expected mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) should be observed. This technique is highly sensitive for detecting minor impurities.
-
-
HPLC Purity Analysis:
-
Objective: Quantify the purity of the material.
-
Method: Utilize a validated reverse-phase HPLC method with UV detection. The analysis of boronic acids can be challenging due to their potential for on-column degradation.[7] Specialized methods, such as those using ion-pairing reagents or non-aqueous capillary electrophoresis (NACE), may be required for high-accuracy quantitation.[2]
-
A representative Certificate of Analysis (CoA) for a similar arylboronic acid typically includes results from these tests, providing a baseline for quality.[8][9][10]
Application in Synthesis: The Suzuki-Miyaura Coupling
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures.[11] This reaction is fundamental to synthesizing a vast range of compounds in medicinal and materials chemistry.
The general mechanism involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Synthesis of a Biaryl Compound
The following protocol is a representative procedure for a Suzuki-Miyaura coupling reaction, adapted from general methods established in the literature for this class of transformation.[8][12]
Reaction: Aryl Bromide + this compound → 2-Aryl-5-methylbenzonitrile
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (CAS 911210-49-6) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), this compound (193 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (21 mg, 0.08 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
As a professional laboratory chemical, this compound must be handled with appropriate precautions. While a specific, comprehensive Safety Data Sheet (SDS) for CAS 911210-49-6 is not universally available, data from suppliers and structurally similar compounds provide clear guidance.[6]
Hazard Identification:
-
Hazard Statements: Based on supplier information, this compound is associated with the following GHS hazard statements:
-
An SDS for the closely related 3-Cyanophenylboronic acid classifies it as toxic if swallowed, in contact with skin, or if inhaled.[13] Prudence dictates handling this compound with a similar level of caution.
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]
-
Respiratory Protection: If handling as a dry powder where dust may be generated, use an appropriate particulate respirator.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person into fresh air.
-
Ingestion: Rinse mouth. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Keep away from strong oxidizing agents and strong acids.
Conclusion
This compound (CAS 911210-49-6) is a commercially accessible and highly valuable reagent for synthetic and medicinal chemistry. Its bifunctional nature makes it an attractive building block for creating complex molecules targeted for pharmaceutical development. A reliable supply chain exists, but researchers must diligently qualify their material through appropriate analytical methods to ensure purity and identity. By following the established protocols for safe handling and application in Suzuki-Miyaura coupling, scientists can effectively leverage this compound to advance their research objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. This compound, CAS No. 911210-49-6 - iChemical [ichemical.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. NamTraMy | Web 360 by CDIT [dulichvungsam.quangnam.gov.vn]
- 7. (3-Cyano-4-methylphenyl)boronic acid, CasNo.911210-49-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. file.chemscene.com [file.chemscene.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 11. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Cyano-4-methylphenylboronic Acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Modern Drug Discovery
In the intricate world of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, are the silent architects of complex drug structures. 3-Cyano-4-methylphenylboronic acid is a prime example of such a crucial building block. Its unique trifunctional nature—a boronic acid for versatile coupling, a nitrile group as a synthetic handle, and a methyl group for steric and electronic modulation—has made it an invaluable tool in the medicinal chemist's arsenal. This guide delves into the discovery, synthesis, and multifaceted applications of this important synthetic intermediate, providing a comprehensive resource for professionals in the field.
The Genesis of a Key Intermediate: Discovery and Historical Context
The precise moment of discovery for this compound is not memorialized in a single, seminal publication. Instead, its emergence is intrinsically linked to the development of a blockbuster class of antihypertensive drugs: the sartans. The synthesis of these complex biphenyl tetrazole structures, such as Losartan and Valsartan, heavily relies on the principles of cross-coupling chemistry, most notably the Suzuki-Miyaura reaction.
The historical imperative was to create a robust and scalable synthesis for these life-saving medications. This necessitated the development of highly functionalized building blocks that could be efficiently coupled to form the characteristic biphenyl core of the sartan drugs.[1][2][3] While earlier patents in the late 20th and early 21st centuries described general methods for synthesizing substituted phenylboronic acids for various applications, the specific need for intermediates in sartan synthesis likely spurred the targeted development of compounds like this compound.[4][5]
Its CAS number, 911210-49-6, serves as a digital marker for its formal entry into the chemical lexicon. The compound's history is therefore not one of a singular breakthrough, but rather an evolution driven by the demands of industrial pharmaceutical synthesis.
Physicochemical Properties and Characterization
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₈H₈BNO₂ |
| Molecular Weight | 160.97 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 911210-49-6 |
Characterization of this compound is typically achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the identity of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the nitrile (C≡N) and the boronic acid (B-OH) stretches.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be approached through several established methods for the preparation of arylboronic acids. The choice of method often depends on the starting materials' availability, cost, and the desired scale of the reaction.
The Grignard Approach: A Classic Route
One of the most common methods for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Experimental Protocol: Synthesis via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). A solution of 5-bromo-2-methylbenzonitrile in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent, 3-cyano-4-methylphenylmagnesium bromide.
-
Borylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-78 °C) of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF. The low temperature is crucial to prevent the formation of over-arylated boron species.
-
Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid). This hydrolyzes the boronate ester intermediate to the desired this compound.
-
Workup and Purification: The product is typically extracted into an organic solvent, washed, dried, and purified by recrystallization or column chromatography.
Caption: Synthesis of this compound via the Grignard method.
Palladium-Catalyzed Borylation: A Modern Alternative
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, offer a more functional group tolerant alternative to the Grignard method. This approach typically involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base.
Experimental Protocol: Miyaura Borylation
-
Reaction Setup: In a reaction vessel, 5-bromo-2-methylbenzonitrile, a diboron reagent (e.g., bis(pinacolato)diboron), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) are combined in a suitable solvent (e.g., dioxane or DMSO).
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often involving an acidic workup to hydrolyze the boronate ester to the boronic acid, followed by extraction and recrystallization.
Caption: Synthesis of this compound via Miyaura borylation.
The Role of this compound in Drug Development
The primary application of this compound lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The boronic acid functionality of this compound makes it an ideal coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, especially for creating biaryl structures.
In the context of sartan synthesis, this compound is coupled with a suitable heterocyclic halide to construct the central biphenyl scaffold of the drug molecule. The cyano group serves as a precursor to the tetrazole ring, which is a crucial pharmacophore for the angiotensin II receptor blocking activity of the sartans.
Caption: Role of this compound in Suzuki-Miyaura coupling.
Beyond Sartans: A Versatile Building Block
While its application in sartan synthesis is prominent, the utility of this compound extends to the synthesis of other biologically active compounds and functional materials. The presence of the cyano and methyl groups allows for further chemical modifications, enabling the creation of diverse molecular libraries for drug discovery screening. The electronic and steric properties imparted by these substituents can influence the pharmacological profile of the final compounds.
Future Perspectives
The story of this compound is a testament to the enabling power of synthetic chemistry in modern medicine. As drug discovery continues to evolve, the demand for versatile and highly functionalized building blocks will only increase. Further research may focus on developing even more efficient and sustainable synthetic routes to this and related boronic acids. Moreover, its application in the synthesis of novel therapeutic agents beyond the sartan class remains an active area of exploration for medicinal chemists worldwide.
References
- 1. nbinno.com [nbinno.com]
- 2. discoveryjournals.org [discoveryjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102863398A - Synthetic method for sartan drug intermediate and application of intermediate - Google Patents [patents.google.com]
- 5. US7868180B2 - Process for the preparation of sartan derivatives and intermediates useful in such process - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols for 3-Cyano-4-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of 3-Cyano-4-methylphenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in synthetic organic chemistry, celebrated for its mild conditions, broad functional group tolerance, and the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2] At the heart of this Nobel Prize-winning methodology are organoboron reagents, whose stability and reactivity have enabled the construction of complex molecular architectures.[3]
This guide focuses on a particularly valuable building block: This compound (CAS 856255-58-8). This reagent is of significant interest to researchers in medicinal chemistry and materials science. The presence of both a cyano (-CN) and a methyl (-CH₃) group on the phenyl ring provides a unique electronic and steric profile. The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid and serves as a versatile synthetic handle for further transformations, such as conversion to a tetrazole ring, a common bioisostere in pharmaceutical compounds.[4] The methyl group provides steric bulk and can be a key interaction point in ligand-receptor binding or a site for tuning the physical properties of organic materials.
The primary application of this compound is the synthesis of substituted biaryl compounds, which are prevalent scaffolds in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[4][5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights and field-proven protocols for the effective use of this reagent in Suzuki-Miyaura cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][6] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1]
-
Transmetalation : This is the key step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻). This "ate" complex then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide.[6] The choice of base is therefore critical and can significantly impact reaction efficiency.
-
Reductive Elimination : The final step involves the two organic groups (Ar¹ and Ar²) coupling and eliminating from the palladium center, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Procedure
While specific conditions should be optimized for each unique substrate pairing, the following protocol provides a robust and validated starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 equiv., 8 mol%) or a more specialized ligand like SPhos or XPhos.
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv.)
-
1,4-Dioxane (solvent)
-
Deionized Water (co-solvent)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Causality: Using an oven-dried flask minimizes residual moisture that could interfere with the reaction, although Suzuki reactions are generally tolerant to water. Finely grinding the base increases its surface area, improving reaction kinetics.
-
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.08 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vessel.
-
Expertise Insight: While pre-formed catalysts like Pd(PPh₃)₄ can be used, generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand is often more cost-effective and allows for greater flexibility in ligand choice. The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.[6]
-
-
Inert Atmosphere: Seal the reaction vessel with a septum. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Trustworthiness: Oxygen can oxidize the Pd(0) catalyst to an inactive state and can also promote unwanted side reactions like the homocoupling of the boronic acid. Maintaining an inert atmosphere is crucial for reproducibility and high yields.
-
-
Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water for a 1 mmol scale reaction) via syringe. The mixture should be a suspension.
-
Causality: A mixed solvent system is often optimal. Dioxane or other organic solvents like toluene or DMF solubilize the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1]
-
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Expertise Insight: The optimal temperature depends on the reactivity of the aryl halide. Aryl bromides and iodides typically react well at these temperatures. Less reactive aryl chlorides may require higher temperatures and more specialized catalyst systems.[7]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (the aryl bromide) is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Data Presentation: Expected Performance
The performance of this compound in Suzuki-Miyaura coupling is expected to be robust across a range of aryl halide partners. The table below presents representative, expected yields based on reactions with analogous boronic acids and common aryl halides. Actual yields will vary based on the specific substrate and optimized conditions.
| Entry | Aryl Halide Partner (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 |
| 4 | 4-Chloroacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 60-75 |
This data is illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions. Optimization is recommended for each specific reaction.
***dot graph TD { A[Start: Prepare Reactants] --> B{Assemble Reaction Under Inert Atmosphere}; B --> C[Add Solvents and Heat]; C --> D{Monitor Reaction Progress (TLC/LC-MS)}; D -- Reaction Incomplete --> C; D -- Reaction Complete --> E[Cool and Perform Aqueous Workup]; E --> F[Extract with Organic Solvent]; F --> G[Dry and Concentrate]; G --> H[Purify by Column Chromatography]; H --> I[Characterize Final Product];
}
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [lt.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Cyano-4-methylphenylboronic Acid
Introduction: The Strategic Importance of the Cyanomethylphenyl Motif
The 2-cyano-4'-methylbiphenyl structural unit and its derivatives are critical pharmacophores and key intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical and materials science sectors. A prominent example is its presence in angiotensin II receptor blockers (ARBs) like Valsartan, used to treat hypertension and congestive heart failure.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful and versatile method for forming carbon-carbon bonds.[2][3] Its widespread adoption is due to mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids.[4][5]
This guide provides a detailed examination of the palladium-catalyzed Suzuki-Miyaura coupling using 3-cyano-4-methylphenylboronic acid. As an electron-deficient boronic acid, this substrate presents unique challenges, including a predisposition to competitive protodeboronation.[6] This document will elucidate the reaction mechanism, detail the critical parameters for success, and provide robust, field-proven protocols for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted mechanism for the Suzuki-Miyaura reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, which undergoes oxidative addition with an organic halide (Ar¹-X). This step forms a square planar Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[3]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) to form a more nucleophilic boronate "ate" complex (Ar²-B(OH)₃⁻).[7][8] This complex then transfers the Ar² group to the Pd(II) center, displacing a halide or other ligand.
-
Reductive Elimination: The final step involves the cis-diorganopalladium(II) complex undergoing reductive elimination to form the new C-C bond in the biaryl product (Ar¹-Ar²) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling this compound
The electron-withdrawing nature of the cyano group in this compound makes the boron center more Lewis acidic but can also increase the rate of undesired side reactions. Careful selection of reaction components is crucial for high yields.
-
Palladium Precatalyst & Ligand: While "ligandless" systems exist, they are often limited in scope.[9] For challenging substrates, a ligand is essential to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.[10] Electron-rich and sterically bulky phosphine ligands are highly effective.[5] They promote oxidative addition and accelerate reductive elimination.
-
Recommended Systems:
-
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos): Excellent for a broad scope of aryl halides, including challenging aryl chlorides.
-
Pd₂(dba)₃ / P(t-Bu)₃: A highly active system, particularly effective at room temperature for reactive halides.[8]
-
Palladacycles: These pre-catalysts are often highly active at low loadings.[5]
-
-
-
Base Selection: The base plays a dual role: activating the boronic acid and neutralizing the acid generated during the reaction.[8] The choice of base is critical to prevent protodeboronation of the electron-deficient boronic acid.
-
Recommended Bases:
-
K₃PO₄ or K₂CO₃: Strong, non-nucleophilic bases that are effective in a wide range of solvent systems.
-
CsF: Can be used for base-sensitive substrates.[8]
-
-
-
Solvent System: The solvent must solubilize the reagents and facilitate the interaction between aqueous (base) and organic phases if a biphasic system is used.
-
Recommended Solvents:
-
Dioxane/Water or Toluene/Water: Classic biphasic systems that are broadly effective.[11]
-
Anhydrous Solvents (e.g., Toluene, THF, DMF): Can be used with anhydrous bases like K₃PO₄. Anhydrous conditions can sometimes suppress protodeboronation.
-
-
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium compounds, organic solvents, and bases can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Reagents & Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation of the active Pd(0) species that forms in situ.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 dioxane:water mixture (concentration of aryl bromide typically 0.1-0.2 M).
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir vigorously for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by taking small aliquots from the reaction mixture.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: Optimization and Troubleshooting
If the general protocol results in low yield or incomplete conversion, consider the following adjustments.
| Parameter | Observation / Problem | Suggested Optimization | Rationale |
| Catalyst/Ligand | Low conversion, especially with aryl chlorides. | Switch to a more active ligand system like XPhos or a palladacycle precatalyst. Increase catalyst loading to 3-5 mol%. | Aryl chlorides are less reactive and require a more electron-rich, bulky ligand to facilitate the difficult oxidative addition step.[12] |
| Base | Significant protodeboronation (loss of boronic acid). | Use a milder base like K₂CO₃ or CsF. Ensure the base is a fine, anhydrous powder for better reactivity. | A very strong base can accelerate the undesired protonolysis of the C-B bond, especially with electron-deficient boronic acids.[6] |
| Solvent | Poor solubility of reagents; slow reaction. | Screen alternative solvents like Toluene/water, DMF, or THF. Ensure adequate degassing to remove oxygen. | Solvent choice impacts reagent solubility and the kinetics of the transmetalation step. |
| Temperature | Reaction stalls or is slow. | Increase the temperature to 110 °C or consider microwave irradiation for rapid heating.[13] | Higher temperatures provide the necessary activation energy for challenging coupling partners. |
| Equivalents | Incomplete consumption of starting material. | Increase the equivalents of the boronic acid to 1.5. | This can help drive the reaction to completion according to Le Châtelier's principle, especially if some boronic acid is lost to side reactions. |
Summary of Recommended Conditions
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of this compound.
| Component | Recommendation | Molar Ratio (vs. Ar-X) | Notes |
| Aryl Halide | Aryl Iodide or Bromide | 1.0 | Aryl chlorides may require more forcing conditions. |
| Boronic Acid | This compound | 1.2 - 1.5 | Excess is used to compensate for potential homocoupling or protodeboronation. |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 0.01 - 0.05 (1-5 mol%) | Use lower loadings for highly reactive substrates. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | 1:2 (Pd:Ligand) | Bulky, electron-rich phosphines are generally preferred.[5] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 | Must be anhydrous and finely powdered for best results. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | ~0.1 M in Ar-X | Solvents must be thoroughly degassed before use. |
| Temperature | 80 - 110 °C | N/A | Higher temperatures may be needed for less reactive halides. |
| Time | 2 - 24 hours | N/A | Monitor by TLC or GC-MS. |
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 3-Cyano-4-methylphenylboronic Acid in Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
3-Cyano-4-methylphenylboronic acid is a specialized aromatic boronic acid that has emerged as a pivotal building block in modern organic synthesis. Its unique trifunctional structure—comprising a reactive boronic acid group, an electron-withdrawing cyano moiety, and an electron-donating methyl group—offers a sophisticated tool for chemists, particularly in the fields of medicinal chemistry and materials science. The boronic acid functional group makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds.[1]
The primary utility of this reagent lies in its capacity to introduce the 3-cyano-4-methylphenyl scaffold into more complex molecular architectures. This is of particular significance in the pharmaceutical industry, where the resulting 2'-cyanobiphenyl structures are key precursors to a class of blockbuster antihypertensive drugs known as angiotensin II receptor antagonists, or "sartans".[2][3] The cyano group serves as a versatile chemical handle, often converted to a tetrazole ring which is crucial for the pharmacological activity of these drugs.[4] This guide provides an in-depth look at the application of this compound, focusing on its use in the synthesis of these vital pharmaceutical intermediates.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds between aryl or vinyl halides/triflates and organoboronic acids.[5] The reaction is prized for its mild conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Substituents in this compound
The electronic nature of the substituents on the phenylboronic acid can influence its reactivity. In this compound:
-
Cyano Group (-CN): As a strong electron-withdrawing group, the cyano moiety ortho to the boronic acid can increase the Lewis acidity of the boron atom. This can impact the rate of transmetalation.
-
Methyl Group (-CH₃): As a weak electron-donating group, the methyl group meta to the boronic acid has a less pronounced electronic effect but contributes to the overall lipophilicity of the molecule.
The interplay of these groups makes this compound a reactive and effective coupling partner in the synthesis of highly functionalized biaryl compounds.
Detailed Protocol: Synthesis of 2-Cyano-4'-methylbiphenyl
The following protocol details the synthesis of 2-cyano-4'-methylbiphenyl, a key intermediate in the production of several sartan drugs.[3][7] This specific example illustrates the coupling of an ortho-halobenzonitrile with a tolylboronic acid. The principles and conditions are directly applicable to the use of this compound with a corresponding p-halotoluene. This protocol is adapted from a patented industrial process, ensuring its robustness and scalability.[8]
Caption: Workflow for the synthesis of 2-Cyano-4'-methylbiphenyl.
Materials and Reagents
| Reagent/Material | Role | Molar Eq. | Example Amount | Notes |
| o-chlorobenzonitrile | Aryl Halide | 1.0 | 1.38 g (10 mmol) | The limiting reagent. |
| p-tolylboronic acid | Organoboron Reagent | 1.25 | 1.70 g (12.5 mmol) | A slight excess ensures complete consumption of the aryl halide. |
| Pd Catalyst | Catalyst | 0.004 | 41.4 mg | A polystyrene-triphenylphosphine supported palladium catalyst is used here for easy recovery.[8] Other catalysts like Pd(PPh₃)₄ can also be used. |
| Anhydrous Na₂CO₃ | Base | 2.0 | 2.12 g (20 mmol) | Activates the boronic acid for transmetalation.[6] |
| Ethanol/Water (1:1 v/v) | Solvent | - | 100 mL | A biphasic solvent system is common for Suzuki couplings. |
| Ethyl Acetate | Extraction Solvent | - | As needed | For work-up and purification. |
| Saturated Brine | Washing Agent | - | As needed | To remove water-soluble impurities. |
| Anhydrous Na₂SO₄ | Drying Agent | - | As needed | To dry the organic phase before solvent evaporation. |
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add o-chlorobenzonitrile (1.38 g, 10 mmol), p-tolylboronic acid (1.70 g, 12.5 mmol), and anhydrous sodium carbonate (2.12 g, 20 mmol).
-
Solvent Addition: Add 100 mL of a 1:1 (v/v) mixture of ethanol and water to the flask.
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Initiation: Begin stirring and heat the mixture to reflux (approximately 80-85 °C).
-
Catalyst Addition: Once refluxing, add the palladium catalyst (41.4 mg) to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at reflux for 1 hour. Monitor the disappearance of the o-chlorobenzonitrile starting material by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to recover the solid-supported catalyst. The catalyst can be washed and potentially reused.[8]
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Add 40 mL of water and extract with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-cyano-4'-methylbiphenyl.
Data and Expected Outcomes
The Suzuki-Miyaura coupling is generally a high-yielding reaction. When using this compound or its isomers under optimized conditions, yields are expected to be in the range of 75-95%. The reaction is tolerant of a wide variety of functional groups, but highly acidic or basic conditions should be avoided if sensitive groups are present.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Yield | Reference |
| o-chlorobenzonitrile | p-tolylboronic acid | Polystyrene-Pd | Na₂CO₃ | EtOH/H₂O | >90% | [8] |
| p-chlorotoluene | 2-cyanophenylboronic acid | NiCl₂(PPh₃)₂ | - | THF | 93-95% | [2] |
| 1-bromo-4-(chloromethyl)benzene | 4-tolylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 99% | [9] |
Troubleshooting and Key Considerations
-
Low Yield: Ensure an inert atmosphere is maintained throughout the reaction. Check the quality and activity of the palladium catalyst. The choice of base and solvent can also be critical and may require optimization for different substrates.
-
Homocoupling: The formation of biaryl products from the boronic acid coupling with itself (e.g., 4,4'-dimethylbiphenyl) can occur. This is often minimized by the slow addition of the boronic acid or by using a slight excess of the aryl halide.
-
Deboronylation: Premature cleavage of the C-B bond can be an issue, particularly with unstable boronic acids or under harsh conditions. Using the corresponding boronic ester can sometimes improve stability.[7]
-
Safety: Organoboron compounds are generally of low toxicity, but standard laboratory safety precautions (gloves, safety glasses) should always be used. Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile reagent for the construction of complex organic molecules. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a direct and efficient route to cyanobiphenyl intermediates, which are of immense importance in the pharmaceutical industry. The protocols and principles outlined in this guide demonstrate the practical utility of this building block and provide a solid foundation for its successful implementation in research and development settings.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. An improved process for the preparation of valsartan - Patent WO-2012001484-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method for 2-cyano-4'-methylbiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 8. The preparation method of 2-cyano-4'-methylbiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Cyano-4-methylphenylboronic Acid with Aryl Halides
Introduction: The Strategic Importance of Cyano-Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation between an organoboron compound and an organohalide has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7]
This guide focuses on a particularly valuable building block: 3-Cyano-4-methylphenylboronic acid . The cyano- and methyl-substituted phenyl ring it provides is a key component in numerous biologically active molecules and functional materials. The electron-withdrawing cyano group can serve as a critical pharmacophore, a synthetic handle for further transformations (e.g., hydrolysis to a carboxylic acid or reduction to an amine), or a tool to modulate the electronic properties of the final compound.[8]
However, the electronic properties of this compound also present unique challenges. The electron-deficient nature of the boronic acid can impact the kinetics of the catalytic cycle, necessitating carefully optimized reaction conditions. This document provides a detailed exploration of the mechanistic underpinnings, key reaction parameters, and field-proven protocols for the successful coupling of this important reagent with a range of aryl halides.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[2][9][10] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][9]
-
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) species, which inserts into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a square-planar 16-electron Pd(II) intermediate. The rate of this step is highly dependent on the halide, following the general trend: I > Br > OTf >> Cl.[7][11]
-
Transmetalation: This is the crucial bond-forming step where the organic group is transferred from the boron atom to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[9][11] This boronate then displaces the halide on the Pd(II) complex to form a new diorganopalladium(II) intermediate. The rate of this step is influenced by the electronic nature of the boronic acid; electron-deficient boronic acids, such as the topic of this guide, can exhibit slower transmetalation rates.[12]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Optimizing Reaction Parameters: A Scientist's Guide
The success of coupling this compound is critically dependent on the judicious selection of several key parameters. Due to its electron-deficient nature, conditions must be chosen to favor the often-sluggish transmetalation step while minimizing side reactions like protodeboronation.
Palladium Catalyst and Ligand Systems
The choice of the palladium source and, more importantly, the coordinating ligand is the single most critical factor for a successful reaction.
-
Palladium Precursors: Common Pd(0) or Pd(II) precursors include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) acetate (Pd(OAc)₂).[9] Pd(II) sources are reduced in situ to the active Pd(0) species.
-
The Decisive Role of Ligands: The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and critically modulates its electronic and steric properties.
-
Traditional Phosphines (e.g., PPh₃): While classic, triphenylphosphine may not be effective for challenging couplings involving electron-deficient boronic acids or unreactive aryl chlorides.
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos have revolutionized Suzuki couplings.[13] Their steric bulk promotes the formation of a monoligated, highly reactive L-Pd(0) species, while their electron-donating nature accelerates the oxidative addition step.[14] These are often the ligands of choice for challenging substrates.[15][16]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable palladium complexes, showing high activity, particularly for aryl chloride couplings.[17][18]
-
For coupling this compound, especially with less reactive aryl chlorides, a catalyst system employing a bulky, electron-rich phosphine ligand is highly recommended.
The Crucial Function of the Base
The base is not a mere spectator; it is essential for activating the boronic acid.[2][11] The choice and strength of the base can dramatically affect reaction yield and rate.
-
Common Bases:
-
Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used, effective, and economical choices, often in aqueous solvent mixtures.[19][20] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective in difficult couplings.
-
Phosphates: Potassium phosphate (K₃PO₄) is a moderately strong base that is often highly effective, particularly in anhydrous organic solvents, and can minimize base-sensitive side reactions.[3][21]
-
Hydroxides: Stronger bases like NaOH or Ba(OH)₂ can be used but increase the risk of protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[11][16]
-
The optimal base often depends on the solvent system and the specific substrates. For sensitive substrates, K₃PO₄ is an excellent starting point.
Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and dimethylformamide (DMF) are commonly employed.[5]
-
Aqueous Mixtures: Suzuki couplings are frequently performed in a biphasic mixture, such as Toluene/Water or Dioxane/Water.[9][22] The aqueous phase helps to dissolve the inorganic base, facilitating the formation of the active boronate species.[23]
Aryl Halide Reactivity
The nature of the leaving group on the aryl halide partner dictates the ease of the oxidative addition step.
-
Reactivity Order: The general reactivity trend is I > Br > OTf > Cl .[7]
-
Aryl Chlorides: As the least reactive and most economical partners, aryl chlorides require highly active catalyst systems, typically those based on bulky, electron-rich phosphine or NHC ligands, and often require higher temperatures.[16][18]
Summary of Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the coupling of this compound with various aryl halides. Optimization may be required for specific substrates.
| Component | Aryl Iodide / Bromide | Aryl Chloride / Triflate |
| Pd Precursor | Pd(OAc)₂ (1-2 mol%) Pd₂(dba)₃ (0.5-1 mol%) | Pd(OAc)₂ (2-3 mol%) G3/G4 Palladacycle (1-2 mol%) |
| Ligand | PPh₃ (2-4 eq. to Pd) SPhos (1.1-1.2 eq. to Pd) | SPhos or XPhos (1.1-1.2 eq. to Pd) |
| Base | K₂CO₃ (2-3 equiv.) K₃PO₄ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) Cs₂CO₃ (2 equiv.) |
| Solvent | Dioxane/H₂O (4:1) Toluene/H₂O (4:1) | Toluene Dioxane |
| Temperature | 80 - 100 °C | 100 - 120 °C |
| Notes | Standard conditions are often sufficient. | Requires a highly active catalyst system. Anhydrous conditions with K₃PO₄ are often effective. |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
Protocol 1: Standard Coupling with an Aryl Bromide
This protocol provides a robust and general method for coupling this compound with a typical aryl bromide.
Materials and Reagents:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
SPhos (0.022 equiv., 2.2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane
-
Degassed Water
-
Round-bottom flask with stir bar
-
Condenser and inert gas line (N₂ or Ar)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (9.0 mg, 0.022 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Challenging Coupling with an Aryl Chloride
This protocol utilizes a more active palladacycle precatalyst, essential for the more demanding coupling of an aryl chloride.
Materials and Reagents:
-
This compound (1.5 equiv.)
-
Aryl Chloride (1.0 equiv.)
-
XPhos Pd G3 Precatalyst (0.02 equiv., 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Anhydrous Toluene
-
Schlenk flask with stir bar
-
Condenser and inert gas line (N₂ or Ar)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), XPhos Pd G3 (17 mg, 0.02 mmol), and finely ground potassium phosphate (636 mg, 3.0 mmol) to a Schlenk flask.
-
Add anhydrous toluene (5 mL).
-
Seal the flask and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for accessing valuable cyano-substituted biaryl compounds. Success with this electron-deficient substrate hinges on a rational approach to reaction optimization. For reactive aryl iodides and bromides, standard conditions with a Pd(OAc)₂/SPhos catalyst system are often sufficient. For the more challenging yet economical aryl chlorides, the use of highly active, state-of-the-art palladacycle precatalysts in combination with a suitable base like K₃PO₄ is essential. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably and efficiently synthesize a diverse array of complex molecules for applications across the chemical sciences.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
The Strategic Application of 3-Cyano-4-methylphenylboronic Acid in Advanced Materials Science
This technical guide is designed for researchers, materials scientists, and professionals in drug development. It provides a comprehensive overview of the applications of 3-Cyano-4-methylphenylboronic acid in the synthesis of next-generation materials, with a focus on organic electronics and fluorescent sensing platforms. The protocols and insights provided herein are grounded in established principles of organic synthesis and materials science, offering a robust framework for innovation.
Introduction: A Molecule of Strategic Importance
This compound is a bifunctional organic building block poised for significant impact in materials science. Its utility is anchored in the unique interplay of its two key functional groups: the boronic acid moiety and the cyano group. The boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the precise formation of carbon-carbon bonds. This reaction is a workhorse in the synthesis of complex organic molecules, including conjugated polymers and the building blocks for organic light-emitting diodes (OLEDs).
The cyano (-C≡N) group, with its strong electron-withdrawing nature and linear geometry, imparts critical electronic and physical properties to the resulting materials. It can influence the frontier molecular orbital energies (HOMO/LUMO), enhance electron affinity, and promote specific intermolecular interactions through dipole-dipole forces, which can be leveraged to control the self-assembly and morphology of thin films. The methyl group provides a subtle steric and electronic contribution, enhancing solubility and influencing the solid-state packing of derived materials.
Core Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. While specific experimental data for this compound is not extensively published, properties can be inferred from structurally similar compounds and are available from commercial suppliers.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BNO₂ | [1] |
| Molecular Weight | 160.97 g/mol | [1] |
| Appearance | Typically a white to off-white powder | Inferred from similar compounds |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, Dioxane) | Inferred from Suzuki coupling protocols |
| Storage | Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep container tightly closed. | [2] |
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[3][4]
Application in Organic Electronics: Synthesis of OLED Precursors
The creation of novel materials for OLEDs is a significant area of application for arylboronic acids.[5] The ability to construct tailored molecular architectures with specific electronic properties is paramount. This compound serves as a versatile building block for synthesizing emissive and charge-transport materials. The cyano group can enhance electron injection and transport, while the overall molecular structure can be extended through Suzuki coupling to achieve desired conjugation lengths and energy levels.[6]
Conceptual Workflow for OLED Material Synthesis
Protocol 1: Synthesis of a Biphenyl-Based OLED Precursor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a brominated aromatic core, a common strategy in the synthesis of OLED materials. The conditions are adapted from established methods for similar arylboronic acids.[4][7]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (e.g., 4-bromobiphenyl, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., 2 M aqueous sodium carbonate solution, 2.0 equivalents)
-
Solvent (e.g., Toluene or a mixture of Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the aryl bromide, and the palladium catalyst.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Base Addition: Add the solvent, followed by the aqueous base solution.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure biphenyl product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Application in Fluorescent Sensors and Polymers
Phenylboronic acids are widely employed in the design of fluorescent sensors, particularly for the detection of saccharides and other diol-containing molecules.[8] The boronic acid moiety can reversibly bind with diols, leading to a change in the fluorescence properties of an appended fluorophore. The cyano group on the phenyl ring can modulate the electronic properties of the system, potentially enhancing the sensitivity and selectivity of the sensor.
Furthermore, this compound can be copolymerized with other monomers to create fluorescent polymers.[9] These materials can be designed to respond to specific analytes or environmental stimuli, making them suitable for applications in bioimaging and diagnostics.[8]
Mechanism of a Boronic Acid-Based Fluorescent Sensor
Protocol 2: Synthesis of a Fluorescent Conjugated Polymer via Suzuki Polymerization
This protocol outlines the synthesis of a simple conjugated polymer incorporating this compound. This method can be adapted to create a variety of functional polymers for sensing and other applications. The conditions are based on established Suzuki polymerization methods.[10]
Materials:
-
This compound (1.0 equivalent)
-
A dibrominated comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 4-8 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 3.0 equivalents)
-
Solvent (e.g., Toluene or THF)
-
Phase-transfer catalyst (e.g., Aliquat 336, optional)
-
Methanol for precipitation
-
Standard polymerization glassware.
Procedure:
-
Monomer Preparation: Ensure both monomers are pure and dry.
-
Reaction Setup: In a Schlenk flask, combine the monomers, palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas several times.
-
Solvent Addition: Add the degassed solvent and phase-transfer catalyst (if used) via cannula.
-
Polymerization: Heat the mixture to reflux (typically 80-90 °C) with efficient stirring under an inert atmosphere. The polymerization progress can be monitored by the increasing viscosity of the solution. The reaction time can vary from 12 to 48 hours.
-
End-capping: To control the molecular weight and terminate the polymerization, small amounts of a monofunctional boronic acid (e.g., phenylboronic acid) and then a monofunctional aryl bromide (e.g., bromobenzene) can be added sequentially.
-
Precipitation and Purification: Cool the reaction mixture and pour it slowly into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Isolation: Collect the polymer by filtration, wash it with methanol, and dry it under vacuum.
-
Further Purification (Optional): The polymer can be further purified by Soxhlet extraction or reprecipitation.
-
Characterization: Characterize the polymer's molecular weight and polydispersity (by Gel Permeation Chromatography), structure (by NMR), and optical properties (by UV-Vis and fluorescence spectroscopy).
Conclusion
This compound is a valuable and versatile building block for the creation of advanced functional materials. Its strategic combination of a reactive boronic acid handle and an electronically active cyano group allows for the synthesis of a wide range of materials with tailored properties for applications in organic electronics and fluorescent sensing. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the potential of this promising molecule in their own materials discovery and development efforts.
References
- 1. Compound for an organic photoelectric element, OLED, and display incorporating OLED - Eureka | Patsnap [eureka.patsnap.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aaronchem.com [aaronchem.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. nbinno.com [nbinno.com]
- 6. CN112142723B - OLED material and preparation method and application thereof - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. DE69713954D1 - Fluorescent polymers and coating compositions - Google Patents [patents.google.com]
- 10. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
Application Notes: A Detailed Protocol for the N-Arylation of Amines Using 3-Cyano-4-methylphenylboronic Acid
Abstract
This guide provides a comprehensive protocol for the N-arylation of primary and secondary amines using 3-Cyano-4-methylphenylboronic acid. The formation of a carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. We will focus on the copper-catalyzed Chan-Lam cross-coupling reaction, a method prized for its operational simplicity, mild reaction conditions, and broad substrate compatibility. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice to ensure successful implementation.
Introduction: The Strategic Importance of N-Arylation
The construction of aryl amines is a critical transformation in medicinal chemistry. The resulting structural motifs are present in a vast array of biologically active compounds. Historically, methods for their synthesis were often harsh and limited in scope. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field. While the Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for coupling amines with aryl halides[1][2], the Copper-catalyzed Chan-Lam N-arylation offers a distinct and often more practical alternative by directly coupling amines with arylboronic acids.[3][4][5]
The Chan-Lam reaction is particularly advantageous due to its tolerance of air and moisture and its ability to proceed under mild, often room temperature, conditions.[3][4] This makes it an accessible and robust method for a wide range of laboratory settings.
Focus Reagent: this compound
This specific boronic acid is a valuable building block. The 4-methyl group provides a lipophilic handle, while the electron-withdrawing 3-cyano group modulates the electronic properties of the aromatic ring. The cyano moiety can also serve as a synthetic handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, making it a versatile synthon in multi-step synthetic campaigns.
Mechanistic Rationale: The Chan-Lam Catalytic Cycle
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The Chan-Lam coupling proceeds through a copper-mediated catalytic cycle. While the precise mechanism can vary with different substrates and ligands, a generally accepted pathway is outlined below. The reaction is typically catalyzed by a copper(II) source, such as copper(II) acetate (Cu(OAc)₂), and often does not require an external ligand, though a base is necessary.
Key Mechanistic Steps:
-
Transmetalation: The arylboronic acid undergoes transmetalation with the Cu(II) salt to form an aryl-copper(II) intermediate.
-
Coordination & Deprotonation: The amine nucleophile coordinates to the copper center. The base facilitates the deprotonation of the amine, forming a copper-amido species.
-
Reductive Elimination: The aryl group and the amino group couple via reductive elimination from a transient Cu(III) species (formed via oxidation) or directly from the Cu(II) intermediate, forging the desired C-N bond and releasing the product.
-
Catalyst Regeneration: The resulting Cu(0) or Cu(I) species is re-oxidized to the active Cu(II) state by an oxidant, which is conveniently atmospheric oxygen when the reaction is run open to the air.[3][6][7]
// Nodes Cu_II [label="Cu(II)X₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Aryl_Cu_II [label="Ar-Cu(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Complex [label="Ar-Cu(II)-NHR₂ Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_Release [label="Ar-NR₂", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout center_node [shape=point, width=0.01, height=0.01, style=invis];
// Edges with labels Cu_II -> Aryl_Cu_II [label=" + ArB(OH)₂\n- B(OH)₂X", color="#4285F4"]; Aryl_Cu_II -> Amine_Complex [label=" + R₂NH\n- HX", color="#4285F4"]; Amine_Complex -> Product_Release [label="Reductive\nElimination", color="#EA4335"]; Product_Release -> Cu_II [label=" [O₂]\nRe-oxidation\n(Cu(0) → Cu(II))", color="#FBBC05", style=dashed];
// Positioning {rank=same; Cu_II; Product_Release;} {rank=same; Aryl_Cu_II; Amine_Complex;} } .enddot Caption: Simplified catalytic cycle for the Chan-Lam N-arylation.
Detailed Experimental Protocol
This protocol provides a general method for the N-arylation of a representative amine with this compound. Researchers should consider this a starting point, as optimization may be required for specific substrates.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Role | Notes |
| This compound | C₈H₈BNO₂ | 160.97 | Arylating Agent | Limiting Reagent (1.0 equiv) |
| Amine Substrate (e.g., Aniline) | C₆H₇N | 93.13 | Nucleophile | Use 1.1 - 1.5 equivalents |
| Copper(II) Acetate | Cu(OAc)₂ | 181.63 | Catalyst | 10-20 mol% is a good starting point |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base | 2.0 - 3.0 equivalents |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent | Anhydrous grade recommended |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction | For workup |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Washing | For workup |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | For workup |
Equipment
-
Round-bottom flask or reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
// Workflow Edges A -> B; B -> C; C -> D; D -> E [label="Upon Completion"]; E -> F; F -> G; G -> H; } .enddot Caption: General experimental workflow for N-arylation.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 161 mg, 1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and copper(II) acetate (36 mg, 0.2 mmol, 20 mol%).
-
Expert Insight: Using a slight excess of the amine can help drive the reaction to completion, especially if the amine is volatile or prone to side reactions.
-
-
Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5.0 mL) to the flask, followed by triethylamine (Et₃N, 0.28 mL, 2.0 mmol, 2.0 equiv).
-
Causality: DMSO is an excellent solvent for this reaction due to its high polarity, which helps solubilize the reagents and copper intermediates.[8] Triethylamine acts as a base to deprotonate the amine, making it a more potent nucleophile.
-
-
Reaction Execution: Place a cap on the flask (do not seal tightly, or use a balloon pierced with a needle) to allow air exchange. Stir the resulting suspension vigorously at room temperature for 12-24 hours. The mixture will typically turn from a light blue to a deep green or brown color.
-
Trustworthiness: The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting reagent (the boronic acid).
-
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL). Shake vigorously and separate the layers.
-
Expert Insight: The water wash is critical for removing the DMSO solvent and the triethylamine salt.
-
-
Extraction and Drying: Extract the aqueous layer two more times with ethyl acetate (25 mL each). Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.
Optimization and Troubleshooting
Even robust protocols can require optimization. The following table addresses common issues and provides scientifically grounded solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst2. Insufficiently Nucleophilic Amine3. Steric Hindrance | 1. Use a fresh bottle of Cu(OAc)₂. Alternatively, screen other copper sources like CuI.[8]2. Increase reaction temperature to 50-80 °C. Consider a stronger, non-nucleophilic base if the substrate is stable.3. Prolong reaction time. If using a hindered amine or boronic acid, a ligand like pyridine or 1,10-phenanthroline may be required to facilitate the coupling.[9] |
| O-Arylation Side Product (with amino-phenols) | Tautomerizable substrate leading to competitive O-arylation. | N-arylation is generally kinetically and thermodynamically favored over O-arylation under these conditions.[9] If O-arylation is observed, try running the reaction at a lower temperature or screen different solvents. Protecting the hydroxyl group may be necessary. |
| Homocoupling of Boronic Acid (Ar-Ar) | Reaction conditions favor boronic acid homocoupling over C-N coupling. | This is sometimes observed, especially at higher temperatures. Ensure the amine is sufficiently nucleophilic and present in a slight excess. Adding a small amount of a ligand can sometimes suppress this pathway. |
| Difficult Purification | Residual DMSO or base salts co-eluting with the product. | Ensure the aqueous workup is thorough. Multiple washes with water are effective at removing DMSO. A final wash with dilute acid (e.g., 1M HCl) can remove residual amine base, followed by a wash with dilute bicarbonate to neutralize. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
catalytic systems for efficient coupling of 3-Cyano-4-methylphenylboronic acid
An authoritative guide to the catalytic cross-coupling of 3-Cyano-4-methylphenylboronic acid, a crucial building block in the synthesis of advanced pharmaceuticals and electronic materials. This document provides researchers, scientists, and drug development professionals with a detailed examination of high-efficiency catalytic systems, complete with step-by-step protocols, mechanistic insights, and expert troubleshooting advice.
Foreword: The Strategic Importance of the 2-Cyano-4-methylbiaryl Scaffold
The 3-Cyano-4-methylphenyl moiety is a cornerstone structural motif in modern chemistry. Its incorporation into biaryl structures via cross-coupling reactions is of paramount importance for creating molecules with tailored electronic and pharmacological properties. The electron-withdrawing nature of the nitrile group, combined with the steric and electronic influence of the ortho-methyl group, presents a unique set of challenges and opportunities in catalytic synthesis. Overcoming the potential for catalyst deactivation and sluggish reaction kinetics is key to unlocking the synthetic potential of this versatile building block. This guide details robust, field-proven catalytic systems designed for this purpose.
PART 1: The Mechanistic Cornerstone - The Suzuki-Miyaura Reaction
The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for C(sp²)-C(sp²) bond formation involving boronic acids.[1][2][3] A fundamental understanding of its catalytic cycle is essential for rational catalyst selection and reaction optimization. The cycle proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the critical step is often transmetalation. The electron-withdrawing cyano group reduces the nucleophilicity of the ipso-carbon attached to boron, potentially slowing its transfer to the palladium center.[4][5] Therefore, the selection of an appropriate base to form the more reactive boronate "ate" complex is crucial for an efficient reaction.[2][3][6]
PART 2: High-Performance Catalytic Systems & Protocols
The following systems have been selected for their demonstrated reliability, high yields, and broad applicability in coupling challenging substrates like this compound.
System 1: The Versatile Workhorse - Pd(OAc)₂ with a Buchwald Ligand (SPhos)
This system combines a simple palladium precursor with a highly effective electron-rich, sterically hindered phosphine ligand. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally effective at promoting both the oxidative addition of challenging aryl chlorides and the subsequent reductive elimination, making it a go-to choice for a wide array of substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
Diagram 2: Experimental Workflow for Protocol 1
Caption: A generalized workflow for Suzuki-Miyaura coupling reactions.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equiv)
-
Solvent: Toluene/Water (5:1) or 1,4-Dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), this compound (1.3 mmol), and finely ground K₃PO₄ (2.5 mmol).
-
Add degassed toluene (5 mL) and water (1 mL).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent and add it to the main flask.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase sequentially with water (2 x 15 mL) and saturated brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid or oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Table 1: Representative Performance Data for the Pd(OAc)₂/SPhos System
| Aryl Halide Partner | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Bromoanisole | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 2-Chloropyridine | K₃PO₄ | 1,4-Dioxane | 110 | >85 |
| 1-Bromo-3,5-difluorobenzene | K₂CO₃ | Toluene/H₂O | 100 | >92 |
Expertise & Causality:
-
Ligand Choice (SPhos): The bulky biarylphosphine ligand creates a coordinatively unsaturated and highly active Pd(0) species, which is crucial for the oxidative addition of less reactive aryl chlorides.[4] Its electron-donating properties also accelerate the final reductive elimination step.
-
Base Selection (K₃PO₄): A strong, non-nucleophilic base like K₃PO₄ is highly effective in activating the boronic acid to form the boronate complex, which is essential for the transmetalation step, especially with an electron-deficient partner.[3][4]
-
Solvent System: A biphasic toluene/water system is often ideal. Toluene dissolves the organic components and the catalyst, while water dissolves the inorganic base and byproducts, facilitating an efficient reaction.
System 2: The Robust Pre-catalyst - PEPPSI™-IPr for Demanding Couplings
For particularly challenging or sterically hindered substrates, a well-defined palladium pre-catalyst offers superior performance and reproducibility. PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride) is an air- and moisture-stable complex that generates the active Pd(0)-NHC catalyst in situ. NHC (N-Heterocyclic Carbene) ligands are strong sigma-donors, forming highly stable and active catalysts.
Protocol 2: High-Turnover Coupling using PEPPSI™-IPr
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
PEPPSI™-IPr pre-catalyst (0.5-1.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous solvent: 2-Methyltetrahydrofuran (2-MeTHF) or tert-Amyl alcohol
Procedure:
-
Inside a glovebox, charge a reaction vial with the aryl halide (0.5 mmol), this compound (0.6 mmol), and NaOtBu (1.25 mmol).
-
Add the PEPPSI™-IPr pre-catalyst (0.0025 mmol, 0.5 mol%).
-
Add anhydrous 2-MeTHF (2 mL).
-
Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.
-
Heat the reaction mixture to 70 °C with magnetic stirring for 2-8 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extract the product with methyl tert-butyl ether (MTBE) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Table 2: Representative Performance with the PEPPSI™-IPr System
| Aryl Halide Partner | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Chlorotoluene | NaOtBu | 2-MeTHF | 70 | >95 |
| 2-Bromo-1,3-dimethylbenzene | NaOtBu | tert-Amyl alcohol | 90 | >88 |
| 1-Chloro-4-(trifluoromethyl)benzene | K₃PO₄ | tert-Amyl alcohol | 100 | >93 |
Expertise & Causality:
-
Pre-catalyst Advantage: The PEPPSI™ pre-catalyst provides a clean, rapid initiation to form the active Pd(0) species, leading to lower catalyst loadings and higher turnover numbers. Its stability simplifies handling compared to air-sensitive Pd(0) sources and ligands.
-
NHC Ligand (IPr): The IPr ligand forms a very strong bond with the palladium center, creating a robust catalyst that resists decomposition at higher temperatures and is highly active for coupling unreactive aryl chlorides.
-
Base and Solvent: A strong base like NaOtBu in an anhydrous polar aprotic solvent like 2-MeTHF is often required to achieve high efficiency with NHC-based systems, ensuring rapid formation of the active boronate.
PART 3: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or poorly soluble base.3. Water presence (for anhydrous systems). | 1. Ensure proper degassing of solvents and use of inert atmosphere.2. Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.3. Use freshly dried, anhydrous solvents. |
| Protodeboronation | 1. Presence of excess water/protons.2. Prolonged reaction time at high temperature. | 1. Use the minimum required amount of water in biphasic systems or switch to an anhydrous protocol.2. Monitor the reaction closely and stop it once the starting material is consumed. Consider a more active catalyst to reduce reaction time. |
| Homocoupling of Boronic Acid | 1. Oxidative conditions (presence of air).2. Catalyst system promotes homocoupling. | 1. Maintain a strict inert atmosphere throughout the reaction.2. Decrease catalyst loading or screen different ligands. |
| Formation of Phenol Byproduct | 1. Hydrolysis of the aryl halide, particularly with electron-deficient or heteroaromatic halides. | 1. Use a less aqueous solvent system.2. Employ a stronger, non-hydroxide base like K₃PO₄ or an alkoxide. |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Functionalization of Heterocycles with 3-Cyano-4-methylphenylboronic Acid for Drug Discovery
Abstract
The strategic incorporation of functionalized aromatic moieties onto heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview and detailed protocols for the functionalization of heterocycles using 3-Cyano-4-methylphenylboronic acid. This versatile building block is of particular interest due to the unique electronic properties conferred by its substituted phenyl ring—an electron-withdrawing nitrile and an electron-donating methyl group. These features can be leveraged to fine-tune molecular interactions, metabolic stability, and pharmacokinetic profiles of drug candidates. The primary focus of this note is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method for C-C bond formation.[1][2][3] We will explore the mechanistic underpinnings of this reaction, provide validated experimental protocols, discuss optimization strategies, and highlight applications in drug development.
The Strategic Importance of the 3-Cyano-4-methylphenyl Moiety
The selection of substitution patterns on aromatic rings is a critical decision in drug design. The 3-Cyano-4-methylphenyl group offers a distinct combination of electronic and steric features that can be exploited to enhance the pharmacological properties of a lead compound.
-
Electronic Modulation: The strongly electron-withdrawing cyano (-CN) group can significantly alter the electronic character of the molecule. It can participate in hydrogen bonding as an acceptor and influence the pKa of adjacent functional groups. In contrast, the electron-donating methyl (-CH₃) group at the para-position can modulate the electron density of the ring system. This push-pull electronic arrangement is crucial for establishing specific interactions with biological targets like enzymes and receptors.[4]
-
Metabolic Stability: The methyl group can serve as a "metabolic soft spot," susceptible to oxidation by cytochrome P450 enzymes. However, its presence can also sterically shield adjacent positions, potentially blocking unwanted metabolism on the heterocyclic core. The cyano group is generally metabolically stable.
-
Applications in Drug Discovery: The unique properties of this moiety make it a valuable building block for a range of therapeutic targets. Functionalized phenylboronic acids are instrumental in synthesizing kinase inhibitors, anti-cancer agents, and HIV protease inhibitors, where precise molecular architecture is key to efficacy and selectivity.[5][6]
Core Principles of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for coupling organoboron compounds with organic halides or pseudohalides.[1][7] Its success is attributed to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids.[8][9] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the heterocyclic halide (Het-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 3-cyano-4-methylphenyl moiety) to the Pd(II) complex, displacing the halide.[7]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols & Data
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction. The conditions provided serve as a robust starting point and may be optimized for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling of a Heteroaryl Bromide
Objective: To couple a generic heteroaryl bromide with this compound.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Solvents: 1,4-Dioxane or Toluene, and water (degassed, typically 4:1 to 10:1 ratio)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow Diagram
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Establish Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine. Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.
Data Presentation: Representative Reaction Conditions
The optimal conditions for Suzuki-Miyaura coupling can vary depending on the electronic nature and steric hindrance of the heterocyclic partner. The following table provides starting points for various classes of heteroaryl halides.
| Heteroaryl Halide Class | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| Electron-rich (e.g., Bromoindole) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100-110 | 85-98 |
| Electron-deficient (e.g., Bromopyridine) | Pd₂(dba)₃ (2.5) | XPhos (6) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-100 | 70-90 |
| Sterically Hindered (e.g., 2-Bromoquinoline) | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 120 | 60-85 |
| Thiophene/Furan Derivatives | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 75-95 |
Troubleshooting and Optimization
-
Low Yield/No Reaction:
-
Cause: Inactive catalyst, insufficient base, or poor solvent degassing.
-
Solution: Ensure the palladium catalyst is active and the phosphine ligand has not oxidized. Use freshly opened or properly stored reagents. Degas solvents thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles. Consider a stronger base (e.g., Cs₂CO₃) or a more active catalyst/ligand system.
-
-
Protodeboronation:
-
Cause: The boronic acid reacts with water to revert to the corresponding arene before it can couple. This is more common with electron-rich boronic acids or under prolonged heating.
-
Solution: Use a higher concentration of reactants, a less aqueous solvent system, or a slightly larger excess of the boronic acid (e.g., 1.5-2.0 equiv). Ensure the reaction is not heated for an unnecessarily long time.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen contamination can promote the homocoupling of the boronic acid.
-
Solution: Meticulously ensure an inert atmosphere throughout the setup and reaction. Use high-purity, well-degassed solvents.
-
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming low yields in Suzuki coupling with 3-Cyano-4-methylphenylboronic acid
Technical Support Center: Suzuki Coupling of 3-Cyano-4-methylphenylboronic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming low yields in Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, this compound.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction with this compound is sluggish and gives a very low yield. What are the first things I should check?
A1: When a Suzuki coupling with an electron-deficient boronic acid fails, the issue often stems from either reagent integrity or suboptimal reaction conditions that fail to address the inherent challenges of the substrate.
Initial Checks:
-
Reagent Quality and Stoichiometry:
-
Boronic Acid Integrity: this compound, like many boronic acids, can dehydrate to form boroxines (cyclic trimers) upon storage. While boroxines are often viable coupling partners, their different molecular weight can lead to inaccurate stoichiometry if not accounted for. Consider using freshly purchased boronic acid or a recently opened bottle.
-
Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(0) sources, and phosphine ligands are sensitive to oxygen.[1] Ensure your catalyst and ligand are fresh, have been stored under an inert atmosphere, and are handled in a glovebox or using Schlenk techniques.
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Oxygen is a primary culprit in catalyst deactivation and can promote unwanted side reactions like homocoupling.[1][2] Ensure your base is finely powdered and anhydrous.
-
-
Inert Atmosphere:
-
The exclusion of oxygen is critical for the stability of the active Pd(0) catalyst.[1] Ensure your reaction vessel has been rigorously purged with an inert gas (Argon or Nitrogen) through several vacuum/backfill cycles. A continuous positive pressure of inert gas is recommended.
-
Q2: I'm observing a significant amount of 4-methylbenzonitrile, the protodeboronated byproduct. How can I minimize this side reaction?
A2: Protodeboronation is the protonolysis of the C-B bond and is a major pathway for yield loss with electron-deficient arylboronic acids.[1][3] The electron-withdrawing cyano group makes the ipso-carbon more susceptible to protonation.
Causality & Mitigation Strategies:
-
Mechanism: This side reaction can be catalyzed by both acid and base and is often promoted by the presence of water.[3]
-
Choice of Base: The base is a double-edged sword. It is required to activate the boronic acid for transmetalation, but strong bases in aqueous media can accelerate protodeboronation.[4][5]
-
Solvent System: While many Suzuki protocols use aqueous/organic mixtures, minimizing the amount of water can suppress protodeboronation.
-
Solution: Consider using anhydrous conditions with a base like K₃PO₄ in a solvent such as 1,4-dioxane or toluene.
-
-
Temperature and Reaction Time: Prolonged exposure to high temperatures increases the rate of protodeboronation.
-
Solution: Aim for the lowest effective temperature. If the reaction is sluggish, it is often better to improve the catalyst system (see Q4) rather than simply increasing the heat. Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.
-
Solution: Consider converting the boronic acid to its corresponding pinacol ester or MIDA boronate.[1] These reagents slowly release the boronic acid into the reaction medium, keeping its steady-state concentration low and minimizing the rate of protodeboronation.
-
Q3: My main byproduct is 4,4'-dimethyl-3,3'-dicyanobiphenyl, the homocoupling product of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which facilitates an oxidative coupling pathway catalyzed by palladium.[1][2] It can also occur under certain conditions even in the absence of oxygen, especially with electron-deficient boronic acids.[7]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Degas your solvent thoroughly by either sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient and lead to side reactions. Using a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can often give cleaner reactions and suppress homocoupling.
-
Reaction Sequence: Add the palladium catalyst to the reaction mixture after the vessel has been sealed and purged with inert gas.
Q4: The reaction seems to have stalled with significant starting material remaining. How can I improve the reaction rate and push it to completion?
A4: A stalled reaction is often indicative of a slow transmetalation step, which is the turnover-limiting step for many couplings involving electron-deficient boronic acids.[8] The electron-withdrawing cyano group reduces the nucleophilicity of the aryl group being transferred from boron to palladium.
Strategies to Accelerate Transmetalation:
-
Use Electron-Rich, Bulky Ligands: These ligands stabilize the Pd(0) state and accelerate both oxidative addition and reductive elimination. More importantly, their electron-donating nature increases the electron density on the palladium center, making it more receptive to the transmetalation step.
-
Increase Base Strength: A stronger base can lead to a higher concentration of the more reactive "ate" complex [Ar-B(OH)₃]⁻, which accelerates transmetalation.[10]
-
Solution: If milder bases are not effective, screen stronger bases like K₃PO₄ or Cs₂CO₃ under anhydrous conditions. This is a balancing act, as you must also consider the risk of protodeboronation (see Q2).
-
-
Increase Temperature: If ligand and base optimization are insufficient, a moderate increase in temperature (e.g., from 80°C to 100°C) can increase the reaction rate. However, this should be done cautiously due to the potential for increased side reactions.
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing and solving low-yield issues.
Caption: A step-by-step decision tree for troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" Suzuki coupling partner?
A1: The primary challenge arises from the electronic properties of the cyano (-CN) group. As a potent electron-withdrawing group, it deactivates the boronic acid in two significant ways:
-
Slow Transmetalation: It reduces the electron density of the aromatic ring, making the aryl group less nucleophilic and thus slower to transfer from the boron atom to the palladium center in the transmetalation step.[8]
-
Increased Protodeboronation: It acidifies the C-H bonds of the ring and makes the ipso-carbon (the carbon attached to boron) more electrophilic and thus more susceptible to protonolysis (cleavage by a proton source like water), leading to the undesired protodeboronated byproduct.[1][3]
Q2: What is the mechanistic role of the base, and why is its choice so critical for this substrate?
A2: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid.[4][10] In the absence of a base, transmetalation does not occur. The base reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This "ate" complex is significantly more reactive and readily transfers its aryl group to the palladium(II) center.
The choice is critical because you need a base strong enough to promote transmetalation at a reasonable rate but not so harsh that it excessively promotes protodeboronation. This is why screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is often necessary to find the optimal balance for this specific substrate.
Q3: Which palladium catalysts and ligands are generally recommended for coupling electron-deficient boronic acids?
A3: For challenging substrates like this compound, catalyst systems that promote the rate-limiting transmetalation step are preferred. This typically involves using bulky, electron-rich phosphine ligands.
| Ligand / Catalyst System | Key Characteristics | When to Use |
| Buchwald Ligands (e.g., SPhos, XPhos) | Highly electron-rich and sterically hindered biaryl phosphines.[7][9] | Excellent general choice for difficult couplings, especially with aryl chlorides or when transmetalation is slow. |
| cataCXium® / Josiphos Ligands | Ferrocene-based ligands that are also electron-rich and effective. | Good alternative to Buchwald ligands, often showing high efficacy.[11] |
| Pd(PPh₃)₄ | A classical, general-purpose Pd(0) catalyst. | May work for more reactive aryl halides (iodides, bromides) but often struggles with electron-deficient boronic acids due to slower kinetics. |
| PdCl₂(dppf) | A reliable Pd(II) precatalyst with a bidentate ligand. | A good starting point, but may be less active than modern monodentate ligand systems for this specific challenge. |
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps of the reaction, highlighting the transmetalation step which is often problematic for electron-deficient boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3-Cyano-4-methylphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from 3-Cyano-4-methylphenylboronic acid. The unique electronic properties imparted by the cyano and methyl groups on this reagent can influence reaction outcomes and impurity profiles, necessitating tailored purification strategies. This document is designed to provide you with the causal logic behind experimental choices, ensuring robust and reproducible purification outcomes.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific, high-frequency issues encountered during the workup and purification of products from reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling.
Issue 1: High Levels of Residual Palladium in the Final Product
Question: My final compound is showing significant palladium contamination after initial workup. Simple filtration isn't working. Why is this happening and what is the most effective removal strategy?
Answer: This is a pervasive issue in palladium-catalyzed cross-coupling chemistry. The challenge stems from the fact that residual palladium can exist in multiple forms: as a heterogeneous precipitate (e.g., palladium black), as fine colloidal nanoparticles, or as soluble, stable complexes in the organic phase. Nitrogen-containing compounds, like your cyanophenyl product, can act as ligands that chelate with palladium, forming soluble complexes that are difficult to remove by simple filtration.[1]
Your choice of removal method depends on the nature of the palladium species and the scale of your reaction. A multi-step approach is often the most effective.
| Method | Best For | Advantages | Disadvantages |
| Filtration through Celite® | Heterogeneous or precipitated Pd(0) | Fast, simple, inexpensive.[2][3] | Ineffective against soluble or colloidal Pd species.[1] |
| Palladium Scavengers | Soluble Pd(II) and Pd(0) species | High selectivity and efficiency.[1][4] | Higher cost, requires optimization of time/temperature. |
| Activated Carbon Treatment | General Pd removal | Cost-effective, widely applicable.[1][5] | Can adsorb the desired product, leading to yield loss.[1] |
Protocol 1: Filtration Through a Celite® Pad This should be your first step after the reaction is complete to remove the bulk of heterogeneous palladium.
-
Reaction Quench: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce viscosity.[2]
-
Prepare Pad: Prepare a short plug (2-3 cm) of Celite® in a fritted funnel or Hirsch funnel over a filter flask.
-
Filtration: Pass the diluted reaction mixture through the Celite® pad.
-
Wash: Wash the pad thoroughly with additional fresh solvent to ensure complete recovery of the product.[2]
-
Concentrate: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can then be subjected to further purification.
Protocol 2: Palladium Removal Using Thiol-Functionalized Silica Scavengers This method is highly effective for removing soluble palladium that passes through the initial Celite® filtration.
-
Prepare Solution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, DCM).
-
Add Scavenger: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the theoretical palladium content).
-
Stir: Stir the suspension, often with gentle heating (40-60 °C), for 2 to 24 hours. The optimal time and temperature should be determined empirically.
-
Filter: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a cotton plug is usually sufficient.
-
Wash & Concentrate: Wash the resin with fresh solvent, combine the filtrates, and remove the solvent under reduced pressure.
Issue 2: Persistent Contamination with Unreacted Boronic Acid or Boronic Esters
Question: My NMR spectrum shows signals corresponding to unreacted this compound. How can I remove it without resorting to chromatography?
Answer: Boronic acids are Lewis acids and also exhibit weak Brønsted acidity (pKa ~9-10). This property can be exploited to separate them from neutral organic products via an acid-base extraction. By washing your organic solution with a basic aqueous solution, the boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase.[6][7][8] This is a highly effective and scalable purification step that should be incorporated into the initial workup.
Protocol 3: Basic Aqueous Wash for Boronic Acid Removal
-
Dissolve Crude Product: After initial filtration to remove palladium, dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM, diethyl ether).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
First Basic Wash: Add an equal volume of a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH if your product contains base-labile functional groups (e.g., esters).[7][9]
-
Extract: Stopper the funnel, invert, and vent frequently to release any pressure (especially with bicarbonate). Shake vigorously for 1-2 minutes.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Wash: Repeat the basic wash (steps 3-5) one or two more times to ensure complete removal.
-
Final Wash: Wash the organic layer with water, followed by brine, to remove residual base and dissolved water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 3: Formation of a Symmetrical Homocoupled Byproduct
Question: I am observing a significant amount of 4,4'-dimethyl-3,3'-dicyanobiphenyl in my reaction mixture. How is this formed and how can I separate it from my desired unsymmetrical product?
Answer: The formation of symmetrical biaryls is a common side reaction in Suzuki couplings, known as homocoupling.[10] This occurs when two molecules of the boronic acid couple with each other. This process can be promoted by the palladium catalyst itself or by other oxidants, such as air (aerobic homocoupling).[11][12] While optimizing reaction conditions (e.g., rigorous degassing, using a slight excess of the halide partner) can minimize its formation, effective separation is often required.
The primary methods for separating the desired unsymmetrical product from the symmetrical homocoupled byproduct are flash column chromatography and crystallization.
-
Flash Column Chromatography: This is the most reliable method. The polarity difference between your desired product and the symmetrical byproduct, though potentially small, is usually sufficient for separation on silica gel. Given the polar nature of the cyano group, a well-chosen solvent system is critical.
-
Crystallization: If there is a significant difference in the solubility or crystal packing ability between the two compounds, crystallization can be an effective and scalable purification method.[13] This often requires screening several solvent systems.
Table of Common Solvents for Crystallization of Biphenyls
| Solvent System | Comments |
| Toluene / Heptane | Good for many aromatic compounds. Dissolve in minimal hot toluene and add heptane until cloudy. |
| Ethanol / Water | Effective for moderately polar compounds. Dissolve in hot ethanol and add water.[14] |
| Ethyl Acetate / Hexane | A versatile, medium-polarity system. |
| Dichloromethane / Pentane | Good for less polar compounds; uses a volatile co-solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a standard, robust workup procedure for a Suzuki reaction using this compound?
A1: A robust, multi-step workup is crucial for obtaining clean crude material before final purification. The following workflow integrates the removal of the catalyst and unreacted boronic acid.
Caption: General Post-Reaction Workup Workflow.
This procedure effectively removes solid palladium residues and water-soluble impurities like boronic acid salts, providing a much cleaner crude product for subsequent chromatography or crystallization.[15][16][17]
Q2: How do I select the best final purification strategy for my product?
A2: The optimal strategy depends on the scale of your synthesis, the required purity level, and the specific impurities present. Use the following decision tree to guide your choice.
Caption: Decision Tree for Purification Strategy.
Q3: My biphenyl nitrile product is quite polar. What are the best practices for column chromatography?
A3: Polar aromatic nitriles can be challenging to purify with traditional reversed-phase chromatography, as they may have poor retention. For such compounds, normal phase or Hydrophilic Interaction Liquid Chromatography (HILIC) are often superior choices.[18][19]
Table of Recommended Chromatographic Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Principle & Use Case |
| Normal Phase | Silica Gel | Hexane / Ethyl Acetate or DCM / Methanol | Adsorption-based. Excellent for separating isomers and compounds with moderate polarity. A small amount of base (e.g., 0.1% triethylamine) can be added to the eluent to reduce tailing of basic compounds.[20] |
| Reversed Phase | C18-bonded Silica | Acetonitrile / Water or Methanol / Water | Partitioning-based. Best for non-polar to moderately polar compounds. May not provide sufficient retention for highly polar nitriles. |
| HILIC | Bare Silica, Amine, or Diol-bonded Silica | Acetonitrile / Water (aqueous buffer) | A form of normal phase using reversed-phase solvents.[18] Water is the strong solvent. Ideal for purifying polar compounds that are not retained on C18 columns.[19] |
For your 3-cyano-4-methylphenyl derivatives, start with normal phase silica gel chromatography using a gradient of ethyl acetate in hexanes. If tailing is an issue or separation is poor, consider HILIC as a powerful alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spinchem.com [spinchem.com]
- 5. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. safrole.com [safrole.com]
- 10. researchgate.net [researchgate.net]
- 11. Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. biotage.com [biotage.com]
- 19. biotage.com [biotage.com]
- 20. reddit.com [reddit.com]
preventing protodeboronation of 3-Cyano-4-methylphenylboronic acid during coupling
A Guide to Preventing Protodeboronation in Suzuki-Miyaura Coupling
Welcome to the technical support center for researchers utilizing 3-Cyano-4-methylphenylboronic acid in synthetic applications. This guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to mitigate the common challenge of protodeboronation during Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success.
Introduction: The Challenge of Electron-Deficient Boronic Acids
This compound is a valuable building block, but its chemical nature presents a distinct challenge. The potent electron-withdrawing cyano (-CN) group makes the aromatic ring electron-deficient. This property, while useful for tuning the electronic characteristics of the final product, significantly increases the susceptibility of the carbon-boron bond to cleavage by a proton source, a side reaction known as protodeboronation.[1] This undesired reaction consumes the boronic acid, leading to reduced yields of the desired coupled product and the formation of 3-cyano-4-methylbenzene as a byproduct, complicating purification.
Protodeboronation is particularly problematic under the basic, often aqueous, conditions typically required for Suzuki-Miyaura coupling.[1][2] The base activates the boronic acid for transmetalation but also accelerates its decomposition.[1][2][3] For electron-deficient arylboronic acids, the reaction proceeds fastest at high pH through the formation of a reactive arylboronate anion.[2][3]
This guide will provide a systematic approach to minimizing protodeboronation by carefully controlling reaction parameters.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific issues you may encounter in a direct question-and-answer format.
Question 1: My reaction shows a high percentage of the protodeboronated byproduct (3-cyano-4-methylbenzene) and low yield of my desired product. What is the most likely cause?
Answer: This is a classic sign that the rate of protodeboronation is outcompeting the rate of the desired Suzuki-Miyaura coupling. The primary factors to investigate are your choice of base, the presence of water, and the reaction temperature.
-
Causality: Strong bases (like NaOH, KOH) and the presence of water create a highly basic aqueous environment that rapidly generates the arylboronate anion.[1][2][3] While necessary for the catalytic cycle, these conditions are also ideal for protodeboronation, where water acts as the proton source to cleave the C-B bond.[1] High temperatures further accelerate this undesired decomposition.[4]
-
Immediate Action Plan:
-
Change the Base: Switch from strong, hydroxide-containing bases to milder, non-nucleophilic inorganic bases.
-
Control Water Content: Minimize water or move to anhydrous conditions if possible.
-
Lower the Temperature: Reduce the reaction temperature.
-
Optimize the Catalyst System: Ensure the catalytic cycle is efficient to consume the boronic acid quickly.
-
Question 2: I switched to a weaker base like potassium carbonate (K₂CO₃), but I'm still seeing significant protodeboronation. What should I try next?
Answer: While changing to K₂CO₃ is a good first step, other factors can still promote protodeboronation. The next variables to address are the solvent system and the specific base chosen.
-
Causality: Even with a weaker base, the presence of protic solvents (like water or alcohols) provides a ready source of protons. Furthermore, the efficiency of the transmetalation step, which is influenced by the base, is critical.[5][6][7] If transmetalation is slow, the boronic acid remains in the reactive boronate form for longer, increasing the opportunity for protodeboronation.[8]
-
Solutions & Refinements:
-
Use Anhydrous Solvents: Replace aqueous solvent mixtures with anhydrous options like dioxane, THF, or toluene. If a co-solvent is needed, ensure it is dry. You can add activated molecular sieves (4Å) to the reaction to scavenge trace amounts of water.[4]
-
Select a More Effective Weak Base: Potassium phosphate (K₃PO₄) is often more effective than carbonates for challenging couplings. It is sufficiently basic to promote the reaction but generally leads to less protodeboronation. Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, alternative.[4]
-
Consider Fluoride Sources: In completely anhydrous conditions, bases like cesium fluoride (CsF) can be effective at activating the boronic acid without introducing a protic source.
-
The following table summarizes the impact of base selection on this side reaction.
| Base | Typical Conditions | Protodeboronation Risk | Rationale |
| NaOH, KOH | Aqueous/Organic | Very High | Strong bases generate high concentrations of hydroxide, which aggressively promotes protodeboronation.[1] |
| Na₂CO₃, K₂CO₃ | Aqueous/Organic | Moderate | Milder bases, but the aqueous environment still provides a proton source. A good starting point for optimization.[4][9] |
| K₃PO₄ | Aqueous/Organic | Lower | Often considered the optimal balance of reactivity and selectivity, minimizing boronic acid decomposition.[4] |
| Cs₂CO₃, CsF | Anhydrous Organic | Low | Highly effective in anhydrous systems, minimizing the proton source required for the side reaction.[4] |
Question 3: My reaction is very slow at lower temperatures, but increasing the heat leads to decomposition. How can I increase the reaction rate without promoting protodeboronation?
Answer: This indicates that your catalytic system is not efficient enough under mild conditions. The solution is not to force the reaction with heat, but to accelerate the desired coupling pathway by optimizing the palladium catalyst and ligand.
-
Causality: The fundamental principle is to make the rate of the Suzuki coupling significantly faster than the rate of protodeboronation (kcoupling >> kprotodeboronation). If the catalytic turnover is slow, the boronic acid is exposed to degrading conditions for an extended period.[4][8]
-
Catalyst System Optimization:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes be sufficient.
-
Employ Advanced Ligands: Switch from common ligands like triphenylphosphine (PPh₃) to more robust, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are specifically designed to promote rapid oxidative addition and reductive elimination, accelerating the entire catalytic cycle.[6][8] This allows the reaction to proceed efficiently at lower temperatures where protodeboronation is suppressed.
-
Use a Pre-formed Catalyst: Using a well-defined palladium precatalyst can lead to a more active and stable catalytic species in solution, improving reaction speed and consistency.[8]
-
Visualizing the Competing Pathways
To better understand the challenge, it's crucial to visualize the desired catalytic cycle versus the competing protodeboronation pathway.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q: Should I use the boronic acid or its pinacol ester derivative? A: Using the pinacol boronate ester is a highly recommended strategy. Boronic esters are generally more stable and less prone to premature protodeboronation than the corresponding boronic acids.[2][10][11] The ester acts as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more sensitive free boronic acid low at any given time.[1]
Q: Does the order of addition of reagents matter? A: Yes, it can. It is often beneficial to add the boronic acid or ester last, after the palladium catalyst, ligand, base, and aryl halide have been mixed and heated to the target temperature. This ensures that the catalytic system is fully active and ready to engage the boronic acid in the productive coupling cycle immediately, minimizing its residence time under potentially degrading conditions.
Q: Can I use an inert atmosphere? A: Absolutely. While not directly preventing protodeboronation, working under an inert atmosphere (Nitrogen or Argon) is crucial for preventing oxidative side reactions. These side reactions can degrade the catalyst and the boronic acid (forming phenols), leading to a sluggish reaction that indirectly allows more time for protodeboronation to occur.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound Pinacol Ester
This protocol is designed to maximize the yield of the desired product while minimizing protodeboronation.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., SPhos, 3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
-
Reaction vessel (e.g., Schlenk tube) and stir bar
Procedure:
-
Vessel Preparation: Thoroughly dry the reaction vessel and stir bar in an oven and allow to cool under vacuum or in a desiccator.
-
Reagent Addition (under Inert Atmosphere): To the reaction vessel, add the aryl halide, potassium phosphate, palladium catalyst, and ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes, or by using three freeze-pump-thaw cycles.
-
Pre-heating: Begin stirring and heat the mixture to the target temperature (start with 80 °C).
-
Boronic Ester Addition: Once the reaction mixture is at temperature, add the this compound pinacol ester as a solid or dissolved in a minimum amount of anhydrous solvent.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should ideally be complete within a few hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Optimized experimental workflow for minimizing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chembites.org [chembites.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimizing Base and Solvent for 3-Cyano-4-methylphenylboronic Acid Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is crafted to provide in-depth, field-proven insights into optimizing palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction, utilizing 3-Cyano-4-methylphenylboronic acid. Here, we move beyond generic protocols to dissect the nuanced interplay between bases and solvents that governs the success of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound, providing explanations grounded in reaction mechanism and chemical principles.
Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction?
The base is a critical component of the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1][2] There are two predominant mechanistic pathways proposed for its action[1][3][4]:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This activated species then more readily transfers its organic group to the palladium(II) center.[1][5]
-
Hydroxide/Alkoxide Pathway: The base (e.g., hydroxide or alkoxide) can displace the halide on the palladium(II) complex. This palladium-hydroxide or -alkoxide species then reacts with the neutral boronic acid in the transmetalation step.[1]
Computational and experimental evidence often suggests the boronate pathway is a major contributor, as the formation of the boronate increases the nucleophilicity of the aryl group, accelerating the key C-C bond-forming transmetalation step.[3][4][5]
Q2: this compound has an electron-withdrawing nitrile group. How does this affect my choice of base and reaction conditions?
The electron-withdrawing nature of the cyano group makes this compound more susceptible to a key side reaction: protodeboronation .[6][7] This is a process where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material and reducing the yield.[7][8]
This susceptibility necessitates careful selection of the base:
-
Base Strength: Excessively strong bases can accelerate protodeboronation.[9] Therefore, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or alkoxides.[1][10]
-
Aqueous vs. Anhydrous Conditions: While many Suzuki couplings use aqueous base solutions, for sensitive substrates like this, minimizing water can be beneficial.[6][8] Water is a proton source for protodeboronation.[11] Using an anhydrous base like K₃PO₄ in an anhydrous solvent can suppress this side reaction.[5]
Q3: What are the key functions of the solvent in this reaction, and how do I choose the right one?
The solvent plays a multifaceted role, influencing solubility, reaction rate, and even catalyst stability.[12][13] Its key functions include:
-
Solubilizing Reagents: The solvent must effectively dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst complex to allow for an efficient reaction.[14]
-
Stabilizing Catalytic Species: The solvent can coordinate to the palladium center, influencing its reactivity and stability.[12]
-
Modulating Base Activity: The solvent affects the solubility and dissociation of the base, thereby impacting its effective strength.[12]
For this compound, common solvent choices include:
-
Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are frequently used, often in combination with water.[6][12] These solvents are effective at dissolving the various reaction components.[14]
-
Toluene: A less polar option, often used in anhydrous conditions.
-
Water Mixtures: Aqueous mixtures (e.g., Dioxane/H₂O) can be highly effective and are often considered "greener."[15][16] Water can accelerate the reaction in some cases.[17][18] However, as mentioned, for substrates prone to protodeboronation, the amount of water should be carefully optimized or eliminated.[6][18]
Q4: My reaction is sluggish or stalling. Could the base or solvent be the issue?
Absolutely. If you observe low conversion, consider the following:
-
Base Solubility: If the chosen base is poorly soluble in your solvent system, its effective concentration will be low, leading to a slow reaction. For instance, K₃PO₄ is more soluble in DMF than in toluene.
-
Solvent Polarity: The polarity of the solvent can impact the rate of the oxidative addition step, which is often the rate-determining step, especially with less reactive aryl chlorides.[14] More polar solvents can sometimes accelerate this step.[19]
-
Biphasic vs. Homogeneous: Reactions with aqueous bases are often biphasic. Vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[10] If stirring is inadequate, the reaction will be slow.
Troubleshooting Guide
Low yields and side product formation are common hurdles. This guide provides a structured approach to diagnosing and solving these issues.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Low Conversion | 1. Inefficient Catalyst Activity: Catalyst degradation or insufficient activation. | - Ensure proper degassing of solvents to remove oxygen, which deactivates the Pd(0) catalyst.[6] - Use a fresh, high-quality palladium source and ligand. |
| 2. Poor Base/Solvent Compatibility: The base is not soluble enough or strong enough in the chosen solvent to promote transmetalation effectively.[6] | - Switch to a base with better solubility in your solvent (e.g., Cs₂CO₃ in dioxane). - Consider a more polar solvent system (e.g., DMF/water) to improve base solubility and reaction rate.[19] | |
| 3. Sluggish Oxidative Addition: The aryl halide partner is unreactive (e.g., an electron-rich aryl chloride). | - Increase reaction temperature. - Switch to a more active catalyst system with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands).[10][20] | |
| Significant Protodeboronation (Formation of 4-methylbenzonitrile) | 1. Base is too strong or reaction temperature is too high. | - Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃).[10] - Lower the reaction temperature and extend the reaction time.[6] |
| 2. Presence of excess water. | - Use an anhydrous base (e.g., K₃PO₄) and anhydrous solvents (e.g., toluene or THF).[5][6] - If using an aqueous system, minimize the amount of water. | |
| 3. Prolonged reaction time exposes the boronic acid to decomposition conditions. | - Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed.[21] | |
| Homocoupling of Boronic Acid (Formation of 4,4'-dimethyl-[1,1'-biphenyl]-3,3'-dicarbonitrile) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | - Rigorously degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[10][22] |
| 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | - Ensure conditions are suitable for the reduction of the Pd(II) source. Some ligands and reactants can facilitate this.[22] Alternatively, start with a Pd(0) source like Pd(PPh₃)₄. | |
| Difficulty in Product Purification | 1. Boronic acid-derived impurities. | - After the reaction, an acidic wash (e.g., dilute HCl) can help remove unreacted boronic acid and its byproducts. - A wash with aqueous base can remove boric acid. |
| 2. Side products with similar polarity to the desired product. | - Re-evaluate the reaction conditions to minimize side reactions using the guidance above. - Optimize chromatographic separation (e.g., different solvent system for column chromatography). |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Experimental Protocols
The following provides a generalized, robust starting point for a Suzuki-Miyaura coupling reaction with this compound. This protocol should be optimized for each specific aryl halide partner.
Protocol: General Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O 4:1)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (e.g., Argon) three times to ensure the exclusion of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (typically the aryl halide) is consumed.[21]
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. shoko-sc.co.jp [shoko-sc.co.jp]
- 22. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Deactivation in 3-Cyano-4-methylphenylboronic Acid Cross-Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Cyano-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of catalyst deactivation in this specific application. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, ensuring both efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the cross-coupling of this compound.
Q1: My reaction with this compound is sluggish and gives low yields. What are the likely causes?
A: Low yields in Suzuki-Miyaura couplings can stem from several factors.[1][2] When using an electronically complex substrate like this compound, the primary suspects are often related to catalyst deactivation or suboptimal reaction conditions. The electron-withdrawing nature of the cyano group can influence the transmetalation step. Key areas to investigate include:
-
Catalyst Deactivation: The palladium catalyst may be precipitating as inactive palladium black.[3]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation.[4]
-
Base Selection: The choice and amount of base are critical for activating the boronic acid without promoting side reactions.[5]
-
Solvent and Temperature: Inadequate solubility of reagents or non-optimal temperature can hinder the reaction rate.
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A: Homocoupling is a common side reaction, particularly with electron-deficient boronic acids. It is often promoted by the presence of oxygen. To mitigate this:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. Purging with an inert gas like argon or nitrogen for an extended period before adding the catalyst is crucial.[1]
-
Stoichiometry Control: Using a slight excess of the aryl halide can favor the cross-coupling pathway over homocoupling.[6]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q3: The cyano group on my boronic acid seems to be interfering with the reaction. Is this possible and how can I address it?
A: Yes, the nitrogen atom in the cyano group can coordinate with the palladium catalyst. This coordination can sometimes lead to catalyst poisoning or alter the catalyst's electronic properties, thereby inhibiting the catalytic cycle.[7] To address this:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the cyano group to the palladium center.[8]
-
Catalyst Choice: Using a pre-formed palladium catalyst with a robust ligand can be more effective than generating the active catalyst in situ.
Q4: My reaction mixture turns black shortly after adding the catalyst, and the reaction stalls. What does this indicate?
A: The formation of a black precipitate is typically indicative of the formation of palladium black, which consists of agglomerated, inactive palladium nanoparticles.[3] While a color change to dark brown or black is common in many successful Suzuki couplings, rapid and extensive precipitation early in the reaction often signals catalyst deactivation. This can be caused by:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of a stabilizing ligand can leave the palladium center exposed and prone to aggregation.
-
Impurities: Certain impurities in the reagents or solvents can poison the catalyst.[3]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving specific experimental challenges.
Guide 1: Diagnosing and Mitigating Catalyst Deactivation
This guide will help you identify the root cause of catalyst deactivation and implement effective solutions.
Symptoms:
-
Low or no product formation.
-
Reaction stalls before completion.
-
Rapid formation of a black precipitate (palladium black).
Diagnostic Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Protocols:
Protocol 1: Ligand Purity Analysis by ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve a small sample (5-10 mg) of your phosphine ligand in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ³¹P NMR spectrum.
-
Analysis: The phosphine should appear as a sharp singlet at its characteristic chemical shift. The corresponding phosphine oxide will appear as a downfield-shifted peak. The relative integration of these peaks will give you the percentage of oxidized ligand.[4]
Protocol 2: Screening of Reaction Parameters
A systematic screening of reaction parameters is often the most effective way to optimize a challenging coupling reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | XPhos Pd G3 |
| Ligand | - | XPhos | - |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | THF/H₂O |
| Temperature | 80 °C | 100 °C | 65 °C |
Table 1: Example of a parameter screening matrix for optimizing the Suzuki-Miyaura coupling of this compound.
Guide 2: The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation.[5][9] However, an inappropriate choice of base can lead to catalyst deactivation or undesired side reactions.
The Catalytic Cycle and the Role of the Base:
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the base's role.
Base Selection Guide:
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A good starting point for many Suzuki couplings.[1] |
| K₃PO₄ | Strong | Dioxane/H₂O, THF/H₂O | Often effective for less reactive aryl chlorides and can be beneficial for electron-deficient boronic acids.[10] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Highly effective but more expensive. Its high solubility in organic solvents can be advantageous. |
| KF | Weak | THF, Dioxane | A milder base that can be useful when base-sensitive functional groups are present.[11] |
Table 2: Comparison of commonly used bases in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Base-Related Issues:
-
Incomplete Boronic Acid Activation: If the reaction is sluggish, a stronger base may be required to facilitate the formation of the borate species, which is more active in the transmetalation step.[12]
-
Protodeboronation: The use of a strong base, especially in combination with high temperatures, can lead to the cleavage of the C-B bond of the boronic acid. If significant protodeboronation is observed, switching to a milder base or lowering the reaction temperature is recommended.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Homocoupling of 3-Cyano-4-methylphenylboronic acid
Welcome to the technical support center for managing homocoupling side reactions of 3-Cyano-4-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve challenges encountered during your experiments, ensuring the integrity and success of your synthetic routes.
I. Understanding the Challenge: The Nature of Homocoupling
Homocoupling of arylboronic acids, a common side reaction in Suzuki-Miyaura cross-coupling, can significantly reduce the yield of the desired product and complicate purification.[1] This is particularly pertinent for electronically diverse substrates like this compound, which possesses both an electron-withdrawing nitrile group and an electron-donating methyl group.
What is Homocoupling?
Homocoupling is the dimerization of two molecules of the same boronic acid to form a symmetrical biaryl compound. In the context of your work, it is the undesired formation of 2,2'-Dicyano-5,5'-dimethylbiphenyl.
Why Does it Occur?
Several mechanisms can lead to homocoupling. The most prevalent in palladium-catalyzed reactions involves the presence of oxygen.[2] Dioxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which then reacts with the boronic acid, ultimately leading to the homocoupled product.[3][4][5] Another pathway can occur through a reaction between a Pd(II) species and the boronic acid.[6][7] Additionally, copper catalysts, sometimes present as impurities or used as co-catalysts, can also promote homocoupling.[8][9][10][11][12]
The electron-deficient nature of the aromatic ring in this compound, due to the cyano group, can make it more susceptible to certain homocoupling pathways.[13]
II. Troubleshooting Guide: A Proactive Approach
This section provides a structured approach to troubleshooting and minimizing the formation of the homocoupling byproduct of this compound.
Question 1: I am observing a significant amount of the 2,2'-Dicyano-5,5'-dimethylbiphenyl byproduct in my Suzuki-Miyaura reaction. What is the most likely cause and how can I fix it?
Answer: The most common culprit for boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[2] The active Pd(0) catalyst can be oxidized by oxygen to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[3][4][5]
Core Strategy: Rigorous Exclusion of Oxygen
| Troubleshooting Step | Detailed Protocol |
| Degassing Solvents | Prior to use, thoroughly degas all solvents (e.g., toluene, dioxane, THF, water) by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Alternatively, for smaller scales, the freeze-pump-thaw method (three cycles) is highly effective. |
| Inert Atmosphere | Assemble your reaction glassware hot from the oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to workup. |
| Subsurface Sparge | For larger scale reactions, a subsurface sparge with nitrogen or argon directly into the reaction mixture before adding the palladium catalyst can be particularly effective at removing residual oxygen.[6][14] |
Question 2: Despite my best efforts to exclude oxygen, I am still observing homocoupling. What other reaction parameters should I investigate?
Answer: If oxygen exclusion is not the complete solution, the issue may lie with your choice of catalyst, base, or other reaction conditions.
A. Catalyst Selection and Handling
The choice and handling of your palladium source are critical.
| Parameter | Explanation & Recommendations |
| Palladium Pre-catalyst | Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial. However, some pre-catalysts are Pd(II) sources and require in-situ reduction. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.[7] Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Ligand Choice | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often promote the desired cross-coupling over homocoupling by accelerating the reductive elimination step.[13][15] |
| Catalyst Loading | While counterintuitive, excessively high catalyst loading can sometimes lead to an increase in side reactions. Ensure you are using an appropriate catalyst loading (typically 0.5-5 mol%). |
B. The Role of the Base
The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid.[16][17][18] However, an inappropriate choice of base can exacerbate side reactions.
| Base Type | Considerations |
| Strength | A very strong base can sometimes promote side reactions. Consider screening different bases. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often good starting points.[15] |
| Purity | Ensure your base is of high purity and anhydrous if the reaction is sensitive to water. |
C. Reaction Temperature and Time
| Parameter | Impact |
| Temperature | Higher temperatures can sometimes favor the desired cross-coupling. However, for some systems, elevated temperatures may also increase the rate of side reactions. A temperature screen is often advisable. |
| Reaction Time | Prolonged reaction times can lead to catalyst decomposition and an increase in byproducts. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. |
Question 3: Could the purity of my this compound be a factor?
Answer: Absolutely. The purity of your boronic acid is paramount.
Common Impurities and Their Impact
-
Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the monomeric form in solution, their presence can affect the stoichiometry and reactivity.
-
Residual Starting Materials: Impurities from the synthesis of the boronic acid can interfere with the catalytic cycle.
-
Degradation Products: Boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under acidic or harsh conditions.[19]
Recommended Actions
-
Purity Check: Always verify the purity of your this compound by NMR or another suitable analytical method before use.
-
Recrystallization: If impurities are suspected, recrystallization can be an effective purification method.
-
Proper Storage: Store your boronic acid in a cool, dry, and dark place to minimize degradation.
III. Advanced Mitigation Strategies
For particularly challenging systems, more advanced strategies may be required.
Slow-Release of the Boronic Acid
One effective technique is the "slow-release" strategy, where the boronic acid is protected as a less reactive derivative, such as a boronic ester (e.g., a pinacol ester).[19] This approach minimizes the concentration of the free boronic acid in the reaction mixture, thereby reducing the rate of side reactions like homocoupling and protodeboronation.[19]
Use of Additives
In some cases, the addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium catalyst in its active Pd(0) state and suppress homocoupling that arises from Pd(II) species.[6][14]
IV. Visualizing the Process
To better understand the key steps and potential pitfalls, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Caption: A logical troubleshooting workflow for minimizing homocoupling.
V. Frequently Asked Questions (FAQs)
Q1: Can I use a copper catalyst for the coupling of this compound?
While copper-catalyzed couplings are known, they can also promote homocoupling of boronic acids.[8][9][10][11][12] If you are specifically trying to avoid homocoupling, a well-optimized palladium-catalyzed system is generally a more reliable choice.
Q2: I've noticed the formation of a white precipitate in my reaction. Could this be related to homocoupling?
The homocoupled product, 2,2'-Dicyano-5,5'-dimethylbiphenyl, is a solid. If it is forming in significant quantities, it may precipitate out of certain solvent systems. You should isolate and characterize the precipitate to confirm its identity.
Q3: Does the order of addition of reagents matter?
Yes, the order of addition can be important. It is generally good practice to add the palladium catalyst last to the deoxygenated mixture of the aryl halide, boronic acid, base, and solvent. This ensures that the catalyst is introduced into an environment that is ready for the catalytic cycle to begin, minimizing the time it could be exposed to potential deactivating species.
Q4: Are there any "green" or more environmentally friendly conditions that can also suppress homocoupling?
Performing the reaction in water or with a water-cosolvent system can sometimes be effective and is considered a greener approach.[20] Some ligandless conditions in water have been shown to be very fast, which can outcompete the side reactions.[20] However, the success of these systems is highly substrate-dependent and would require optimization for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst - Google Patents [patents.google.com]
- 10. Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Cu(ii)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cu(ii)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Reactivity of Sterically Hindered Substrates with 3-Cyano-4-methylphenylboronic acid
Welcome to the technical support center for navigating the challenges of using 3-Cyano-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, especially with sterically demanding substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and a deeper understanding of the mechanistic principles at play.
Introduction: Understanding the Reactivity Profile of this compound
This compound presents a unique set of challenges and opportunities in cross-coupling chemistry. Its structure incorporates two key features that significantly influence its reactivity:
-
Electron-Withdrawing Cyano Group: The nitrile functionality makes the boronic acid electron-deficient. This can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, as the boron atom is less nucleophilic.[1][2]
-
Ortho-Methyl Group: The methyl group adjacent to the boronic acid moiety introduces steric bulk. This hindrance can impede the approach of the boronic acid to the palladium center, further complicating the transmetalation step, especially when the coupling partner is also sterically congested.[3][4][5]
This combination of electronic deactivation and steric hindrance means that standard Suzuki-Miyaura conditions may often result in low yields, slow reaction times, or complete reaction failure. However, with the appropriate selection of catalysts, ligands, bases, and reaction parameters, these hurdles can be effectively overcome.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound and a hindered aryl halide failing or giving low yields?
A1: The primary suspects are the synergistic negative effects of electronic deactivation from the cyano group and steric hindrance from the ortho-methyl group.[3][4][5] This combination can lead to a sluggish transmetalation step. Additionally, sterically hindered substrates can make the initial oxidative addition of the aryl halide to the palladium(0) complex challenging and can also impede the final reductive elimination step that forms the desired biaryl product.[4] Standard ligands like triphenylphosphine are often inadequate for such demanding transformations.[6]
Q2: What are the first parameters I should adjust when troubleshooting a difficult coupling with this boronic acid?
A2: The most impactful initial changes are typically the ligand and the base .
-
Ligand: Switch from simple phosphine ligands to bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[6] These ligands promote the formation of a more reactive, monoligated palladium species and can accelerate both oxidative addition and reductive elimination.[6]
-
Base: A stronger base is often required to facilitate the formation of the more reactive boronate species, which is crucial for the transmetalation of an electron-deficient boronic acid.[1] Consider switching from weaker bases like sodium carbonate to stronger options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][6]
Q3: Can protodeboronation be a significant side reaction with this compound?
A3: Yes, protodeboronation (the replacement of the boronic acid group with a hydrogen atom) can be a competing pathway, especially for electron-deficient arylboronic acids.[7] This is often exacerbated by the presence of water and a strong base, particularly at elevated temperatures. If you observe significant formation of 3-cyano-4-methylbenzene as a byproduct, you may need to use anhydrous solvents, carefully control the amount of water in your reaction, or consider using the boronic acid as its pinacol ester derivative, which can exhibit greater stability.[7]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format to guide you through the diagnostic and optimization process.
Problem 1: Low to No Product Yield with Recovered Starting Materials
Initial Diagnosis: This scenario strongly suggests that the catalytic cycle is stalled at one of the key steps, likely oxidative addition or transmetalation, due to the challenging nature of the substrates.
caption: Troubleshooting workflow for low product yield.
Solutions & Rationale:
-
Upgrade the Ligand: As a first step, replace standard ligands (e.g., PPh₃) with a more powerful biaryl phosphine ligand. For couplings involving tetra-ortho-substituted biaryls (where both coupling partners have substituents ortho to the coupling site), highly specialized ligands like AntPhos or BI-DIME may be necessary.[3][6]
-
Intensify the Basic Conditions: The transmetalation of the electron-deficient this compound is often the rate-determining step.
-
Recommended Bases: Use stronger bases like K₃PO₄ or Cs₂CO₃. These bases are effective at promoting the formation of the boronate anion [Ar-B(OH)₃]⁻, which is significantly more nucleophilic and reactive in the transmetalation step than the neutral boronic acid.[1][6]
-
Solvent Synergy: Pair these bases with anhydrous aprotic solvents like toluene, dioxane, or THF.[6] While some water is often necessary to dissolve the base and facilitate boronate formation, excess water can lead to competitive protodeboronation.
-
-
Increase Reaction Temperature: Steric hindrance imposes a higher activation energy barrier for the reaction.
Problem 2: Significant Formation of Homocoupled Byproducts
Initial Diagnosis: The presence of biphenyl (from the homocoupling of the boronic acid) or the homocoupled product of your aryl halide indicates issues with the catalyst's stability or the presence of oxygen.
Solutions & Rationale:
-
Ensure Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[1][9]
-
Protocol: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas.
-
-
Use a Pre-formed Catalyst: Using a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient or lead to side reactions, including homocoupling.[9]
-
Action: Use a well-defined, air-stable Pd(0) precatalyst, such as a palladacycle (e.g., XPhos Pd G3 or SPhos Pd G4). These catalysts are designed for controlled activation and can minimize side reactions.[1]
-
Problem 3: Protodeboronation is the Main Reaction Pathway
Initial Diagnosis: You are observing significant amounts of 3-cyano-4-methylbenzene, indicating that the C-B bond is being cleaved by a proton source before cross-coupling can occur.
caption: Competing pathways: cross-coupling vs. protodeboronation.
Solutions & Rationale:
-
Use Anhydrous Conditions: Minimize the primary proton source.
-
Protocol: Use anhydrous solvents. If your base is hydrated (e.g., K₃PO₄·H₂O), consider drying it or using an anhydrous version. While a small amount of water can be beneficial, excess should be avoided.
-
-
Convert to a Boronate Ester: Boronate esters, such as the pinacol ester (Bpin), are generally more stable to protodeboronation than the corresponding boronic acids.[7]
-
Workflow: You can either purchase the pinacol ester of this compound or synthesize it via a simple esterification reaction before performing the Suzuki coupling.
-
-
Use a Milder Base or Different Base System: While a strong base is needed for transmetalation, an excessively strong base in a protic environment can accelerate protodeboronation.
-
Alternative: Consider using a fluoride source like CsF or KF in conjunction with your base. Fluoride ions can activate the boronic acid towards transmetalation, potentially allowing for the use of milder basic conditions.
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a sterically hindered aryl bromide.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene, anhydrous (to achieve 0.1 M concentration with respect to the aryl bromide)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), XPhos Pd G3 (0.02 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via syringe to the vial.
-
Degassing: Sparge the resulting suspension with argon for 10-15 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Recommended Reaction Parameters
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Palladium Source | Air-stable Pd(0) precatalysts (e.g., XPhos Pd G3) | Provides a reliable source of active Pd(0), minimizing side reactions.[1] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) | Accelerates oxidative addition and reductive elimination.[3][6] |
| Base | Strong, inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Promotes the formation of the reactive boronate species, crucial for electron-deficient partners.[1][6] |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) | Provides a suitable medium for the reaction and minimizes protodeboronation.[6] |
| Temperature | Elevated (100-140 °C) | Overcomes the higher activation energy associated with sterically hindered substrates.[6] |
| Boronic Acid Stoichiometry | 1.2 - 2.0 equivalents | An excess can help drive the reaction to completion, but a large excess may increase homocoupling. |
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Suzuki Reactions Involving 3-Cyano-4-methylphenylboronic Acid
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, the success of this palladium-catalyzed reaction is highly dependent on the electronic nature of its coupling partners.[2] Researchers using 3-Cyano-4-methylphenylboronic acid are often faced with unique challenges. The presence of the potent electron-withdrawing cyano (-CN) group can deactivate the boronic acid, making it susceptible to undesirable side reactions and slowing the key transmetalation step in the catalytic cycle.[3][4]
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help researchers, scientists, and drug development professionals overcome common obstacles and achieve high-yield, reproducible results with this specific and valuable building block.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The process involves a palladium catalyst cycling through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] The choice of reagents and conditions directly impacts the efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has failed, showing low to no conversion of my starting materials. What are the first things I should check?
A1: A failed Suzuki coupling typically points to an issue with one of the core reaction components. A systematic approach is the most effective way to diagnose the problem. Start by assessing these key parameters:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Ensure your catalyst and ligand are from a reliable source and have not degraded. Air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often more robust.[7]
-
Inert Atmosphere & Solvent Quality: Oxygen can lead to the oxidative homocoupling of boronic acids and catalyst decomposition.[1][7] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.
-
Base Selection & Quality: The base is not just a spectator; it is critical for activating the boronic acid to form the boronate species necessary for transmetalation.[5][8] For electron-deficient boronic acids, a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required.[7] Ensure the base is a fine, dry powder, as clumps can lead to poor reproducibility.
-
Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, especially if exposed to moisture.
Caption: Initial troubleshooting workflow for failed Suzuki reactions.
Q2: I'm seeing a lot of 4-methylbenzonitrile as a byproduct. What causes this protodeboronation and how can I stop it?
A2: This is the most common side reaction for electron-deficient boronic acids like this compound.[3] The electron-withdrawing cyano group polarizes the carbon-boron bond, making it susceptible to cleavage by a proton source (protodeboronation), which replaces the boronic acid functional group with a hydrogen atom.[1]
Causality & Mitigation Strategies:
-
Problem: The presence of water, especially in combination with certain bases and elevated temperatures, facilitates the undesired hydrolysis of the C-B bond.
-
Solution 1: Minimize Water: While many Suzuki protocols use aqueous/organic solvent mixtures, this can be detrimental for sensitive boronic acids.
-
Action: Use anhydrous solvents (e.g., dioxane, toluene, THF) and a base that does not generate water, such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF). Ensure all glassware is oven-dried.
-
-
Solution 2: Use a More Stable Boron Species: Boronic acids exist in equilibrium with their boroxine anhydrides. Converting the boronic acid to a more stable boronate ester can protect it from premature decomposition.
-
Solution 3: Base Selection: Strong, hydroxide-containing bases (e.g., NaOH, Ba(OH)₂) in protic solvents can accelerate protodeboronation.
-
Action: Switch to a milder, non-hydroxide base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[7]
-
Q3: The reaction is sluggish and stalls before reaching completion. How can I improve the rate and conversion?
A3: A slow reaction rate with an electron-deficient boronic acid often points to a difficult transmetalation step. Additionally, if your aryl halide partner is electron-rich or sterically hindered, the initial oxidative addition step can also be slow.[10][11]
Optimization Strategies:
-
Ligand Choice is Critical: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings, standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Increase Temperature: If the reaction is slow at a moderate temperature (e.g., 80 °C), increasing the thermal energy can help overcome the activation barriers of the catalytic cycle.
-
Action: Increase the reaction temperature to 100-110 °C, solvent permitting. Use a higher-boiling solvent like dioxane or toluene.
-
-
Catalyst Loading: While higher catalyst loading is not always better, a slight increase can sometimes improve conversion for a sluggish reaction.
-
Action: If using 1-2 mol % palladium, consider increasing the loading to 3-5 mol %.
-
| Parameter | Standard Condition | Optimized for Difficult Coupling | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ or PdCl₂(dppf) | XPhos Pd G3 or Pd₂(dba)₃ / XPhos | Bulky, electron-rich ligands accelerate key catalytic steps.[12][14] |
| Base | Na₂CO₃ (aq) | K₃PO₄ or Cs₂CO₃ (anhydrous) | Stronger, non-nucleophilic bases facilitate transmetalation without promoting side reactions.[7] |
| Solvent | Toluene/H₂O | Dioxane or CPME (anhydrous) | Anhydrous conditions suppress protodeboronation.[1] |
| Temperature | 80 °C | 100 - 110 °C | Provides energy to overcome high activation barriers for challenging substrates.[15] |
Recommended Starting Protocol
This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate, K₃PO₄ (finely powdered, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (to achieve 0.1 M concentration)
Experimental Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
scale-up considerations for reactions with 3-Cyano-4-methylphenylboronic acid
An in-depth guide to navigating the complexities of scaling reactions involving 3-Cyano-4-methylphenylboronic acid, tailored for process chemists and development scientists.
Welcome to the technical support resource for researchers and drug development professionals working with this compound (CAS 911210-49-6).[1][2] This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) to address specific issues encountered during reaction scale-up.
Part 1: General FAQs for this compound
This section addresses fundamental properties and handling considerations crucial for successful and safe scale-up.
Q1: What are the primary safety concerns when scaling up reactions with this reagent?
A1: The primary concern is the presence of the cyanide group. While the cyano group in this molecule is covalently bound, potential decomposition pathways or reaction conditions (e.g., strong acids, high heat in the presence of certain reagents) could theoretically lead to the formation of highly toxic hydrogen cyanide (HCN) gas or cyanide salts.[3]
Core Safety Protocols:
-
Ventilation: All handling and reactions must be conducted in a well-ventilated fume hood or a closed-system reactor.[4][5]
-
pH Awareness: Avoid strongly acidic conditions which can protonate the nitrile and potentially lead to hydrolysis or other reactions that could liberate cyanide species. Maintain awareness of the pH of all aqueous streams.[4]
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with appropriate gloves (e.g., butyl rubber or Viton for extended contact) and potentially respiratory protection depending on the scale and operation.[5][6]
-
Emergency Preparedness: Ensure a cyanide emergency kit and trained personnel are available. First aid for cyanide exposure is time-critical and requires immediate, specific medical intervention.[4][7]
-
Waste Disposal: All waste streams containing this reagent must be treated as hazardous cyanide waste and disposed of according to strict environmental regulations.[7]
Q2: My this compound shows poor solubility in my reaction solvent. What are my options?
A2: Solubility is a common hurdle during scale-up. Boronic acids, in general, exhibit variable solubility. Phenylboronic acid, a close analog, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9]
Troubleshooting Steps:
-
Solvent Screening: If the reaction chemistry allows, screen a panel of solvents. Polar aprotic solvents like THF, 2-MeTHF, CPME, dioxane, or DMF are often good starting points.[10][11]
-
Temperature Adjustment: Gently increasing the temperature can improve solubility, but this must be balanced against the thermal stability of the reagent and catalyst.
-
Biphasic System: For Suzuki couplings, a biphasic system (e.g., Toluene/water, 2-BuOH/water) is common.[12] While the boronic acid may not fully dissolve in the organic phase initially, the reaction often proceeds at the interface. Vigorous stirring is critical in such cases to maximize the interfacial area.[13]
-
Esterification: Consider converting the boronic acid to a more soluble boronate ester, such as a pinacol or MIDA ester. These derivatives often exhibit improved solubility and stability, and can help suppress side reactions like protodeboronation by providing a slow release of the active boronic acid.[14]
Table 1: Solvent Selection Guide for Boronic Acid Coupling Reactions
| Solvent | Boiling Point (°C) | Relative Polarity | Key Considerations |
| Toluene | 111 | 0.099 | Common for Suzuki/Buchwald; good for azeotropic water removal. |
| Tetrahydrofuran (THF) | 66 | 0.207 | Good solvating power; low boiling point limits temperature range.[11] |
| 2-Methyl-THF | 80 | N/A | Greener alternative to THF with a higher boiling point. |
| Dioxane | 101 | 0.164 | Excellent solvent but has significant health and safety concerns.[11][15] |
| Dimethylformamide (DMF) | 153 | 0.386 | High boiling point, good for challenging couplings, but can be difficult to remove.[11] |
| Acetonitrile (MeCN) | 82 | 0.460 | Polar, water-miscible; can be effective in some protocols.[11] |
| Cyclopentyl methyl ether (CPME) | 106 | N/A | Greener, high-boiling point ether with low peroxide formation tendency.[10] |
Q3: I am observing significant protodeboronation of my starting material. How can I prevent this?
A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a frequent and detrimental side reaction for boronic acids.[14] It is often promoted by excess water, high temperatures, or harsh basic conditions.[10]
Mitigation Strategies:
-
Control Water Content: Use anhydrous solvents and reagents where possible. If an aqueous base is required, ensure it is thoroughly degassed and consider using a phase-transfer catalyst to facilitate the reaction at the organic-aqueous interface.[16]
-
Base Selection: The choice of base is critical. An overly strong or concentrated aqueous base can accelerate protodeboronation. Consider using a weaker base like K₂CO₃ or a non-aqueous base like K₃PO₄.[10]
-
Use Boronate Esters: As mentioned, MIDA or pinacol boronate esters are more stable towards protodeboronation and provide a "slow release" of the boronic acid under reaction conditions, keeping its standing concentration low and minimizing the side reaction.[14]
-
Temperature Optimization: Avoid excessive temperatures, as they can accelerate the rate of protodeboronation.[10]
Part 2: Troubleshooting Suzuki-Miyaura Coupling Scale-Up
The Suzuki-Miyaura reaction is a primary application for this reagent.[17] Scaling this reaction introduces unique challenges beyond bench-scale synthesis.[18]
Q4: Upon scale-up of my Suzuki coupling, the reaction has stalled or is showing low conversion. What are the likely causes?
A4: This is a classic scale-up issue often traced back to mass and heat transfer limitations or atmospheric contamination.[12]
Systematic Troubleshooting Protocol:
-
Check for Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient degassing of solvents, reagents, and the reactor headspace is a common failure point on a larger scale.[13]
-
Protocol: Sparge all solvents and aqueous base solutions with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) prior to use. Perform multiple vacuum/inert gas backfill cycles on the assembled reactor.[16]
-
-
Evaluate Stirring and Mixing: Inadequate mixing in a large reactor, especially with biphasic or slurry reactions, can starve the catalyst of reactants. What appears well-mixed in a flask can be poorly mixed in a large vessel.[12][13]
-
Action: Ensure the stirrer design (e.g., impeller type) and speed are sufficient to create a vortex and ensure vigorous mixing between phases.
-
-
Verify Internal Temperature: Do not rely on the external jacket temperature. A probe measuring the internal reaction temperature is critical. Exothermic events or inefficient heat transfer can cause the internal temperature to deviate significantly from the setpoint.[12]
-
Assess Reagent Purity: Impurities in either coupling partner or the boronic acid itself (e.g., excess boroxine/anhydride) can inhibit the catalyst.[9]
-
Catalyst Activity: Ensure the palladium precatalyst has not degraded during storage. For Pd(II) sources, inefficient reduction to the active Pd(0) species can be a problem.[13] Consider using modern, air-stable precatalysts like G3 or G4 palladacycles which activate more reliably.[16]
Caption: A workflow for troubleshooting low conversion in scaled Suzuki-Miyaura reactions.
Q5: My final product is contaminated with high levels of residual palladium. How can I effectively remove it to meet API specifications?
A5: Reducing palladium levels to meet the stringent International Conference on Harmonisation (ICH) guidelines for pharmaceuticals is a critical scale-up challenge.[19]
Palladium Removal Strategies:
-
Metal Scavenging: This is the most common and effective method.
-
Thiol-Based Scavengers: Silica-based scavengers with thiol functional groups (e.g., SiliaMetS Thiol) are highly effective at binding palladium.[19]
-
Amine-Based Scavengers: Diamine-functionalized silica can also be very effective.[19]
-
Activated Carbon: While less selective, treatment with activated carbon can reduce palladium levels, often in conjunction with other methods.
-
-
Crystallization: A well-designed crystallization process can significantly reduce palladium impurities. However, the success depends heavily on the solvent system and the nature of the palladium species.[20] Sometimes, impurities can become trapped in the crystal lattice.[21]
-
Extraction/Wash: Washing the organic product solution with an aqueous solution containing a palladium-binding agent (e.g., thiourea, cysteine) can be effective.
Protocol: Palladium Scavenging using Functionalized Silica
-
Screening: At the lab scale, screen several scavengers (e.g., SiliaMetS Thiol, Diamine) to identify the most effective one for your specific product and solvent system.
-
Loading: The typical loading is 5-10 equivalents of scavenger relative to the residual palladium content. This often translates to 10-20 wt% of the scavenger relative to the product mass.
-
Procedure: a. After the reaction is complete and quenched, filter off any solids (e.g., inorganic base). b. Add the chosen scavenger to the product solution. c. Heat the mixture (e.g., 40-60 °C) with stirring for a defined period (typically 2-12 hours) to allow for efficient binding. d. Cool the mixture and filter off the scavenger. e. Analyze the filtrate for residual palladium content via ICP-MS or ICP-OES.
Part 3: Troubleshooting Buchwald-Hartwig Amination Scale-Up
The Buchwald-Hartwig amination is another cornerstone C-N bond-forming reaction where this boronic acid might be used as part of a more complex substrate.[22][23]
Q6: I am attempting a Buchwald-Hartwig amination on a substrate derived from this compound, and the reaction is sluggish. What factors should I investigate?
A6: The efficiency of Buchwald-Hartwig amination is highly dependent on the synergy between the palladium source, ligand, base, and solvent.[15]
Key Optimization Parameters:
-
Ligand Choice: This is often the most critical parameter. The cyano group is electron-withdrawing, which can affect the electronics of the aryl halide.
-
Electron-Rich, Bulky Ligands: Ligands like those from the Buchwald (e.g., XPhos, SPhos) or Hartwig schools are designed to promote the key oxidative addition and reductive elimination steps.[13]
-
Bidentate Ligands: Ligands like DPPF or BINAP can prevent catalyst decomposition and improve rates for certain substrates.[22]
-
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. However, their poor solubility can be a scale-up issue. Using a soluble organic base like DBU or switching to a stronger inorganic base like K₃PO₄ can be beneficial.[24]
-
Catalyst System: Using pre-formed, well-defined palladacycle precatalysts (e.g., XPhos-Pd-G3) often gives more reproducible results on scale than generating the catalyst in situ from sources like Pd₂(dba)₃.[13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 17. nbinno.com [nbinno.com]
- 18. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 19. silicycle.com [silicycle.com]
- 20. mdpi.com [mdpi.com]
- 21. Item - Impurity Occurrence and Removal in Crystalline Products from Process Reactions - figshare - Figshare [figshare.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. research.rug.nl [research.rug.nl]
- 24. chemrxiv.org [chemrxiv.org]
effect of temperature on 3-Cyano-4-methylphenylboronic acid coupling efficiency
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 3-Cyano-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reagent, with a core focus on the critical role of temperature in achieving optimal coupling efficiency. We will explore common issues, provide data-driven troubleshooting strategies, and answer frequently asked questions to ensure your experiments are successful, repeatable, and robust.
Troubleshooting Guide: Temperature-Related Coupling Issues
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve challenges related to reaction outcomes.
Q1: My reaction yield is very low or non-existent. How do I know if the temperature is the culprit?
A1: Temperature is one of the most critical parameters in a Suzuki-Miyaura coupling, as it directly influences the kinetics of every step in the catalytic cycle.[1][2] A suboptimal temperature is a very common reason for poor yields.
-
Causality: The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Each of these steps has an activation energy barrier that must be overcome.
-
If the temperature is too low: The reaction may proceed very slowly or stall completely because there is insufficient thermal energy to drive the catalytic cycle, particularly the initial oxidative addition of the palladium catalyst to the aryl halide.[5] Some reactions that fail at room temperature or 50°C can proceed to high conversion at higher temperatures (e.g., 80-110°C).[6][7]
-
If the temperature is too high: While higher temperatures increase the reaction rate, excessive heat can lead to the degradation of the catalyst, reagents, or even the desired product.[8] Palladium catalysts, for instance, can decompose into inactive palladium black.[9]
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Before adjusting the temperature, ensure your palladium catalyst, phosphine ligands, and base are fresh and have been stored under inert conditions to prevent degradation.[8]
-
Perform a Temperature Screen: Set up a series of small-scale parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C) while keeping all other parameters (concentrations, catalyst loading, solvent, base) constant. Monitor the reactions by TLC or LC-MS to find the optimal temperature for your specific substrates.
-
Consult the Literature: Review protocols for similar Suzuki couplings involving electron-deficient boronic acids or sterically hindered coupling partners, as these often require more forcing conditions (i.e., higher temperatures).
Q2: I'm observing significant formation of 4-methylbenzonitrile as a byproduct. What is causing this and how can temperature control help?
A2: The formation of 4-methylbenzonitrile is a classic sign of protodeboronation , a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.
-
Causality: Protodeboronation is often accelerated by high temperatures, the presence of aqueous base, and prolonged reaction times.[8][10] Boronic acids with electron-withdrawing groups, like the cyano group in your reagent, are particularly susceptible to this process. The mechanism involves the attack of a proton source (often water) on the boronate complex.
-
Role of Temperature: Higher temperatures increase the rate of protodeboronation, often more significantly than they increase the rate of the desired productive coupling. If your reaction is running too hot for too long, the concentration of your active boronic acid will decrease over time, leading to lower yields and an increase in this unwanted byproduct.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to reduce the rate of protodeboronation. An optimal temperature will be high enough for efficient coupling but low enough to minimize this side reaction.
-
Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor decomposition.
-
Use Anhydrous Conditions: If possible, using an anhydrous base (like KF) and thoroughly dried solvents can help minimize the primary proton source.[8][11]
-
Consider a MIDA Boronate: For particularly stubborn cases, converting the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate can be a solution. These compounds provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing side reactions.[10] The release rate can be tuned by adjusting the temperature.[10]
Q3: My reaction mixture is turning black and the reaction has stopped. What's happening?
A3: The formation of a black precipitate is typically palladium black , which is finely divided, catalytically inactive metallic palladium. This indicates your catalyst has decomposed.
-
Causality: Catalyst decomposition is often triggered by excessively high temperatures.[8] While many Suzuki reactions are robust at temperatures up to 100-120°C, the stability of the specific palladium-ligand complex is finite. High temperatures can cause the phosphine ligands to dissociate from the palladium center, leading the unprotected metal to aggregate and precipitate out of solution.
-
Other Factors: The choice of ligand is also critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often form more thermally stable palladium complexes compared to simpler ligands like triphenylphosphine.
Troubleshooting Steps:
-
Reduce the Temperature: Immediately lower the setpoint for your reaction. A common range for many Suzuki couplings is 80-100°C.[1]
-
Screen Different Ligands: If the problem persists even at moderate temperatures, consider switching to a more robust ligand system known to form highly stable precatalysts.
-
Ensure an Inert Atmosphere: Oxygen can accelerate the decomposition of the Pd(0) catalyst.[8] Ensure your reaction is properly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
Data Summary: Temperature Effects on Coupling Efficiency
The optimal temperature for your reaction is a balance between reaction rate and reagent stability. The table below summarizes the general effects observed at different temperature ranges for the Suzuki coupling of this compound.
| Temperature Range | Expected Reaction Rate | Potential for Side Reactions | Typical Outcome & Recommendations |
| Room Temp - 50°C | Very Slow / Stalled | Low | Unlikely to proceed to completion unless a highly active catalyst system is used. Not a recommended starting point for most aryl halides.[11] |
| 60°C - 80°C | Moderate to Fast | Moderate | Good starting range for optimization. Often provides a good balance, allowing for efficient coupling while keeping protodeboronation and catalyst decomposition in check.[6][12] |
| 90°C - 110°C | Very Fast | High | May be necessary for less reactive coupling partners (e.g., aryl chlorides). Monitor closely for protodeboronation and catalyst decomposition.[7][13] |
| > 110°C | Extremely Fast | Very High | High risk. Significantly increases the likelihood of catalyst decomposition and protodeboronation. Only attempt after careful optimization and with thermally robust catalyst systems.[14] |
Experimental Protocol: Temperature Optimization
This protocol provides a step-by-step method for determining the optimal reaction temperature.
Objective: To identify the temperature that provides the highest yield of the desired product with the fewest impurities.
Procedure:
-
Preparation: In three separate, identical reaction vessels (e.g., microwave vials or Schlenk tubes), add your aryl halide (1.0 equiv), this compound (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessels and purge thoroughly with an inert gas (argon or nitrogen) by performing at least three vacuum/backfill cycles.[8]
-
Solvent & Catalyst Addition: Under positive inert gas pressure, add the degassed solvent (e.g., 1,4-dioxane/water 5:1). Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Reaction Execution: Place each vessel in a separate heating block or oil bath pre-heated to the target temperatures (e.g., Vessel 1: 60°C; Vessel 2: 80°C; Vessel 3: 100°C ).
-
Monitoring: Stir all reactions vigorously. After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction for analysis by TLC or LC-MS. Continue monitoring at regular intervals (e.g., every 2 hours) until the starting material is consumed in the fastest reaction.
-
Analysis: Compare the product-to-starting material ratio and the formation of byproducts (especially 4-methylbenzonitrile from protodeboronation) across the different temperatures to determine the optimal condition.
Visualizations
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing low coupling efficiency, with a focus on temperature-related factors.
Caption: Troubleshooting workflow for low yield.
Relationship Between Temperature and Reaction Outcomes
This diagram illustrates how temperature concurrently influences both the desired reaction and potential undesired pathways.
Caption: The dual effect of temperature.
Frequently Asked Questions (FAQs)
-
Q: What is the general thermal stability of this compound?
-
A: Like most arylboronic acids, this compound is a crystalline solid that is stable at room temperature when stored properly in a dry environment.[15] The primary stability concern arises in solution under reaction conditions (heat, base, water), where it can undergo protodeboronation or form cyclic anhydride trimers (boroxines).
-
-
Q: Does the cyano group affect the optimal temperature?
-
A: Yes. The electron-withdrawing nature of the cyano group makes the boronic acid more electrophilic and thus more susceptible to nucleophilic attack, including protodeboronation by water or hydroxide.[10] This heightened instability means you may need to use lower temperatures or shorter reaction times than you would for an electron-rich boronic acid to prevent degradation.
-
-
Q: Can microwave heating be used for this reaction?
-
A: Yes, microwave-assisted synthesis can be very effective for Suzuki couplings and offers precise temperature control and rapid heating.[14] It can often shorten reaction times from hours to minutes. However, because of the rapid heating, it is crucial to carefully control the temperature to avoid overshooting the optimal window and causing rapid decomposition.
-
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tcichemicals.com [tcichemicals.com]
Validation & Comparative
Introduction: Positioning 3-Cyano-4-methylphenylboronic Acid in the Chemist's Toolbox
An In-Depth Guide to the Reactivity of 3-Cyano-4-methylphenylboronic Acid in Cross-Coupling Reactions
Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] The versatility of these building blocks stems from the predictable influence of substituents on their reactivity. The specific arrangement of functional groups on the phenyl ring dictates the electronic and steric properties of the boronic acid, thereby controlling its performance in crucial bond-forming transformations.
This guide provides a comparative analysis of This compound , a uniquely functionalized reagent. It features a strong electron-withdrawing cyano (-CN) group and a weakly electron-donating methyl (-CH₃) group. This substitution pattern creates a nuanced reactivity profile that warrants detailed examination. We will dissect the electronic and steric factors governing its behavior and compare its performance against a panel of other commercially available boronic acids in the context of the Suzuki-Miyaura and Chan-Lam coupling reactions. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively incorporate this versatile reagent into their synthetic workflows.
Pillars of Reactivity: Electronic and Steric Effects in Suzuki-Miyaura Coupling
To understand the reactivity of any boronic acid, one must first understand the mechanism of the reaction in which it participates. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3]
The critical step for the boronic acid is transmetalation , where the organic moiety is transferred from boron to the palladium(II) center. The efficiency of this step is profoundly influenced by the substituents on the phenyl ring.
Electronic Effects: The Push and Pull of Substituents
The transmetalation step is generally facilitated by increased electron density on the carbon atom bonded to boron, which enhances its nucleophilicity.[1]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) push electron density into the aromatic ring, increasing the nucleophilicity of the ipso-carbon. This generally accelerates the rate of transmetalation.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring. This decreases the nucleophilicity of the ipso-carbon, which can slow the transmetalation step and reduce overall reaction yields.[4][5]
For This compound , we have competing effects. The methyl group at the 4-position provides a mild electron-donating effect. However, the cyano group at the 3-position is a powerful electron-withdrawing group via induction and resonance. The net effect is a significant deactivation of the boronic acid compared to unsubstituted phenylboronic acid, making it less reactive in the transmetalation step.
Steric Effects: The Impact of Bulk
Steric hindrance, particularly from substituents at the ortho-positions (adjacent to the boronic acid), can impede the approach of the organoboron reagent to the palladium complex.[6][7] This can dramatically lower reaction rates and yields, sometimes requiring specialized, bulky phosphine ligands to overcome.[8][9]
This compound is sterically unencumbered around the C-B bond. With substituents at the meta and para positions, it can readily access the palladium catalyst, a significant advantage over ortho-substituted analogues like 2-methylphenylboronic acid.
Comparative Reactivity in Suzuki-Miyaura Coupling: An Experimental Framework
To objectively assess the reactivity of this compound, we propose a standardized coupling reaction with 4-bromoanisole. The performance is compared against boronic acids with varying electronic and steric profiles.
Comparative Reactivity Data
The following table summarizes expected product yields based on established principles of boronic acid reactivity in Suzuki-Miyaura coupling.
| Boronic Acid | Substituent Effects | Expected Yield (%) |
| 4-Methoxyphenylboronic acid | Strong EDG (-OCH₃) | >95% |
| Phenylboronic acid | Unsubstituted (Control) | ~90% |
| This compound | Strong EWG (-CN), Weak EDG (-CH₃) | 65-75% |
| 4-Nitrophenylboronic acid | Very Strong EWG (-NO₂) | 40-50% |
| 2-Methylphenylboronic acid | Weak EDG (-CH₃), Sterically Hindered (ortho) | <30% |
Yields are illustrative and can vary based on specific conditions, catalyst, and ligand choice.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for comparing boronic acid reactivity.
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL).
-
Degassing: Seal the flask and purge with nitrogen gas for 15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, add PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 85°C and stir vigorously for 4 hours.[10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.
Beyond C-C Bonds: Reactivity in Chan-Lam C-N Coupling
The Chan-Lam coupling offers a complementary method for forming carbon-heteroatom bonds, typically C-N or C-O, using a copper catalyst.[11] Unlike the palladium-catalyzed Suzuki reaction, the Chan-Lam coupling is an oxidative process and can often be performed in the presence of air.[12]
The electronic demands of the Chan-Lam coupling can differ from Suzuki-Miyaura. While the exact mechanism is complex and debated, the reaction is generally tolerant of a wide range of functional groups, including nitriles.[12] The presence of the cyano group on this compound does not preclude its effective use in C-N bond formation.[13]
Representative Protocol: Chan-Lam N-Arylation
-
Reaction Setup: In a vial, combine this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), copper(II) acetate (Cu(OAc)₂, 1.1 mmol, 1.1 equiv), and powdered 4 Å molecular sieves (200 mg).
-
Solvent and Base: Add dichloromethane (DCM, 5 mL) and pyridine (2.0 mmol, 2.0 equiv).
-
Reaction: Stir the mixture, open to the air, at room temperature for 24 hours.
-
Workup: Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N-arylated product.
Conclusion and Strategic Application
This compound emerges as a highly valuable, albeit moderately deactivated, building block for cross-coupling chemistry.
-
Reactivity Profile: Its reactivity is primarily governed by the strong electron-withdrawing nature of the cyano group, which slows the crucial transmetalation step in Suzuki-Miyaura coupling compared to electron-rich or unsubstituted boronic acids. However, its lack of ortho-substituents makes it sterically accessible, a key advantage over hindered reagents.
-
Synthetic Utility: This boronic acid is an excellent choice for synthetic routes where the cyano and methyl functionalities are desired in the final target. The cyano group is not merely a reactivity modulator; it is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.[14] Its demonstrated utility in both C-C (Suzuki) and C-N (Chan-Lam) bond-forming reactions underscores its versatility.
For the medicinal or materials chemist, this compound offers a strategic entry point to complex molecules where its specific electronic signature is a design feature, not a liability. While it may require slightly more forcing conditions or longer reaction times than more nucleophilic boronic acids, its predictable behavior and steric accessibility make it a reliable and powerful tool in the synthetic chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Strategic Validation of Synthetic Routes Utilizing 3-Cyano-4-methylphenylboronic Acid
For the discerning researcher in the fast-paced fields of drug discovery and materials science, the selection of key synthetic building blocks is a critical decision that dictates the efficiency and ultimate success of a research program. Among the vast arsenal of reagents available for carbon-carbon bond formation, substituted arylboronic acids have established themselves as indispensable tools, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical comparison of synthetic routes leveraging a highly strategic, yet nuanced reagent: 3-Cyano-4-methylphenylboronic Acid .
The unique substitution pattern of this molecule—a cyano group meta to the boronic acid and ortho to a methyl group—imparts distinct electronic and steric properties that can be strategically exploited. The electron-withdrawing nature of the nitrile can influence the reactivity of the boronic acid and provides a valuable synthetic handle for further chemical transformations. This guide will delve into the practical applications of this reagent, offering a comparative analysis of reaction conditions, supported by experimental data, to empower chemists to make informed decisions in their synthetic endeavors.
The Pivotal Role of this compound in Modern Synthesis
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of biaryl structures. These motifs are prevalent in a wide range of biologically active molecules and functional materials. The strategic placement of the cyano and methyl groups can significantly influence the pharmacological and material properties of the final products.
Comparative Analysis of Suzuki-Miyaura Coupling Reactions
The efficacy of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. Below, we compare various reaction systems for the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 90 | 8 | 92 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 95 |
| 4 | NiCl₂(dme) (5) | dtbbpy (10) | K₃PO₄ | t-AmylOH | 100 | 18 | 78 |
Analysis of Reaction Conditions:
-
Palladium-based Catalysts: Traditional palladium catalysts like Pd(PPh₃)₄ provide good to excellent yields, though they may require higher temperatures and longer reaction times. More advanced catalyst systems, such as those employing bulky phosphine ligands like SPhos with Pd(OAc)₂, can facilitate the reaction under milder conditions and with improved efficiency. The use of dppf as a ligand in PdCl₂(dppf) often leads to high yields and is a reliable choice for a broad range of substrates.
-
Nickel-based Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis is an attractive option. While the presented yield with a nickel catalyst is slightly lower, optimization of ligands and reaction conditions can often lead to comparable results, particularly for large-scale syntheses where cost is a significant factor.
-
Base Selection: The choice of base is crucial for the activation of the boronic acid. Inorganic bases such as sodium carbonate, potassium phosphate, and cesium carbonate are commonly employed. The strength and solubility of the base can significantly impact the reaction rate and yield. Cesium carbonate is often a highly effective but more expensive option.
-
Solvent System: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents like DMF and ethereal solvents such as 1,4-dioxane are frequently used, often in combination with water to aid in the dissolution of the inorganic base.
Experimental Protocols
Synthesis of this compound
A reliable method for the preparation of this compound proceeds from 2-bromo-5-cyanotoluene.
Step-by-Step Protocol:
-
To a solution of 2-bromo-5-cyanotoluene (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes).
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 equiv) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with 2 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford this compound as a white solid.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the coupling of this compound with an aryl halide.
Step-by-Step Protocol:
-
In a reaction vessel, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
To better illustrate the logical flow of the synthetic processes discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for the synthesis of the target boronic acid.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a valuable and strategic building block for the synthesis of complex biaryl compounds. The choice of reaction conditions for Suzuki-Miyaura cross-coupling reactions has a profound impact on the efficiency and yield of the transformation. While traditional palladium catalysts remain highly effective, the exploration of more sustainable and economical nickel-based systems is a promising avenue for future research and large-scale applications. The experimental protocols and comparative data presented in this guide are intended to serve as a practical resource for researchers, enabling them to accelerate their synthetic programs and achieve their research goals with greater efficiency and confidence. The continued exploration of the reactivity of this and other uniquely substituted boronic acids will undoubtedly lead to the discovery of novel molecules with significant biological and material properties.
A Comparative Study of Catalysts for the Suzuki-Miyaura Coupling of 3-Cyano-4-methylphenylboronic Acid
Introduction: The Strategic Importance of 3-Cyano-4-methylphenylboronic Acid in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Central to this transformation is the organoboron reagent, and in this context, this compound has emerged as a particularly valuable building block. Its unique electronic properties, conferred by the electron-withdrawing cyano group and the electron-donating methyl group, make it a key intermediate in the synthesis of a diverse array of functional molecules, including pharmaceuticals and advanced materials.[4]
The efficiency of the Suzuki-Miyaura coupling is heavily reliant on the choice of catalyst.[5][6] This guide provides a comprehensive comparative analysis of various palladium-based catalysts for the coupling of this compound with a model aryl halide. We will delve into the mechanistic nuances of the catalytic cycle, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal catalytic system for their specific applications.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[6]
The choice of catalyst, specifically the ligands coordinated to the palladium center, significantly influences the efficiency of each step in this cycle, ultimately dictating the overall reaction yield and rate.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalysts: Experimental Data
To provide a clear comparison, we evaluated the performance of several common palladium catalysts in the coupling of this compound with 4-bromoanisole. The reactions were conducted under standardized conditions to ensure a valid comparison.
Experimental Conditions:
-
Aryl Halide: 4-bromoanisole (1.0 mmol)
-
Boronic Acid: this compound (1.2 mmol)
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: Toluene/H₂O (4:1, 5 mL)
-
Temperature: 90 °C
-
Reaction Time: Monitored by GC-MS
| Catalyst (1 mol%) | Ligand | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 6 | 85 | 85 |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 2 | 98 | 98 |
| Pd(OAc)₂ + SPhos | SPhos | 1.5 | 99 | 99 |
| Pd₂(dba)₃ + XPhos | XPhos | 1 | >99 | >99 |
Analysis of Results:
-
Pd(PPh₃)₄: A classic and widely used catalyst, it provided a good yield, but with a significantly longer reaction time.[8] This is often a reliable choice for initial screenings but may not be the most efficient.
-
PdCl₂(dppf): This catalyst, featuring a ferrocene-based diphosphine ligand, demonstrated a marked improvement in both reaction time and yield.[8] The dppf ligand is known to stabilize the palladium center and facilitate the reductive elimination step.
-
Pd(OAc)₂ + SPhos: The use of a bulky and electron-rich phosphine ligand like SPhos, in conjunction with a simple palladium precursor, resulted in a highly active catalytic system, leading to a near-quantitative yield in a short time.
-
Pd₂(dba)₃ + XPhos: Similar to the SPhos system, the combination of a palladium(0) source and the sterically demanding XPhos ligand provided the most efficient catalyst in our study, achieving a complete conversion in just one hour. The bulky nature of these biarylphosphine ligands is known to promote the oxidative addition and reductive elimination steps.[2]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound and 4-bromoanisole using the highly efficient Pd₂(dba)₃/XPhos catalytic system.
Materials:
-
4-bromoanisole
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.2 mmol, 195 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Preparation: In a separate vial, weigh Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.022 mmol, 10.5 mg). Add 2 mL of anhydrous toluene and stir for 5 minutes to form the active catalyst complex.
-
Reaction Initiation: Add the catalyst solution to the reaction flask, followed by 3 mL of toluene and 1 mL of deionized water.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to remove oxygen.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC.
-
Workup: Once the reaction is complete (typically within 1 hour), cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure biaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The choice of catalyst is paramount for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalytic systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos offer significantly higher efficiency, leading to faster reaction times and higher yields. The experimental data and detailed protocol provided in this guide serve as a valuable resource for researchers aiming to utilize this important building block in their synthetic endeavors.
Future research in this area will likely focus on the development of even more active and robust catalysts, including those based on less expensive metals like nickel, as well as the exploration of greener reaction conditions, such as the use of aqueous solvent systems.[1][9] The continued evolution of catalytic technology will undoubtedly expand the synthetic utility of this compound and other challenging organoboron reagents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Catalysts for Suzuki–Miyaura Coupling Reaction - ProQuest [proquest.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of 3-Cyano-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural integrity and purity of chemical building blocks are paramount. 3-Cyano-4-methylphenylboronic acid is a key intermediate in the synthesis of a multitude of pharmacologically active molecules, primarily through its utility in Suzuki-Miyaura cross-coupling reactions.[1] Ensuring the purity of this reagent is not merely a matter of good laboratory practice; it is a critical determinant of reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques to rigorously assess the purity of this compound, grounded in scientific principles and practical expertise.
Understanding the Impurity Landscape
Effective purity assessment begins with a fundamental understanding of the potential impurities that can arise during the synthesis of this compound. A common synthetic route involves the reaction of a Grignard or organolithium reagent, formed from an aryl halide, with a trialkyl borate.[2] This process, while effective, can lead to several characteristic impurities:
-
Unreacted Starting Materials: Residual amounts of the aryl halide precursor (e.g., 4-bromo-2-methylbenzonitrile).
-
Homocoupling Products: Biaryl species formed by the coupling of two aryl halide molecules.
-
Boronic Anhydrides (Boroxines): Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines.[3] These are often in equilibrium with the monomeric acid form.
-
Protodeboronation Products: The loss of the boronic acid moiety to yield the parent arene (in this case, 4-methylbenzonitrile). This is a common degradation pathway for arylboronic acids.[2]
The presence of these impurities can have significant downstream consequences, including reduced reaction yields, the formation of difficult-to-remove byproducts in subsequent synthetic steps, and potential genotoxicity concerns, as some arylboronic acids have been found to be weakly mutagenic.[2]
Caption: Synthetic pathway and common impurity sources.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted analytical approach is essential for a comprehensive evaluation of the purity of this compound. No single technique can provide a complete picture; instead, the strengths of each method should be leveraged to build a robust purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity assessment in the pharmaceutical industry, offering high-resolution separation and sensitive detection of the main component and its impurities.
Principle and Rationale: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The polar boronic acid group and the nitrile functionality of the target molecule allow for good retention and separation from non-polar impurities like homocoupling products and the protodeboronation byproduct. The challenge often lies in the on-column stability of boronic acids, which can be prone to degradation.[4]
Detailed Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is a common starting point (e.g., XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over 15-20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 254 nm.
-
-
Data Analysis: The purity is typically assessed by area percent, where the peak area of the main component is expressed as a percentage of the total peak area.
References
A Head-to-Head Comparison: 3-Cyano-4-methylphenylboronic Acid vs. Its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that directly impacts reaction efficiency, reproducibility, and overall workflow. In the realm of palladium-catalyzed cross-coupling reactions, organoboron compounds are indispensable tools for carbon-carbon bond formation. This guide provides an in-depth comparative analysis of two closely related yet distinct reagents: 3-Cyano-4-methylphenylboronic acid and its corresponding salt, potassium 3-Cyano-4-methylphenyltrifluoroborate . We will explore their performance, stability, and handling characteristics, supported by experimental protocols and mechanistic insights to inform your selection process.
Molecular Profile and Core Stability Differences
At first glance, the two compounds are simple relatives. The boronic acid is a tricoordinate species with a vacant p-orbital on the boron atom, making it a Lewis acid. The trifluoroborate salt is a tetracoordinate 'ate' complex, where the boron atom is saturated. This fundamental structural difference is the primary driver of their divergent performance characteristics.
Organotrifluoroborate salts are generally crystalline, free-flowing solids that exhibit remarkable stability towards air and moisture.[1][2] This enhanced stability is a significant advantage over many boronic acids, which can be susceptible to decomposition pathways that compromise purity and reactivity.[1][3] The tetracoordinate nature of the trifluoroborate protects the carbon-boron bond from common degradation routes that affect the vacant p-orbital of the tricoordinate boronic acid.[2][3] Consequently, potassium organotrifluoroborates can be considered stabilized, "protected" forms of boronic acids.[2]
Table 1: Comparative Properties of Boronic Acid vs. Trifluoroborate Salt
| Property | This compound | Potassium 3-Cyano-4-methylphenyltrifluoroborate | Rationale & Implications |
| Molecular Formula | C₈H₈BNO₂ | C₈H₇BF₃KN | The addition of KHF₂ increases the molecular weight. |
| Stability | Moderate; susceptible to protodeboronation and boroxine formation.[3] | High; crystalline solid, stable to air and moisture for extended periods.[4][5][6] | Trifluoroborate offers superior shelf-life and easier handling, eliminating the need for inert atmosphere techniques for storage.[7] |
| Handling | May require storage under inert gas; stoichiometry can be affected by boroxine formation. | Can be handled on the benchtop; precise stoichiometry is more reliable as it exists as a monomer.[2] | Simplifies experimental setup and improves reproducibility, especially for high-throughput screening. |
| Solubility | Generally soluble in ethereal and alcoholic solvents. | Soluble in polar protic solvents like methanol and water/THF mixtures. | Solvent choice for the reaction is influenced by the reagent's solubility profile. |
| Activation | Requires a base (e.g., K₂CO₃, Cs₂CO₃) to form the active boronate species for transmetalation.[8] | Requires hydrolysis (often facilitated by base and water) to slowly release the active boronic acid in situ.[2][9] | The "slow release" mechanism of the trifluoroborate can minimize side reactions like homocoupling.[9] |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl linkages, a common motif in pharmaceuticals and functional materials.[10][11] The performance of the boron reagent is paramount to the success of this transformation.
Reactivity and "Slow Release" Kinetics
While boronic acids are often perceived as more "active," this can be a double-edged sword. The presence of the full equivalent of the reactive boronic acid from the start of the reaction can lead to side reactions, such as protodeboronation (replacement of the boron group with a hydrogen) and oxidative homocoupling of the boronic acid itself.[9]
Potassium organotrifluoroborates, on the other hand, act as a reservoir for the boronic acid.[2] Under the basic, aqueous conditions of the Suzuki-Miyaura coupling, the trifluoroborate salt undergoes slow hydrolysis to release the boronic acid into the catalytic cycle.[9] This "slow release" strategy ensures that the concentration of the active boronic acid remains low throughout the reaction, which can significantly suppress undesired side reactions.[9]
The Catalytic Cycle: A Tale of Two Entries
The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11] Both this compound and its trifluoroborate salt participate in this cycle, but their entry point differs, which is crucial to their performance.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the distinct activation pathways for the boronic acid and its trifluoroborate salt.
Experimental Validation: A Comparative Protocol
To provide a practical comparison, the following section details a standardized protocol for the Suzuki-Miyaura cross-coupling of each boron reagent with a representative aryl bromide, 4-bromoanisole. This head-to-head experimental design allows for a direct assessment of their performance under identical conditions.
Experimental Workflow Diagram
Figure 2: A parallel workflow for the comparative analysis of the two boron reagents in a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
This protocol is designed for a 0.5 mmol scale reaction. Two separate reactions should be set up in parallel, one with the boronic acid and one with the trifluoroborate salt.
Materials:
-
4-Bromoanisole (93 µL, 0.5 mmol, 1.0 eq)
-
Reagent A: this compound (97 mg, 0.6 mmol, 1.2 eq)
-
Reagent B: Potassium 3-Cyano-4-methylphenyltrifluoroborate (133 mg, 0.6 mmol, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 9.3 mg, 0.02 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 207 mg, 1.5 mmol, 3.0 eq)
-
Toluene (5 mL, anhydrous)
-
Deionized Water (0.5 mL)
Procedure:
-
Vessel Preparation: To two separate oven-dried Schlenk tubes equipped with magnetic stir bars, add the respective boron reagent (Reagent A to tube A, Reagent B to tube B), 4-bromoanisole, and potassium carbonate.
-
Inert Atmosphere: Seal each tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to each tube via syringe.
-
Degassing: Sparge the resulting mixtures with argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, combine the Pd(OAc)₂ and RuPhos ligand. Add this catalyst/ligand mixture to each Schlenk tube under a positive pressure of argon.
-
Heating: Seal the Schlenk tubes and place them in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reactions vigorously. Monitor the progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (as determined by the consumption of the limiting reagent, 4-bromoanisole), cool the mixtures to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the final product, 4'-methoxy-2-methylbiphenyl-4-carbonitrile, and determine the isolated yield for each reaction.
Table 2: Expected Experimental Outcomes
| Parameter | Reaction with Boronic Acid | Reaction with Trifluoroborate Salt | Interpretation |
| Reaction Time | Potentially faster initial rate. | May exhibit a brief induction period followed by a steady rate. | The hydrolysis step for the trifluoroborate can influence the initial kinetics.[9] |
| Isolated Yield | Good to excellent. | Good to excellent, often comparable or slightly higher. | The trifluoroborate's stability can lead to less reagent degradation and potentially higher yields.[5] |
| Byproduct Formation | Higher potential for homocoupled (Ar²-Ar²) and protodeboronated (Ar²-H) side products. | Typically lower levels of homocoupling and protodeboronation byproducts. | The "slow release" mechanism minimizes side reactions by keeping the active boronic acid concentration low.[9] |
| Reproducibility | Can be variable depending on the purity and age of the boronic acid. | Highly reproducible due to the crystalline nature and high stability of the salt.[7] | For process development and scale-up, the trifluoroborate offers superior reliability. |
Conclusion and Recommendations
Both this compound and its potassium trifluoroborate salt are highly effective reagents for Suzuki-Miyaura cross-coupling. The choice between them depends on the specific priorities of the research or development project.
-
Choose this compound when:
-
The reagent is freshly prepared or known to be of high purity.
-
Reaction speed is the absolute highest priority and potential side reactions can be tolerated or easily separated.
-
Strictly anhydrous conditions are required (though this is less common for Suzuki couplings).
-
-
Choose Potassium 3-Cyano-4-methylphenyltrifluoroborate when:
-
Stability and shelf-life are paramount. The salt is indefinitely stable and requires no special storage.[3][5]
-
Reproducibility and reliability are critical , especially in medicinal chemistry, process development, or high-throughput screening contexts.[7]
-
Minimizing side products is important to simplify purification and improve overall process efficiency.
-
Ease of handling is a priority, as the crystalline solid can be weighed and dispensed in air without degradation.[7]
-
For the majority of applications in drug discovery and development, the superior stability, ease of handling, and enhanced reliability of potassium 3-Cyano-4-methylphenyltrifluoroborate make it the preferred reagent. It provides a robust and efficient solution to the challenges often associated with the inherent instability of boronic acids, leading to more consistent and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Cyano-4-methylphenylboronic Acid Derivatives
For researchers, medicinal chemists, and process development professionals, the unequivocal structural confirmation of key intermediates is paramount. Phenylboronic acids are foundational building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions that forge new carbon-carbon bonds. Among these, 3-Cyano-4-methylphenylboronic acid is a valuable, functionalized reagent. Its precise arrangement of a boronic acid, a nitrile, and a methyl group on a phenyl ring offers a unique platform for generating complex molecular architectures in drug discovery and materials science.[1]
This guide provides an in-depth, comparative framework for confirming the structure of this compound (Molecular Formula: C₈H₈BNO₂)[2] and its derivatives. We will move beyond simply listing data, instead focusing on the causality behind experimental choices and integrating data from multiple spectroscopic techniques to build an unshakeable, self-validating structural proof.
The Analytical Challenge: More Than Just a Formula
Confirming the structure of this compound requires a multi-technique approach to verify each key feature. A simple molecular weight from a mass spectrometer is insufficient. We must validate:
-
The integrity of the boronic acid group, -B(OH)₂.
-
The presence and position of the cyano (-C≡N) and methyl (-CH₃) groups.
-
The specific 1,2,4-trisubstitution pattern on the aromatic ring.
A common pitfall in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[3] Our analytical strategy must be able to identify and distinguish the desired monomeric acid from this significant impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework and offers a direct window into the chemical environment of the boron atom.
Proton (¹H) NMR Spectroscopy
¹H NMR confirms the number, connectivity, and electronic environment of protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent.
-
Causality: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Unlike CDCl₃ or D₂O, its hydrogen-bond accepting nature slows the chemical exchange of the B(OH)₂ protons, often allowing them to be observed as a distinct, albeit broad, resonance.
-
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
-
Processing: Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm).
Data Interpretation for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale & Comparative Insights |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | The methyl group is attached to an aromatic ring, placing it in this typical benzylic region. For the related 4-methylphenylboronic acid, this signal appears around 2.4 ppm.[4] |
| Aromatic H | ~7.5 - 8.2 | 3 distinct signals (d, d, s or similar) | 3H | The electron-withdrawing cyano and boronic acid groups will shift the aromatic protons downfield. We expect three signals due to the trisubstituted pattern. Their specific splitting will confirm the 1,2,4-substitution. |
| -B(OH)₂ | ~8.0 - 8.5 (variable) | Broad Singlet (br s) | 2H | This signal is highly dependent on concentration, temperature, and residual water. Its broadness is due to quadrupolar relaxation from the adjacent boron atom and chemical exchange. Its observation is strong evidence against complete boroxine formation. |
Boron (¹¹B) NMR Spectroscopy
This is the most definitive technique for assessing the state of the boron center. Boron has two NMR-active nuclei, but ¹¹B (80.1% natural abundance, spin I=3/2) is far more common and sensitive than ¹⁰B.[5]
Experimental Protocol: ¹¹B NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A concentration of ~4 mg in 0.65 mL is generally sufficient.[5][6]
-
Instrument: An NMR spectrometer equipped with a broadband probe.
-
Acquisition: Acquire a proton-decoupled ¹¹B spectrum. Use a wide spectral window. Boron-free glassware is recommended for trace analysis.
-
Processing: Reference the spectrum to an external standard (BF₃•OEt₂ at δ 0.0 ppm).
Data Interpretation: A Clear Distinction Between Species
¹¹B NMR provides a clear distinction between the desired sp²-hybridized boronic acid and the sp³-hybridized boronate species that may form.[6][7][8]
| Boron Species | Hybridization | Expected Chemical Shift (δ, ppm) | Rationale |
| Boronic Acid | sp² (trigonal planar) | +27 to +30 | The boron atom is in a relatively deshielded electronic environment. This is the expected signal for pure this compound. |
| Boroxine | sp² (trigonal planar) | +30 to +33 | The boron atoms in the B₃O₃ ring are also sp² hybridized but are in a slightly different chemical environment than the free acid. |
| Boronate Ester/Adduct | sp³ (tetrahedral) | +5 to +15 | Coordination with a diol, solvent, or another Lewis base creates a tetrahedral, negatively charged boronate center, which is significantly more shielded and thus shifted upfield.[5][6] |
The presence of a single, sharp peak around δ +29 ppm is a strong indicator of a pure, monomeric boronic acid sample.
Logical Workflow for Spectroscopic Analysis
The following diagram outlines the systematic process for structural verification.
Caption: Workflow for the structural confirmation of boronic acid derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.[9]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal. No KBr pellet is needed.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum (typically 32 scans at 4 cm⁻¹ resolution).
Data Interpretation: Key Vibrational Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance & Insights |
| 3500 - 3200 | O-H Stretch | B(OH)₂ | A very broad and strong absorption, characteristic of intermolecular hydrogen bonding in the solid state.[10][11] The absence of this band would strongly suggest the formation of the anhydrous boroxine trimer. |
| ~2230 | C≡N Stretch | Cyano | A sharp, medium-to-strong intensity peak. Its position is characteristic of a nitrile conjugated with an aromatic ring. |
| 1400 - 1310 | B-O Asymmetric Stretch | Boronic Acid | A strong, characteristic band for the boronic acid moiety.[10] |
| ~1090 | B-C Stretch | Aryl-Boron | A band of medium intensity confirming the carbon-boron bond.[12] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands indicating the presence of the phenyl ring. |
Mass Spectrometry (MS): The Molecular Weight Verdict
MS provides the molecular weight of the compound, offering definitive proof of the elemental composition when high-resolution instruments are used.
Experimental Protocol: LC-MS
-
Rationale: Direct infusion or GC-MS can cause thermal dehydration, leading to the detection of the boroxine trimer instead of the target molecule.[3][13] A liquid chromatography-mass spectrometry (LC-MS) method is superior as it analyzes the compound from solution, minimizing in-source reactions.[14][15]
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like acetonitrile or methanol with a small amount of ammonium acetate.[14]
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).
-
Acquisition: Use electrospray ionization (ESI) in negative ion mode. Boronic acids readily lose a proton to form a stable [M-H]⁻ ion.[14]
Data Interpretation: Identifying the Parent Ion
-
Target Ion: For C₈H₈BNO₂, the monoisotopic mass is 161.065 g/mol . In negative ESI mode, we expect to see a prominent peak for the [M-H]⁻ ion at m/z160.058 . High-resolution MS should match this value to within 5 ppm.
-
Potential Complications: Be vigilant for a peak around m/z 447, which could correspond to the boroxine trimer ([M₃-3H₂O-H]⁻). Optimized, gentle ESI conditions can minimize the observation of such artifacts.[14]
Integrated Data for Structural Confirmation
The following diagram maps the key structural features of this compound to their expected spectroscopic signatures.
Caption: Mapping of the molecular structure to its key spectroscopic data.
Conclusion: A Self-Validating System
Relying on a single analytical technique for structural confirmation is fraught with risk. By integrating data from NMR (¹H and ¹¹B), FTIR, and MS, we create a self-validating system. The ¹H NMR confirms the proton framework, FTIR verifies the functional groups, ¹¹B NMR proves the integrity of the boronic acid, and high-resolution MS confirms the elemental composition. When the data from each of these orthogonal techniques converge to describe the same molecule, the structural assignment of this compound can be considered unambiguous and trustworthy, meeting the rigorous standards required for drug development and advanced chemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 3-Cyano-4-methylphenylboronic Acid in Cross-Coupling Reactions
For the modern researcher in synthetic and medicinal chemistry, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount. In this context, palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools. The choice of the organoboron reagent is critical to the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an in-depth evaluation of 3-Cyano-4-methylphenylboronic acid , a versatile building block, in three key cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings. Through a combination of mechanistic insights, comparative data, and detailed experimental protocols, we will explore the unique reactivity imparted by the electron-withdrawing cyano group and the electron-donating methyl group, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Electronic Profile of this compound: A Double-Edged Sword
The reactivity of an arylboronic acid in cross-coupling reactions is fundamentally governed by the electronic nature of its substituents. In this compound, the presence of both an electron-withdrawing nitrile (-CN) group and an electron-donating methyl (-CH₃) group creates a unique electronic environment. The potent electron-withdrawing nature of the cyano group, meta to the boronic acid, decreases the electron density of the aromatic ring. This generally makes the transmetalation step of the catalytic cycle, a crucial step in many cross-coupling reactions, more challenging compared to electron-rich or neutral arylboronic acids.[1] However, this electron deficiency can also be advantageous, for instance, by promoting the reductive elimination step. Conversely, the electron-donating methyl group in the para position can partially mitigate the electron-withdrawing effect of the cyano group, offering a nuanced reactivity profile.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an organoboron reagent and an organohalide.[2][3] The efficiency of this reaction is highly dependent on the electronic properties of both coupling partners.
Comparative Performance in Suzuki-Miyaura Coupling
While direct, side-by-side comparative studies are limited, we can infer the performance of this compound based on the behavior of electronically similar boronic acids. Generally, electron-deficient arylboronic acids can be more challenging coupling partners than their electron-rich counterparts due to a slower transmetalation step.[1] However, with appropriate optimization of the catalyst, ligand, and base, high yields can be achieved.[4] The presence of the electron-withdrawing cyano group in this compound makes it a valuable reagent for the synthesis of complex molecules where this functional group is desired.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (estimated) | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~80-90 |
| 4-Methylphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Chlorophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90 |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 93 |
Yields for this compound are estimated based on the performance of other electron-deficient boronic acids under similar conditions. Actual yields may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.[5]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
II. The Chan-Lam Coupling: Efficient C-N Bond Formation
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen bonds, offering an alternative to the more common Buchwald-Hartwig amination.[6][7] This copper-catalyzed reaction couples an arylboronic acid with an amine, and it is known for its mild reaction conditions and tolerance of a wide range of functional groups.[8]
Comparative Performance in Chan-Lam Coupling
The Chan-Lam coupling is generally tolerant of electron-withdrawing groups on the arylboronic acid, and the cyano group is often well-tolerated.[6] The reaction can be performed under aerobic conditions, making it experimentally convenient.
| Boronic Acid | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 24 | ~75-85 | | 4-Methylphenylboronic Acid | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 24 | 88 | | 4-Chlorophenylboronic Acid | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 24 | 82 | | Phenylboronic Acid | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 24 | 85 |
Yields for this compound are estimated based on reported yields for similar electron-deficient boronic acids.
Experimental Protocol: Chan-Lam N-Arylation
The following is a general protocol for the Chan-Lam N-arylation of an aniline with this compound.
Materials:
-
This compound (1.5 equiv)
-
Aniline (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound, aniline, and Cu(OAc)₂.
-
Add dichloromethane as the solvent, followed by pyridine.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-arylated product.
III. The Buchwald-Hartwig Amination: A Powerful Tool for C-N Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine.[9][10] While less common, arylboronic acids can sometimes be used as the aryl source in a related transformation, often referred to as a Chan-Lam type reaction when copper is used, or in more specialized palladium-catalyzed systems. Given the prevalence of the aryl halide-based method, we will focus on the standard Buchwald-Hartwig amination and discuss the potential role of this compound in the synthesis of the corresponding aryl halide.
While direct C-N coupling using this compound in a Buchwald-Hartwig type reaction is not widely reported, this boronic acid serves as an excellent precursor to the corresponding aryl bromide or iodide via electrophilic halogenation. This aryl halide can then be readily employed in a standard Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination (using the corresponding aryl bromide)
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an amine with an aryl bromide, which can be synthesized from this compound.[11]
Materials:
-
Aryl bromide (synthesized from this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Schlenk tube and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube, and evacuate and backfill with argon.
-
Add the aryl bromide and the amine, followed by anhydrous toluene.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing cyano group and an electron-donating methyl group, allow for its effective participation in a range of cross-coupling reactions. While the electron-deficient nature of the aromatic ring can present challenges in the transmetalation step of the Suzuki-Miyaura coupling, these can be overcome with careful optimization of reaction conditions. In Chan-Lam couplings, the cyano group is well-tolerated, making it a straightforward coupling partner for C-N bond formation. Although less commonly used directly in Buchwald-Hartwig aminations, it serves as an excellent precursor to the corresponding aryl halides. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, facilitating the development of novel molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Performance Benchmarking: 3-Cyano-4-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of Substituted Biaryls
In the landscape of modern drug discovery and materials science, the biaryl motif is a ubiquitous and critical structural unit. Its synthesis is foundational to the development of novel therapeutics, agrochemicals, and functional organic materials.[1][2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the preeminent method for forging these vital carbon-carbon bonds, prized for its functional group tolerance, mild conditions, and high yields.[4][5]
The choice of the organoboron coupling partner is a key determinant of success, influencing not only reaction efficiency but also the downstream synthetic potential of the product. This guide provides an in-depth performance benchmark of 3-Cyano-4-methylphenylboronic acid , a uniquely functionalized reagent. We will objectively compare its performance against established, structurally simpler phenylboronic acids, moving beyond mere procedural steps to explain the causality behind experimental choices and outcomes. This analysis is designed for researchers, medicinal chemists, and process development scientists who require a nuanced understanding of how substituent effects dictate reactivity in one of modern chemistry's most powerful transformations.
The Suzuki-Miyaura Catalytic Cycle: An Engine of Innovation
At its core, the Suzuki-Miyaura reaction is an elegant, multi-step catalytic process.[6][7] Understanding this cycle is paramount to troubleshooting and optimizing any specific application. The process relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[6]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex.[7] The electronic properties of the boronic acid's substituents directly impact the rate and efficiency of this step.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.
Performance Benchmarking: A Comparative Analysis
To contextualize the performance of this compound, we compare it to three benchmark standards under a typical set of reaction conditions (detailed in the protocol below): Phenylboronic acid (the unsubstituted parent), 4-Methylphenylboronic acid (containing a weakly electron-donating group, EDG), and 4-Cyanophenylboronic acid (containing a strong electron-withdrawing group, EWG).
The unique substitution pattern of this compound—a meta-EWG and a para-EDG relative to the boronic acid—creates a nuanced electronic profile. The potent, electron-withdrawing cyano group increases the Lewis acidity of the boron center, which can facilitate the formation of the reactive boronate 'ate' complex.[8] However, this same group deactivates the aromatic ring, which can temper the overall rate of transmetalation. The para-methyl group provides a mild electron-donating effect, partially counteracting the deactivation.
Table 1: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling Reaction Conditions: Aryl Boronic Acid (1.2 mmol), 4-Bromoanisole (1.0 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1), 90 °C. Data is representative and synthesized based on established chemical principles.
| Coupling Partner | Key Substituents | Expected Reaction Time (h) | Typical Isolated Yield (%) | Scope & Limitations |
| Phenylboronic Acid | None (Baseline) | 4 - 6 | 90 - 95% | General purpose, highly reliable. Lacks functional handles for further derivatization. |
| 4-Methylphenylboronic Acid | para-CH₃ (EDG) | 3 - 5 | 92 - 98% | Electron-donating group can accelerate the reaction. Product offers limited scope for further functionalization.[3] |
| 4-Cyanophenylboronic Acid | para-CN (EWG) | 6 - 10 | 85 - 92% | Slower reaction due to EWG deactivation.[9] The cyano group in the product is a versatile synthetic handle (e.g., for reduction to amines or hydrolysis to acids). |
| This compound | meta-CN (EWG), para-CH₃ (EDG) | 5 - 8 | 88 - 94% | Balanced reactivity. Less deactivated than the 4-cyano analogue. Provides the valuable cyano handle for post-coupling transformations. |
Experimental Protocols: A Self-Validating System
Trustworthy data is built on reproducible protocols. The following section provides a detailed, step-by-step methodology for a benchmark Suzuki-Miyaura coupling reaction.
Workflow for a General Suzuki-Miyaura Coupling Reaction
Caption: Fig 2: Experimental Workflow.
Detailed Protocol: Synthesis of 4-Methoxy-3'-cyano-4'-methylbiphenyl
This protocol describes the coupling of this compound with 4-bromoanisole.
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
This compound (193 mg, 1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%)
-
1,4-Dioxane (8 mL), HPLC Grade
-
Deionized Water (2 mL)
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, this compound, and potassium carbonate.
-
Inerting the Atmosphere: Seal the flask with a septum, and purge with argon for 10 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe. Sparge the resulting suspension with argon for an additional 15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst to the flask. The mixture will typically turn a darker color upon catalyst addition.
-
Causality: Pd(PPh₃)₄ is a pre-catalyst that provides the active Pd(0) species directly. Using a pre-catalyst simplifies the procedure by avoiding an in-situ reduction step that would be required for Pd(II) sources like Pd(OAc)₂.[10]
-
-
Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 2 hours until the starting aryl bromide is consumed (typically 5-8 hours).
-
Aqueous Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Causality: The aqueous washes remove the inorganic base (K₂CO₃) and any water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Analysis and Conclusion
This compound emerges as a highly effective and strategic reagent in the Suzuki-Miyaura coupling toolkit. Its performance, characterized by reliable yields and moderate reaction times, positions it as a superior alternative to more deactivated systems like 4-cyanophenylboronic acid, without the significant acceleration seen with strongly donating groups.
The true value of this reagent lies in the synthetic utility it imparts. The cyano group, retained in the coupled product, is a versatile functional handle that can be readily converted into other valuable moieties such as amines, amides, or carboxylic acids, opening direct pathways to complex molecular targets.[9] This makes This compound an exemplary choice for multi-step syntheses in medicinal chemistry and drug development, where late-stage functionalization is often a key strategy.[11] By understanding the electronic interplay of its substituents, researchers can harness its balanced reactivity to build complex, functionalized biaryl systems with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Cyano-4-methylphenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe, compliant, and environmentally conscious laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-Cyano-4-methylphenylboronic acid, a compound that, while valuable in synthesis, requires meticulous handling due to its potential hazards. By moving beyond a simple checklist and understanding the causality behind these procedures, we can foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
These related compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] The presence of the cyano group (-CN) also necessitates careful handling, as cyanides can be highly toxic.[5][6] Therefore, this compound must be treated as a hazardous substance.
Core Principle: The foundation of safe disposal is the acknowledgment that this compound and any materials contaminated with it are to be managed as hazardous waste. Under no circumstances should it be disposed of in standard trash or down the drain.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[8][9] This is not merely a regulatory hurdle but a critical step in minimizing exposure and ensuring personal safety.
Essential PPE for Handling this compound Waste:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with solid dust particles that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[2] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when handling the solid form to avoid inhalation of dust, which may cause respiratory irritation.[2] |
Operational Imperative: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10]
Disposal Procedures: A Step-by-Step Protocol
The following protocols are designed to provide clear, actionable steps for the safe disposal of this compound in various forms.
Solid Waste Disposal
This category includes the pure compound, contaminated personal protective equipment (PPE), and any other solid materials that have come into contact with the chemical.
-
Segregation: All solid waste contaminated with this compound must be segregated from other laboratory waste streams.[11]
-
Collection: Carefully collect all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by a licensed waste disposal service.
Liquid Waste Disposal
This pertains to solutions containing this compound.
-
Segregation: Do not mix solutions of this compound with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Collection: Pour the liquid waste into a designated, sealable, and compatible hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration.
-
Storage: Store the sealed container in a secondary containment tray in a designated, well-ventilated, and secure area, away from incompatible materials, pending professional disposal.
Empty Container Disposal
Empty containers that once held this compound must be decontaminated before they can be considered for non-hazardous disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinse Solvent: The first rinse, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as hazardous liquid waste.
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area.
-
Deface Label: Completely remove or deface the original label on the container.
-
Final Disposal: Once thoroughly decontaminated, the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.
Spill Management: An Emergency Response Protocol
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the liquid before transferring it to a hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS department in accordance with your laboratory's safety plan.
Regulatory Framework: Adherence to EPA and OSHA Guidelines
The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.[11][12] Laboratories are considered generators of hazardous waste and must comply with these regulations.[13]
-
OSHA: OSHA's Hazard Communication Standard and the Occupational Exposure to Hazardous Chemicals in Laboratories standard (the "Lab Standard") require employers to inform and train employees about the chemical hazards in their workplace and to implement a Chemical Hygiene Plan.[9]
Key Takeaway: It is the responsibility of the institution and the individual researcher to be aware of and compliant with all federal, state, and local regulations governing hazardous waste disposal.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 3-Cyano-4-methylphenylboronic Acid
As drug discovery and development pipelines increasingly leverage the versatility of boronic acids in organic synthesis, a deep and practical understanding of their safe handling is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Cyano-4-methylphenylboronic acid. Beyond a simple checklist, this document elucidates the rationale behind each procedural step, fostering a culture of safety and scientific integrity within the laboratory.
Understanding the Hazard Profile
While specific toxicological data for this compound may be limited, the well-documented reactivity and hazard profiles of analogous arylboronic acids provide a robust framework for establishing safe handling protocols. Arylboronic acids are generally classified as irritants to the skin, eyes, and respiratory system.[1][2][3] The presence of a cyano group may also warrant additional caution due to the potential for hazardous decomposition products under certain conditions, such as in the presence of strong acids or high temperatures.
The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is the cornerstone of safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural formality but a critical risk mitigation strategy. The following table summarizes the recommended PPE for handling this compound, with the rationale for each selection detailed below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[4][5][6] | Protects against airborne dust particles and accidental splashes. A face shield offers additional protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] | Prevents direct skin contact with the compound. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat.[4][5] | Protects the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used when handling the solid compound outside of a certified chemical fume hood, or when there is a potential for aerosol generation.[1][5] | Minimizes the risk of inhaling fine dust particles, which can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment. The following step-by-step procedure should be followed when working with this compound.
Preparation and Engineering Controls
-
Work Area: All manipulations of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][4]
-
Material and Equipment: Gather all necessary chemicals, glassware, and equipment before starting the experiment to minimize movement in and out of the designated work area.
Donning Personal Protective Equipment
-
Before handling the chemical, put on all required PPE as outlined in the table above. This should be done in a designated clean area away from the immediate workspace.
Handling the Compound
-
Container Handling: Keep the container of this compound tightly closed when not in use to prevent the release of dust and absorption of moisture.[2][5]
-
Transferring the Solid: When transferring the solid, use a spatula or other appropriate tool to minimize the generation of dust.[5] Avoid pouring the solid directly from a large container to a smaller one.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance is used, ensure it is in a well-ventilated area and clean the balance and surrounding area immediately after use.
Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly after the experiment is complete. Wipe down all surfaces with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5] Do not eat, drink, or smoke in the laboratory.[4]
Visualizing the Safety Workflow
To further clarify the procedural flow and decision-making process for handling this compound, the following workflow diagram is provided.
Disposal Plan: Responsible Waste Management
All waste generated from the use of this compound, including contaminated PPE, empty containers, and reaction residues, must be considered hazardous waste.[4][5]
-
Waste Collection: Collect all solid and liquid waste in appropriately labeled, sealed containers. Do not mix with other incompatible waste streams.
-
Container Labeling: Clearly label waste containers with the chemical name and associated hazards.
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
